molecular formula C7H9NO2S B180765 Phenylmethanesulfonamide CAS No. 4563-33-1

Phenylmethanesulfonamide

Cat. No.: B180765
CAS No.: 4563-33-1
M. Wt: 171.22 g/mol
InChI Key: ABOYDMHGKWRPFD-UHFFFAOYSA-N
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Description

Phenylmethanesulfonamide, a compound featuring the methanesulfonamide group, serves as a versatile building block and active research probe in medicinal chemistry and biochemistry. Its primary research value lies in its role as a zinc-binding group (ZBG) for investigating enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms . Researchers utilize this scaffold to develop and study inhibitors that can modulate the activity of these physiologically important enzymes, which are implicated in conditions such as glaucoma, epilepsy, and hypoxic tumors . Beyond carbonic anhydrases, the methanesulfonamide pharmacophore is integral to the structure of various bioactive molecules. It is a key component in the design of potent cyclooxygenase-2 (COX-2) inhibitors based on the 1,5-diarylpyrazole scaffold, contributing to anti-inflammatory research . Furthermore, its incorporation into complex molecules is explored in programs targeting diseases like hepatitis C, where it contributes to the potency of inhibitors targeting the HCV NS5B polymerase . The compound's utility also extends to biochemical studies on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative disorders, highlighting its broad applicability in probing neurological targets . This makes this compound a critical intermediate for synthesizing novel sulfonamide derivatives and a valuable tool for understanding complex biological processes and identifying potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenylmethanesulfonamide
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InChI

InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ABOYDMHGKWRPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063525
Record name Benzenemethanesulfonamide
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Molecular Weight

171.22 g/mol
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CAS No.

4563-33-1
Record name Phenylmethanesulfonamide
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Record name Phenylmethanesulfonamide
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Record name Toluene-α-sulphonamide
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Foundational & Exploratory

Phenylmethanesulfonamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of phenylmethanesulfonamide. The information is curated for professionals in research and development, offering detailed experimental protocols and a summary of its chemical characteristics to facilitate its application in drug discovery and chemical synthesis.

Core Chemical Properties and Structure

This compound, with the CAS number 1197-22-4, is a white crystalline solid.[1][2][3] It is characterized by a phenyl group attached to a methanesulfonamide (B31651) moiety.[1] The compound is sparingly soluble in water but shows solubility in organic solvents.[1][3]

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₉NO₂S[1][2][4]
Molecular Weight 171.22 g/mol [1][4]
IUPAC Name N-phenylmethanesulfonamide[4]
Synonyms N-(Methylsulfonyl)aniline, Methanesulfonanilide[2][4]
SMILES CS(=O)(=O)NC1=CC=CC=C1[1][4]
InChI Key LBTPIFQNEKOAIM-UHFFFAOYSA-N[1][4]
Appearance White to off-white crystalline solid[1][2][3]
Melting Point 93-97 °C[5]
Boiling Point 343.10 °C[6]
LogP 0.95[1][7]
Solubility Poorly soluble in water, soluble in organic solvents[1]
Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of aniline (B41778) with methanesulfonyl chloride.[1][8] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

General Reaction Workflow

The overall synthetic scheme is presented in the following diagram.

G Aniline Aniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Base (e.g., Pyridine (B92270) or Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Byproduct Base Hydrochloride Salt Reaction->Product Reaction->Byproduct

Figure 2: General synthesis workflow for this compound.
Experimental Protocols

Two common laboratory-scale protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis using Pyridine as a Base [8]

This protocol is suitable for gram-scale synthesis in a research and development setting.

  • Materials and Reagents:

  • Procedure:

    • In a suitable reaction vessel, dissolve aniline and pyridine in methylene (B1212753) chloride.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the mixture with 2N aqueous sodium hydroxide.

    • Combine the aqueous extracts and wash them with methylene chloride to remove any remaining organic impurities.

    • Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.

    • Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.

Protocol 2: Synthesis using Triethylamine (B128534) as a Base [8]

This protocol offers an alternative base for the synthesis.

  • Materials and Reagents:

    • Aniline

    • Methanesulfonyl Chloride

    • Triethylamine

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH)

    • Water

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve aniline and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]

    • Cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution.

    • Stir vigorously for 15 minutes and then separate the organic layer.

    • Wash the aqueous layer with a small portion of dichloromethane.

    • Combine the organic layers and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol.[8]

Analytical Methods

The characterization and purity assessment of this compound are crucial for its application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are commonly employed analytical techniques.

A typical reverse-phase HPLC method for the analysis of this compound uses a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1][7] For GC/MS analysis, a high-resolution fused silica (B1680970) capillary column is often used, with identification based on the comparison of mass spectra and retention times with those of reference standards.[9]

Biological and Pharmaceutical Relevance

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as agents targeting neurological disorders.[1] For instance, some derivatives have shown potential to inhibit prostaglandin (B15479496) synthesis, suggesting anti-inflammatory properties.[6] The sulfonamide group in this compound is a critical pharmacophore that can participate in hydrogen bonding with biological targets, a key interaction for drug-receptor binding.[1]

While this compound itself is primarily an intermediate, its structural motif is found in more complex molecules that are being investigated for their roles in various signaling pathways. However, specific signaling pathways directly modulated by this compound are not extensively documented in the public domain. The broader class of sulfonamides and their derivatives have been implicated in various biological processes, but a direct link to specific pathways for the parent compound remains an area for further research.

References

Phenylmethanesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Phenylmethanesulfonamide, a versatile chemical intermediate. This guide details its chemical properties, synthesis protocols, and potential applications in biomedical research, with a focus on its role as a scaffold for drug discovery.

Core Chemical Identifiers and Properties

This compound and its N-substituted isomer are foundational molecules in synthetic chemistry. It is crucial to distinguish between the two common isomers, as their properties and applications can differ.

Table 1: Chemical Identification of this compound Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Synonyms
N-Phenylmethanesulfonamide1197-22-4C₇H₉NO₂S171.22N-(Methylsulfonyl)aniline, Methanesulfanilide
This compound4563-33-1C₇H₉NO₂S171.22Toluene-α-sulfonamide

Table 2: Physicochemical Properties of N-Phenylmethanesulfonamide (CAS: 1197-22-4)

PropertyValueReference
Physical AppearanceWhite to light beige crystalline powder[1]
Melting Point93-97 °C
Boiling Point180.08°C (rough estimate)
SolubilityPoorly soluble in water, soluble in organic solvents like methanol.[2]

Synthesis of N-Phenylmethanesulfonamide

The synthesis of N-Phenylmethanesulfonamide is typically achieved through the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] Below are two common experimental protocols.

Experimental Protocol 1: Synthesis using Pyridine (B92270) as a Base

This protocol is suitable for gram-scale synthesis in a laboratory setting.

Table 3: Reagents for Protocol 1

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Aniline93.132502.68
Methanesulfonyl Chloride114.55319.62.79
Pyridine79.10233.22.95
Dichloromethane (B109758) (DCM)-1.25 L-
2 M Sodium Hydroxide (B78521) (NaOH)-As needed-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, ensuring the temperature is maintained at 0°C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Extract the mixture with 2N aqueous sodium hydroxide (4 x 1 L). Combine the aqueous extracts and wash them with 1 L of dichloromethane to remove organic impurities.

  • Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-Phenylmethanesulfonamide.

Experimental Protocol 2: Synthesis using Triethylamine (B128534) as a Base

This method is also known for producing high-purity N-Phenylmethanesulfonamide with high yields.[2]

Procedure:

  • Reaction Setup: Dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Work-up and Isolation: Follow the work-up, precipitation, and isolation steps as described in Protocol 1.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification aniline Aniline dissolve Dissolve Aniline and Base in DCM aniline->dissolve mesyl_chloride Methanesulfonyl Chloride add Add Methanesulfonyl Chloride Dropwise mesyl_chloride->add base Base (Pyridine or Triethylamine) base->dissolve dcm Dichloromethane (Solvent) dcm->dissolve cool Cool to 0°C dissolve->cool cool->add react Stir at Room Temperature add->react extract Extract with NaOH(aq) react->extract wash Wash with DCM extract->wash acidify Acidify with HCl wash->acidify filter Vacuum Filtration acidify->filter dry Dry the Solid filter->dry product N-Phenylmethanesulfonamide dry->product

Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.

Biological Activity and Drug Development Potential

While this compound itself is not extensively documented for direct biological activity, its derivatives are of significant interest in medicinal chemistry.[1] The this compound scaffold is a key component in the design of various therapeutic agents.

Derivatives of this compound have demonstrated a range of biological activities, including:

  • Antimicrobial Properties: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[3]

  • Antitumor Activity: Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

  • Anti-inflammatory Effects: Some studies suggest that this compound derivatives may inhibit prostaglandin (B15479496) synthesis, indicating anti-inflammatory potential.

  • Enzyme Inhibition: N-phenylsulfonamide derivatives have shown inhibitory activity against carbonic anhydrase and cholinesterase enzymes, which are therapeutic targets for various diseases.

The methanesulfonamide (B31651) group is a versatile bioisostere and can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[3] This makes the this compound core an attractive starting point for developing novel inhibitors of various signaling pathways implicated in disease.

G cluster_core Core Scaffold cluster_derivatives Chemical Derivatives cluster_targets Potential Biological Targets cluster_pathways Modulated Signaling Pathways pmsa This compound derivatives Diverse Library of Derivatives pmsa->derivatives Synthetic Modification enzymes Enzymes (e.g., Kinases, Carbonic Anhydrase) derivatives->enzymes receptors Receptors derivatives->receptors ion_channels Ion Channels derivatives->ion_channels pathways Cancer Proliferation Inflammation Neuronal Signaling enzymes->pathways receptors->pathways ion_channels->pathways

Logical relationship of this compound in drug discovery.

References

Phenylmethanesulfonamide Derivatives: A Technical Guide to Their Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While the parent compound, N-phenylmethanesulfonamide, primarily serves as a synthetic intermediate, its derivatives have been extensively explored and developed as therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound derivatives in key biological systems, focusing on their roles as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic agents. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers and professionals in drug discovery and development.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A prominent mechanism of action for a significant class of this compound derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][3] This selectivity provides the therapeutic benefits of reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] A notable example of a drug with a similar core structure (benzenesulfonamide) is Celecoxib.[1][3][5]

The anti-inflammatory action of these derivatives stems from their ability to block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5] COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3][4] By selectively inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.[2][5]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the signaling pathway leading to prostaglandin synthesis and its inhibition by this compound derivatives.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Inhibition

COX-2 inhibition by this compound derivatives.
Quantitative Data: COX-2 Inhibition

The inhibitory potency of this compound derivatives against COX enzymes is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for safety.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound DerivativesCOX-2Varies (e.g., 0.04 - 0.29)[6][7]High
Celecoxib (for comparison)COX-2~0.05[6]~294[6]
Non-selective NSAIDs (e.g., Indomethacin)COX-1 & COX-2Similar for bothLow
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.

1. Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the reaction mix to the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a no-inhibitor control (vehicle).

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Workflow Diagram:

COX2_Assay_Workflow A Prepare Reaction Mix (Buffer, Probe, Cofactor) B Add Reaction Mix to Plate A->B C Add Test Compounds & Controls B->C D Add COX-2 Enzyme C->D E Incubate at 37°C D->E F Add Arachidonic Acid (Substrate) E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate IC50 G->H

Workflow for a fluorometric COX-2 inhibition assay.

Antimicrobial Activity: Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Certain this compound derivatives exhibit antimicrobial activity by targeting the folate biosynthesis pathway in microorganisms.[10][11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but absent in humans, making it an excellent therapeutic target.[12][13]

These sulfonamide-based drugs are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[11][12] By mimicking PABA, they bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. The depletion of folic acid inhibits the synthesis of nucleotides and essential amino acids, leading to a bacteriostatic effect.[10][12]

Signaling Pathway: Folate Biosynthesis and DHPS Inhibition

The following diagram depicts the bacterial folate synthesis pathway and the inhibitory action of this compound derivatives.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Folate Folic Acid Synthesis DHP->Folate Growth Bacterial Growth Folate->Growth Inhibitor This compound Derivative Inhibitor->DHPS Competitive Inhibition

DHPS inhibition in the bacterial folate synthesis pathway.
Quantitative Data: DHPS Inhibition

The inhibitory activity of sulfonamides against DHPS is often expressed as IC50 or the inhibition constant (Ki).

Compound ClassTarget EnzymeOrganismKi (nM)
N-phenylsulfonamide derivativesDHPSVarious bacteriaVaries
Sulfonamides (general)DHPSE. coli, S. aureusVaries
Experimental Protocol: Spectrophotometric DHPS Inhibition Assay

This protocol describes a continuous coupled-enzyme assay to measure DHPS inhibition.

1. Materials:

  • Recombinant DHPS enzyme

  • Recombinant Dihydrofolate Reductase (DHFR) enzyme (coupling enzyme)

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay Buffer (e.g., Tris-HCl with MgCl2)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

2. Procedure:

  • Prepare a master mix containing assay buffer, DHFR, and NADPH.

  • Add the master mix to the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor control.

  • Add the DHPS enzyme to all wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed mixture of PABA and DHPPP.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in a kinetic mode for 15-30 minutes.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Workflow Diagram:

DHPS_Assay_Workflow A Prepare Master Mix (Buffer, DHFR, NADPH) B Add Master Mix to Plate A->B C Add Test Compounds B->C D Add DHPS Enzyme C->D E Pre-incubate at 37°C D->E F Add Substrates (PABA & DHPPP) E->F G Monitor Absorbance at 340 nm (Kinetic Read) F->G H Calculate IC50 G->H

Workflow for a spectrophotometric DHPS inhibition assay.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents with diverse mechanisms of action. Their therapeutic potential stems from their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Some derivatives, structurally similar to Celecoxib, exert their anticancer effects through both COX-2 dependent and independent pathways.[2] These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[2] Other derivatives have been shown to inhibit specific targets in cancer-related signaling pathways, such as Dishevelled-1 (DVL1) in the Wnt signaling pathway.

Signaling Pathways in Cancer

The anticancer mechanisms of this compound derivatives can be multifaceted. The diagram below provides a simplified overview of some key pathways that can be targeted.

Anticancer_Pathways cluster_0 Wnt Signaling cluster_1 Angiogenesis cluster_2 Apoptosis & Cell Cycle Frizzled Frizzled Receptor DVL1 DVL1 Frizzled->DVL1 BetaCatenin β-catenin (stabilization) DVL1->BetaCatenin Proliferation_Wnt Cell Proliferation BetaCatenin->Proliferation_Wnt VEGFR VEGFR Angiogenesis_Pathway Downstream Signaling VEGFR->Angiogenesis_Pathway Angiogenesis Angiogenesis Angiogenesis_Pathway->Angiogenesis Pro_Apoptotic Pro-apoptotic Proteins (e.g., Caspases) Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis CellCycle_Proteins Cell Cycle Regulators CellCycle_Arrest Cell Cycle Arrest CellCycle_Proteins->CellCycle_Arrest Inhibitor This compound Derivative Inhibitor->DVL1 Inhibition Inhibitor->VEGFR Inhibition Inhibitor->Anti_Apoptotic Inhibition Inhibitor->CellCycle_Proteins Modulation

Potential anticancer mechanisms of this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of these compounds is often evaluated by their IC50 values against various cancer cell lines.

Compound ClassCell LineIC50 (µM)
Phenylsulfonylmorpholine derivativesMDA-MB-231 (Breast Cancer)Varies (e.g., >40)
N-phenylsulfonamide derivativesMCF-7 (Breast Cancer)Varies (e.g., 39.0 - 43.4)
Sulfonamide-tethered isatin (B1672199) derivativesMCF-7 (Breast Cancer)Varies (e.g., 0.09 - 1.11)
Sulfonamide derivativesHepG2 (Liver Cancer)Varies (e.g., 0.1163 - 0.4660)
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Multi-well spectrophotometer

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.

Antiarrhythmic Activity: Class III Mechanism

Certain N-substituted this compound derivatives exhibit Class III antiarrhythmic activity. The primary mechanism of action for Class III antiarrhythmic agents is the blockade of potassium channels in cardiac myocytes.[2][3][4] This blockade delays the repolarization phase (Phase 3) of the cardiac action potential, leading to a prolonged action potential duration (APD) and an increased effective refractory period (ERP).[2][3]

By extending the refractory period, these drugs make the cardiac tissue less excitable and can terminate re-entrant arrhythmias, which are a common cause of tachycardias.[3] Ibutilide (B43762), a methanesulfonamide (B31651) derivative, is a notable example of a Class III antiarrhythmic that also appears to activate a slow inward sodium current, contributing to its effect.[5]

Signaling Pathway: Cardiac Action Potential and Class III Antiarrhythmic Action

The following diagram illustrates the phases of the cardiac action potential and the effect of Class III antiarrhythmic agents.

ClassIII_Antiarrhythmic cluster_0 Cardiac Action Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase0->Phase1 Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 Phase4 Phase 4 (Resting Potential) Phase3->Phase4 Inhibitor This compound Derivative (Class III) K_Channel Potassium Channels (e.g., IKr) Inhibitor->K_Channel Blockade Prolongation Prolonged Action Potential Duration Inhibitor->Prolongation

Mechanism of Class III antiarrhythmic this compound derivatives.
Quantitative Data: Antiarrhythmic Potency

The potency of antiarrhythmic drugs can be assessed by their ability to prolong the action potential duration or by their efficacy in animal models of arrhythmia.

CompoundModelEffect
IbutilideCanine model of myocardial infarction10 to 30 times more potent than sotalol (B1662669)

Conclusion

The this compound scaffold serves as a valuable template for the design and development of a wide range of therapeutic agents. Its derivatives have demonstrated significant efficacy as anti-inflammatory, antimicrobial, anticancer, and antiarrhythmic drugs through diverse and specific mechanisms of action. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. A thorough understanding of these mechanisms is crucial for the rational design of new, more potent, and selective drug candidates, and for advancing the clinical application of this important class of compounds.

References

Phenylmethanesulfonamide Derivatives: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, established and potential therapeutic applications, and mechanisms of action of these compounds. Drawing on current scientific literature, this document summarizes key quantitative data on their bioactivity, details relevant experimental protocols, and visualizes the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of this compound derivatives as scaffolds for novel therapeutic agents.

Introduction

The this compound core structure, characterized by a phenyl ring linked to a methanesulfonamide (B31651) group, has emerged as a privileged scaffold in medicinal chemistry. The synthetic accessibility and the ability to readily introduce diverse substituents on both the phenyl ring and the sulfonamide nitrogen have allowed for the creation of large libraries of derivatives. These derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to a broad range of pharmacological effects. This guide will explore the key therapeutic areas where this compound derivatives have shown promise, with a focus on their applications as enzyme inhibitors and receptor modulators.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves the reaction of a substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base.[1] Variations of this general method allow for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the final compounds.

General Experimental Protocol for the Synthesis of N-Phenylmethanesulfonamide

This protocol describes a general method for the synthesis of the parent N-phenylmethanesulfonamide, which can be adapted for the synthesis of various derivatives by using substituted anilines.

Materials:

  • Aniline

  • Methanesulfonyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (B78521) (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure: [1]

  • In a round-bottom flask, dissolve aniline (1.0 eq.) and pyridine (1.1 eq.) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution to quench the reaction and dissolve the pyridinium (B92312) hydrochloride salt.

  • Separate the organic layer. Wash the aqueous layer with a small portion of dichloromethane.

  • Combine the organic layers, wash with water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude N-phenylmethanesulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications as Enzyme Inhibitors

This compound derivatives have demonstrated potent inhibitory activity against several classes of enzymes implicated in various diseases.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3][4]

Mechanism of Inhibition: The deprotonated sulfonamide nitrogen of the this compound derivative binds directly to the Zn(II) ion in the active site of carbonic anhydrase. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The phenyl ring and its substituents can form additional interactions with amino acid residues in the active site cavity, influencing the inhibitor's potency and isoform selectivity.[4][5]

Quantitative Data Summary:

Compound IDTarget Isoform(s)Kᵢ (nM)Reference
Compound 2 hCA II33.5 ± 0.38[6]
Compound 8 hCA I45.7 ± 0.46[6]
Various Derivatives hCA I, II, IX, XII2.4 - >10,000[2]
Benzene (B151609) sulfonamides 15-26 CA I39.20 - 131.54[7]
Benzene sulfonamides 15-26 CA II50.96 - 147.94[7]

Signaling Pathway Diagram:

CarbonicAnhydrase_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion H2O H₂O CA Carbonic Anhydrase (CA) H2CO3 H₂CO₃ CA->H2CO3 Catalysis HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Inhibitor This compound Derivative Inhibitor->CA Inhibition CO2_intH2O CO2_intH2O CO2_intH2O->CA

Inhibition of Carbonic Anhydrase by this compound Derivatives.
Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[8] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[9] Several studies have reported the synthesis and evaluation of this compound derivatives as potent cholinesterase inhibitors.[7][10][11][12]

Structure-Activity Relationship (SAR): The inhibitory activity of this compound derivatives against cholinesterases is influenced by the nature of the substituents on the phenyl ring and the sulfonamide nitrogen. The sulfonamide moiety is crucial for interacting with the active site of the enzymes.[8]

Quantitative Data Summary:

Compound IDTarget EnzymeIC₅₀ (µM) or Kᵢ (nM)Reference
Compound 3c AChEIC₅₀: 82.93 ± 0.15 µM[11]
Compound 3d BChEIC₅₀: 45.65 ± 0.48 µM[11]
Compound 8 AChEKᵢ: 31.5 ± 0.33 nM[6]
Compound 8 BChEKᵢ: 24.4 ± 0.29 nM[6]
Sulfonamides 13-16 AChEKᵢ: 33.04 - 131.68 nM[12]
Benzene sulfonamides 15-26 AChEKᵢ: 28.11 - 145.52 nM[7]

Experimental Workflow Diagram:

Cholinesterase_Inhibition_Workflow cluster_Synthesis Synthesis of Derivatives cluster_Assay Cholinesterase Inhibition Assay Start Starting Materials (Aniline, Sulfonyl Chloride) Reaction Sulfonylation Reaction Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Inhibitor This compound Derivative Characterization->Inhibitor Enzyme AChE / BChE Incubation Incubation Enzyme->Incubation Substrate Substrate (e.g., ATCI) Substrate->Incubation Inhibitor->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis IC₅₀ / Kᵢ Determination Measurement->Data_Analysis

Experimental Workflow for Synthesis and Evaluation of Cholinesterase Inhibitors.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in key metabolic tissues.[13] Overactivity of 11β-HSD1 is implicated in metabolic syndrome, type 2 diabetes, and obesity, making it an attractive therapeutic target.[14][15] this compound derivatives have been investigated as potential 11β-HSD1 inhibitors.[14]

Mechanism of Action: These inhibitors bind to the active site of 11β-HSD1, preventing the binding of its substrate, cortisone, and the cofactor NADPH. This blockage inhibits the production of cortisol, thereby reducing its local concentration in tissues like the liver and adipose tissue.[16]

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibitors

mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[17] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[18][19] N-amido-phenylsulfonamide derivatives have been identified as novel mPGES-1 inhibitors.[17]

Quantitative Data Summary:

Compound IDTarget EnzymeIC₅₀ (µM)Reference
MPO-0186 mPGES-1 (cell-free)0.49[17]
MPO-0186 PGE₂ production (A549 cells)0.24[17]
Compound 7d (PBCH) PGE₂ production (RAW264.7)0.06[20]

Applications as Receptor Modulators

Progesterone (B1679170) Receptor Modulators

The progesterone receptor (PR) is a nuclear receptor that plays a crucial role in female reproductive health.[21] Modulators of PR have therapeutic applications in contraception, hormone replacement therapy, and the treatment of hormone-dependent cancers.[22] Phenylsulfonamide-based compounds have been developed as a new series of progesterone receptor modulators.

Mechanism of Action: Selective progesterone receptor modulators (SPRMs) bind to the progesterone receptor and can elicit either agonist or antagonist effects depending on the target tissue. This differential activity is achieved through specific conformational changes in the receptor upon ligand binding, leading to the recruitment of different co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.[21][22]

Signaling Pathway Diagram:

Progesterone_Receptor_Modulation cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Progesterone Progesterone PR_inactive Inactive PR-HSP Complex Progesterone->PR_inactive SPRM Phenylsulfonamide SPRM SPRM->PR_inactive PR_active Active PR Dimer PR_inactive->PR_active Binding & Dimerization PRE Progesterone Response Element (DNA) PR_active->PRE Nuclear Translocation Transcription Gene Transcription PRE->Transcription Modulation mRNA mRNA Transcription->mRNA

Modulation of the Progesterone Receptor Signaling Pathway.

Anti-inflammatory Applications

Several this compound derivatives have demonstrated significant anti-inflammatory properties.[23][24][25] This activity is often linked to the inhibition of pro-inflammatory enzymes like mPGES-1 or the modulation of inflammatory signaling pathways, such as the TNF-α pathway.[23]

Quantitative Data Summary:

Compound IDAssayActivityReference
LASSBio-1439 (2e) in vitro anti-TNF-αSimilar to thalidomide[23]
Compound 2i Carrageenan-induced paw edema34.7% inhibition at 50 mg/kg[24]

Conclusion

This compound derivatives constitute a promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for extensive structure-activity relationship studies, facilitating the optimization of their potency and selectivity for various biological targets. The demonstrated efficacy of these derivatives as inhibitors of key enzymes such as carbonic anhydrases, cholinesterases, 11β-HSD1, and mPGES-1, as well as their ability to modulate the progesterone receptor, underscores their significant therapeutic potential. Further research and development in this area are warranted to translate these promising preclinical findings into novel therapeutic agents for a variety of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical space of this compound derivatives and unlock their full therapeutic potential.

References

The Multifaceted Biological Activities of Phenylmethanesulfonamide and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanesulfonamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the ability of this compound analogs to selectively inhibit various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Carbonic Anhydrase Inhibition

This compound derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in physiological and pathological processes.[1] In particular, the inhibition of tumor-associated isoforms such as CA IX has been a key area of focus in anticancer drug development.[2] The sulfonamide moiety is crucial for this inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme, disrupting its catalytic function.[2]

The logical relationship between the structure of sulfonamide-based inhibitors and their interaction with the carbonic anhydrase active site is a cornerstone of their design. The unsubstituted sulfonamide group is a key pharmacophore that directly interacts with the zinc ion.

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O/OH⁻ Zn->Water Thr199 Thr199 Gln92 Gln92 Sulfonamide R-SO₂-NH₂ O S O NH₂ Sulfonamide:f4->Zn Coordinates with Zinc, displacing water/hydroxide Sulfonamide:f1->Thr199 Hydrogen bonds with active site residues Sulfonamide:f0->Gln92 Interacts with active site residues Apoptosis_Pathway inhibitor This compound Analog ca9 Carbonic Anhydrase IX (CA IX) inhibitor->ca9 Inhibits ph_regulation Disrupted pH Homeostasis ca9->ph_regulation Leads to ros Increased Reactive Oxygen Species (ROS) ph_regulation->ros Induces mito Mitochondrial Dysfunction ros->mito Causes bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->cyto_c Inhibits apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome Initiates caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide This compound Analog Sulfonamide->DHPS Competitive Inhibitor DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth NucleicAcids->BacterialGrowth start Start dissolve Dissolve amine and base (e.g., triethylamine) in anhydrous solvent (e.g., DCM) start->dissolve cool Cool solution to 0°C dissolve->cool add_msc Add methanesulfonyl chloride dropwise cool->add_msc react Stir at room temperature (monitor by TLC) add_msc->react workup Wash with dilute acid, water, and brine react->workup dry Dry organic layer (e.g., Na₂SO₄) workup->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end Final Product purify->end start Start seed_cells Seed cancer cells in 96-well plates and allow to adhere start->seed_cells treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Phenylmethanesulfonamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylmethanesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its unique structural and electronic properties, including the ability to act as a hydrogen bond donor and its metabolic stability, make it a privileged scaffold in the design of enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, supplemented with experimental protocols and quantitative data.

Synthesis and Chemical Properties

This compound is typically synthesized through the sulfonylation of benzylamine (B48309) with a suitable sulfonyl chloride, followed by subsequent chemical modifications. The presence of the sulfonamide group provides a site for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.

A common synthetic route involves the reaction of benzylamine with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield N-benzylmethanesulfonamide. This initial product can then be further modified. For instance, the aromatic ring can undergo electrophilic substitution reactions, or the benzylic position can be functionalized.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aniline (B41778) Aniline NucleophilicAttack Nucleophilic Attack Aniline->NucleophilicAttack MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->NucleophilicAttack Base Base (e.g., Pyridine) Deprotonation Deprotonation Base->Deprotonation Accepts H+ Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Eliminates Cl- Elimination->Deprotonation Product N-Phenylmethanesulfonamide Deprotonation->Product Salt Base Hydrochloride Salt Deprotonation->Salt

Caption: General reaction pathway for the synthesis of N-Phenylmethanesulfonamide.[1]

Applications in Medicinal Chemistry

The this compound scaffold is present in a multitude of clinically approved drugs and investigational compounds, highlighting its significance in drug design. Its derivatives have been explored for a wide range of therapeutic applications.

Enzyme Inhibition

This compound derivatives are prominent as enzyme inhibitors, targeting a variety of enzymes implicated in disease.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases.[2] Derivatives of N-phenylsulfonamide have shown potent inhibitory activity against various CA isoenzymes, which are therapeutic targets for conditions like glaucoma, edema, and some cancers.[3] For instance, certain benzenesulfonamide (B165840) derivatives have demonstrated excellent and selective inhibition against CA IX, a tumor-associated isoform.[4]

  • Cholinesterase (AChE and BChE) Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[3][5] Novel tryptanthrin (B1681603) derivatives incorporating a benzenesulfonamide moiety have been identified as potent, mixed reversible dual inhibitors of both AChE and BuChE.[6]

  • Kinase Inhibitors: The sulfonamide group is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding site of the kinase.[7] Pazopanib, a multi-targeted tyrosine kinase inhibitor, contains a sulfonamide derivative.[7]

  • Other Enzyme Targets: Phenylalkylsulfonyl derivatives have been shown to be potent covalent inhibitors of penicillin amidase.[8] Additionally, phenyl sulfamates, which are structurally related, are known to be powerful inhibitors of steroid sulfatase (STS), a target in hormone-dependent cancers.[5]

Other Therapeutic Areas

Beyond enzyme inhibition, this compound derivatives have shown promise in various other therapeutic contexts:

  • Anticancer Agents: The scaffold is utilized in the development of anticancer drugs.[9][10] Some benzenesulfonamide derivatives have displayed significant antiproliferative activity against breast cancer cell lines.[4]

  • Antimicrobial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.[11] Novel sulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities.[4]

  • Anti-inflammatory Agents: this compound has demonstrated anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[10]

  • Antiarrhythmic Activity: Certain N-[(ω-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have been investigated for class III antiarrhythmic activity.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives from cited literature, including enzyme inhibition and anticancer activity.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget Enzyme(s)IC50 / KI ValueReference
Benzenesulfonamide derivative 4e Carbonic Anhydrase IX (CA IX)IC50: 10.93 nM[4]
Benzenesulfonamide derivative 4g Carbonic Anhydrase IX (CA IX)IC50: 18.52 nM[4]
Benzenesulfonamide derivative 4h Carbonic Anhydrase IX (CA IX)IC50: 25.06 nM[4]
Tryptanthrin derivative 4h Acetylcholinesterase (AChE)IC50: 0.13 µM[6]
Tryptanthrin derivative 4h Butyrylcholinesterase (BuChE)IC50: 6.11 µM[6]
N-phenylsulfonamide derivative 2 Carbonic Anhydrase II (CA II)KI: 33.5 nM[3]
N-phenylsulfonamide derivative 8 Carbonic Anhydrase I (CA I)KI: 45.7 nM[3]
N-phenylsulfonamide derivative 8 Acetylcholinesterase (AChE)KI: 31.5 nM[3]
N-phenylsulfonamide derivative 8 Butyrylcholinesterase (BuChE)KI: 24.4 nM[3]

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCell LineIC50 Value (µM)Selectivity vs. Normal Cells (MCF-10A)Reference
4e MDA-MB-231 (Breast Cancer)3.585.5 times[4]
4e MCF-7 (Breast Cancer)4.58Not specified[4]
4c MDA-MB-231 (Breast Cancer)Not specified3.5 times[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of this compound derivatives.

General Synthesis of N-Phenylmethanesulfonamide

This protocol describes a common method for synthesizing N-phenylmethanesulfonamide from aniline and methanesulfonyl chloride.[1]

Materials and Reagents:

  • Aniline

  • Methanesulfonyl chloride

  • Pyridine or Triethylamine (Base)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline and the base (e.g., pyridine) in dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 10% aqueous sodium hydroxide.

    • Separate the organic layer.

    • Wash the aqueous layer with a small portion of dichloromethane.

    • Combine the organic layers and wash with water.

  • Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Dissolve Dissolve Aniline & Base in Dichloromethane Cool Cool to 0°C Dissolve->Cool Add Add Methanesulfonyl Chloride Dropwise Cool->Add Stir Warm to RT & Stir Add->Stir Quench Quench with NaOH(aq) Stir->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Water Separate->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product Pure N-Phenylmethanesulfonamide Purify->Product

Caption: Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.[1][7]

Protocol for Synthesis of p-Acetamidobenzenesulfonamide

This multi-step protocol outlines the synthesis of p-acetamidobenzenesulfonamide, a key intermediate, starting from acetanilide (B955).[13]

Step 1: Synthesis of p-Acetamidobenzenesulfonyl chloride

  • Place 2 g of dry acetanilide in a 100 ml conical flask.

  • Add 5 ml of chlorosulfonic acid.

  • Heat the mixture in a hot water bath for 10 minutes.

  • Pour the hot solution into 25 ml of cold water in a beaker.

  • Stir the product until a uniform white solid suspension is obtained.

  • Wash with water and dry.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the moist p-acetamidobenzenesulfonyl chloride to a 250 ml conical flask.

  • Add 9 ml of concentrated ammonia (B1221849) and 9 ml of water.

  • Heat the mixture to just below boiling for 5 minutes with occasional stirring.

  • Cool the mixture in an ice bath.

  • Collect the resulting p-acetamidobenzenesulfonamide crystals by suction filtration.

Conclusion

This compound continues to be a highly valuable and versatile building block in the field of medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a diverse range of therapeutic agents targeting numerous diseases. The ongoing exploration of novel derivatives and their biological activities ensures that the this compound scaffold will remain a significant component in the drug discovery pipeline for the foreseeable future. The quantitative structure-activity relationship (QSAR) studies on sulfonamides further aid in the rational design of more potent and selective drug candidates.[14][15][16]

References

Phenylmethanesulfonamide: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonamide, also known as α-toluenesulfonamide or benzylsulfonamide, is an organic compound belonging to the sulfonamide class. While the broader sulfonamide group is a cornerstone of numerous therapeutic agents, the specific history and detailed biological evaluation of this compound itself are less extensively documented. This technical guide provides a comprehensive overview of the available scientific knowledge regarding this compound, including its physicochemical properties, probable synthetic routes based on established sulfonamide chemistry, and its reported in vitro biological activities. The document also includes representative experimental protocols and visual diagrams of relevant pathways and workflows to serve as a resource for researchers investigating this and related compounds.

Introduction and Discovery

The history of sulfonamides in medicine began in the early 20th century with the discovery of the antibacterial properties of Prontosil, a prodrug that is metabolized to sulfanilamide. This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. While the focus of early research was primarily on aromatic sulfonamides for their therapeutic potential, the fundamental chemistry for the synthesis of a wide range of sulfonamides was established during this period.

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as simple alkyl- and benzylsulfonamides did not initially receive the same level of attention as their more complex, drug-like counterparts. However, the foundational chemical reactions for its creation were well-established by the late 19th and early 20th centuries. The classic and most direct method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, a reaction that was extensively documented in historical chemical literature such as the Berichte der deutschen chemischen Gesellschaft[1][2][3]. It is highly probable that this compound was first synthesized through such a route.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 4563-33-1[4]
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol [4]
Melting Point 102.5 °C
Boiling Point 343.1 °C
Synonyms α-Toluenesulfonamide, Benzylsulfonamide, 1-Phenylmethanesulfonamide[4]

Synthesis and Characterization

The most probable and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine or ammonia[5]. In the case of this compound, this would involve the reaction of phenylmethanesulfonyl chloride with ammonia (B1221849).

General Synthesis Protocol

A typical laboratory-scale synthesis of a primary sulfonamide from a sulfonyl chloride is detailed below.

Objective: To synthesize this compound from phenylmethanesulfonyl chloride and ammonia.

Materials:

  • Phenylmethanesulfonyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • A suitable organic solvent (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

Procedure:

  • Dissolve phenylmethanesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared to the literature value.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Phenylmethanesulfonyl\nChloride Phenylmethanesulfonyl Chloride Reaction in\nOrganic Solvent Reaction in Organic Solvent Phenylmethanesulfonyl\nChloride->Reaction in\nOrganic Solvent Reacts with Ammonia Ammonia Ammonia->Reaction in\nOrganic Solvent This compound This compound Reaction in\nOrganic Solvent->this compound Yields

A simplified workflow for the synthesis of this compound.

Biological Activities and Research Applications

While many sulfonamide derivatives have been extensively studied, specific research on the biological activities of this compound is limited. However, available information suggests potential applications in cancer and inflammation research.

Anticancer Activity

This compound has been reported to inhibit the proliferation of cancer cells in vitro[6]. The sulfonamide moiety is a key pharmacophore in a number of anticancer drugs. The mechanisms of action for anticancer sulfonamides are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest[7][8].

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line (e.g., MCF-7, MDA-MB-468).

Materials:

  • Human cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a further 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

G Workflow for In Vitro Cytotoxicity (MTT) Assay Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) 24h Incubation 24h Incubation Cell Seeding\n(96-well plate)->24h Incubation 1. Compound Treatment Compound Treatment 24h Incubation->Compound Treatment 2. 72h Incubation 72h Incubation Compound Treatment->72h Incubation 3. MTT Addition MTT Addition 72h Incubation->MTT Addition 4. 4h Incubation 4h Incubation MTT Addition->4h Incubation 5. Formazan Solubilization\n(DMSO) Formazan Solubilization (DMSO) 4h Incubation->Formazan Solubilization\n(DMSO) 6. Absorbance Reading Absorbance Reading Formazan Solubilization\n(DMSO)->Absorbance Reading 7. IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation 8.

A typical experimental workflow for an in vitro cytotoxicity assay.
Anti-inflammatory Activity

This compound has also been suggested to have anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis[6]. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes[9]. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes[9].

Potential Signaling Pathway: Prostaglandin Synthesis

The inhibition of prostaglandin synthesis is a major mechanism of action for many anti-inflammatory drugs. This pathway is a likely target for the anti-inflammatory effects of this compound.

G Prostaglandin Synthesis Pathway and Potential Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation This compound This compound This compound->COX-1 / COX-2 Potential Inhibition

The cyclooxygenase pathway, a potential target for this compound.

Representative Experimental Protocol: Prostaglandin Synthesis Inhibition Assay

This protocol describes a general cell-based assay to measure the inhibition of prostaglandin E2 (PGE₂) synthesis.

Objective: To evaluate the ability of this compound to inhibit PGE₂ production in a cellular model of inflammation.

Materials:

  • A suitable cell line that expresses COX enzymes (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound

  • A known NSAID as a positive control (e.g., indomethacin)

  • PGE₂ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Culture the cells in 96-well plates until they reach a suitable confluency.

  • Pre-incubate the cells with varying concentrations of this compound or the positive control for a set period (e.g., 1 hour).

  • Stimulate the cells with LPS to induce the expression of COX-2 and subsequent PGE₂ production, and incubate for a defined period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE₂ synthesis inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a simple sulfonamide for which a detailed historical and biological research record is not as readily available as for more complex members of its class. Based on established chemical principles, its synthesis is straightforward. The limited available data suggests that it may possess anticancer and anti-inflammatory properties, in line with the known biological activities of many sulfonamide-containing compounds. This technical guide provides a foundation for researchers interested in further exploring the potential of this compound. The provided representative protocols and pathway diagrams offer a starting point for the systematic evaluation of its biological effects and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Spectroscopic Data of Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This whitepaper provides a comprehensive overview of the spectroscopic data for phenylmethanesulfonamide (CAS 1197-22-4), a key organic compound. Designed for researchers, scientists, and professionals in drug development, this document presents detailed spectroscopic data (NMR, IR, MS) and the experimental protocols used for its acquisition and synthesis.

Chemical Structure and Properties

  • IUPAC Name: N-Phenylmethanesulfonamide

  • Synonyms: Methanesulfonanilide, N-Mesylaniline

  • Molecular Formula: C₇H₉NO₂S

  • Molecular Weight: 171.22 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

2.1.1. ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.35Triplet8.02HH-meta
7.24Doublet8.02HH-ortho
7.19Triplet7.41HH-para
6.97Singlet-1HN-H
3.01Singlet-3HCH₃

2.1.2. ¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
136.9C-ipso
129.7C-meta
125.4C-para
120.9C-ortho
39.2CH₃

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to characteristic vibrational frequencies.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3298 - 3232Strong, SharpN-H Stretch[2]
~3030MediumAromatic C-H Stretch[3]
2950 - 2850MediumAlkyl C-H Stretch
1331 - 1317StrongAsymmetric SO₂ Stretch[2]
1157 - 1139StrongSymmetric SO₂ Stretch[2]
926 - 833MediumS-N Stretch[2]

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
17138.7[M]⁺ (Molecular Ion)
92100.0[C₆H₅NH]⁺ (Base Peak)
9318.6[C₆H₅NH₂]⁺
6537.2[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

The synthesis of N-phenylmethanesulfonamide is typically achieved via the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base.[4]

Materials and Reagents:

  • Aniline

  • Methanesulfonyl Chloride

  • Pyridine (B92270) (or Triethylamine)

  • Dichloromethane (DCM)

  • 2 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve aniline and pyridine in dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.[4]

  • Reaction: Allow the mixture to stir at 0°C and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. For the pyridine protocol, extract the mixture with 2N aqueous sodium hydroxide. For the triethylamine (B128534) protocol, wash the organic layer sequentially with water, dilute HCl, and brine.[4]

  • Isolation: For the pyridine protocol, cool the combined aqueous layers and acidify with concentrated HCl to precipitate the product. Collect the precipitate by vacuum filtration. For the triethylamine protocol, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.[5]

  • IR Spectroscopy: The IR spectrum was obtained in the gas phase, and the data was compiled by the NIST Mass Spectrometry Data Center.[1]

  • Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) source with an ionization energy of 75 eV. The sample was introduced via a direct insertion probe.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Dissolve Aniline & Pyridine in DCM cooling Cool to 0°C reactants->cooling addition Add Methanesulfonyl Chloride Dropwise cooling->addition stir Stir and Warm to Room Temperature addition->stir quench Quench with Water stir->quench extract Aqueous Extraction or Organic Wash quench->extract precipitate Acidify to Precipitate or Dry & Evaporate extract->precipitate recrystallize Recrystallize from Ethanol precipitate->recrystallize final_product Pure Phenylmethane- sulfonamide recrystallize->final_product

Caption: General workflow for the synthesis of this compound.

References

Phenylmethanesulfonamide: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide, also known as N-(Methylsulfonyl)aniline, is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1] Its derivatives have been investigated for their potential as enzyme inhibitors and their role in targeting neurological disorders.[1] This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white or beige crystalline solid.[2][3] It is characterized by a molecular formula of C₇H₉NO₂S and a molecular weight of approximately 171.22 g/mol .[1][3] While sparingly soluble in water, it is soluble in various organic solvents.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 4563-33-1[4]
Molecular Formula C₇H₉NO₂S[1][3]
Molecular Weight 171.22 g/mol [3]
Appearance Solid, Powder, Crystals[3][4][5]
Color White to Almost white, Beige[3][5]
Melting Point 103-105 °C[4]
Boiling Point 343.1 °C at 760 mmHg[4]
pKa (Predicted) 8 ± 0.10[2]
LogP 0.95[1]
Water Solubility Sparingly soluble[1][2]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification

Table 2: GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Source: MedchemExpress Safety Data Sheet[4]

Hazard Statements and Precautionary Measures
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash hands thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Precautionary Statements (Response):

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P330: Rinse mouth.[4]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[4]

  • Precautionary Statements (Storage):

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P405: Store locked up.[4]

  • Precautionary Statements (Disposal):

    • P501: Dispose of contents/container in accordance with local regulations.[4]

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Handling: Avoid inhalation, and contact with skin and eyes.[4] Use only in well-ventilated areas with appropriate exhaust ventilation.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry, and well-ventilated area.[3][6] Keep containers tightly sealed and protected from physical damage.[6] Store away from incompatible materials such as oxidizing agents.[3][6] Recommended long-term storage is at -20°C for one year.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Safety goggles with side-shields are required.[4]

  • Hand Protection: Wear protective gloves.[4]

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[4]

First Aid and Emergency Procedures

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove any contact lenses. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[2][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[2][3][4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][4]

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[4] Wear full personal protective equipment.[4] Avoid breathing vapors, mist, dust, or gas.[4] Ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4] Spills should be cleaned up promptly by absorbing with an inert material and placed in a suitable disposal container.[4][6]

Fire Fighting Measures: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7] Wear a self-contained breathing apparatus and full protective gear.[3]

Experimental Protocols

While specific, detailed toxicological studies on this compound are not widely available in the public domain, the following sections describe standardized, representative experimental protocols for assessing the key hazards associated with this compound. These methodologies are based on established OECD guidelines and common in vitro assays.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base.

Materials and Reagents:

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline and triethylamine in dichloromethane.[8]

  • Cool the solution to 0°C using an ice bath.[8]

  • Slowly add methanesulfonyl chloride to the solution via the dropping funnel, maintaining the temperature at 0°C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[8]

  • Cool the reaction mixture again in an ice bath and slowly add a 10% aqueous sodium hydroxide solution.[8]

  • Stir vigorously for 15 minutes, then separate the organic layer.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Mixing 1. Mix Aniline, Base, and Solvent at 0°C Aniline->Mixing Methanesulfonyl_Chloride Methanesulfonyl Chloride Addition 2. Add Methanesulfonyl Chloride dropwise Methanesulfonyl_Chloride->Addition Base Base (e.g., Triethylamine) Base->Mixing Solvent Solvent (Dichloromethane) Solvent->Mixing Mixing->Addition Reaction 3. Stir at Room Temperature Addition->Reaction Workup 4. Aqueous Workup (NaOH solution) Reaction->Workup Purification 5. Dry and Evaporate Workup->Purification This compound This compound Purification->this compound In_Vitro_Cytotoxicity_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Line (e.g., in 96-well plates) Compound_Prep 2. Prepare Serial Dilutions of This compound Treatment 3. Treat Cells with Compound (and controls) Cell_Culture->Treatment Compound_Prep->Treatment Incubation 4. Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis 7. Calculate IC50 Value Data_Acquisition->Data_Analysis

References

The Guardian of Proteins: Phenylmethanesulfonamide (PMSF) in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylmethanesulfonamide (PMSF) is an indispensable tool in the arsenal (B13267) of researchers and scientists, serving as a cornerstone for preserving protein integrity during complex biochemical analyses. As an irreversible inhibitor of serine proteases, PMSF plays a critical role in preventing the degradation of proteins of interest, thereby ensuring the accuracy and reliability of experimental outcomes. This technical guide provides a comprehensive overview of the mechanism, applications, and quantitative parameters of PMSF in enzyme inhibition studies, complete with detailed experimental protocols and visual workflows to empower your research.

The Core Mechanism: Irreversible Sulfonylation of Serine Proteases

PMSF's efficacy lies in its ability to covalently and irreversibly modify the active site of serine proteases.[1] These enzymes, which include crucial players in digestion (trypsin, chymotrypsin) and blood clotting (thrombin), rely on a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) to hydrolyze peptide bonds.[1] PMSF acts as a suicide substrate, where the highly reactive serine residue in the enzyme's active site attacks the sulfonyl fluoride (B91410) group of PMSF.[2] This reaction results in the formation of a stable sulfonyl-enzyme complex and the displacement of a fluoride ion, rendering the enzyme permanently inactive.[1] This specificity for the active site serine ensures that other serine residues on the protein are not affected.[3] While its primary targets are serine proteases, PMSF has also been shown to inhibit certain cysteine proteases, like papain, and acetylcholinesterase.[2][4][5][6]

PMSF_Mechanism Active_Enzyme Active Serine Protease (E) (Catalytic Triad: Ser-His-Asp) EI_Complex Non-covalent E-I Complex Active_Enzyme->EI_Complex Reversible Binding PMSF PMSF (I) PMSF->EI_Complex Inactive_Enzyme Covalent Sulfonyl-Enzyme Adduct (E-I') (Inactive) EI_Complex->Inactive_Enzyme Irreversible Sulfonylation HF HF Inactive_Enzyme->HF

Figure 1. Mechanism of irreversible inhibition of a serine protease by PMSF.

Quantitative Data Summary

The effectiveness of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_i), which describes the overall efficiency of the inactivation. It is important to note that these values can vary based on experimental conditions like pH, temperature, and the specific enzyme and substrate used.[1]

Table 1: Physicochemical Properties and Stability of PMSF
ParameterValueNotes
Molecular Formula C₇H₇FO₂S[7]
Molecular Weight 174.19 g/mol [8]
Appearance White to slightly off-white crystalline powder[2]
Working Concentration 0.1 - 1 mM[8]
Solubility Soluble in anhydrous ethanol (B145695), isopropanol (B130326), or DMSO.[7] Limited solubility in water.[5]Stock solutions are typically prepared at 100-200 mM.[9]
Aqueous Half-life (25°C) ~110 minutes at pH 7.0~55 minutes at pH 7.5~35 minutes at pH 8.0[8] PMSF is highly unstable in aqueous solutions and must be added fresh to buffers immediately before use.[7]
Stock Solution Stability Stable for up to 3 months at -20°C in isopropanol.[9]Should be stored in aliquots to avoid repeated freeze-thaw cycles.
Table 2: Inhibitory Activity of PMSF Against Various Proteases
EnzymeOrganism/SourceInhibition ParameterValue
Protease Bacillus licheniformisIC50~200 µM[10]
Neutrophil Elastase Human NeutrophilIC50~110 µM[11]
Chymotrypsin Bovinek_inact/K_i1,400 M⁻¹s⁻¹
Trypsin Bovinek_inact/K_i27 M⁻¹s⁻¹
Thrombin Humank_inact/K_i1.1 M⁻¹s⁻¹

Role in Signaling Pathway Studies: Preserving the Message

Signaling_Workflow cluster_cell Cell Lysis & Analysis Cell Cells with Active Signaling Pathway (e.g., Apoptosis) Lysis Cell Lysis Cell->Lysis Proteases Released Endogenous Proteases Lysis->Proteases Proteins Signaling Proteins (e.g., Caspases, Kinases) Lysis->Proteins Degradation Protein Degradation Proteases->Degradation Proteins->Degradation Analysis Downstream Analysis (e.g., Western Blot) Proteins->Analysis Inaccurate_Result Inaccurate Results (Compromised Data) Degradation->Inaccurate_Result Result Accurate Quantification of Signaling Proteins Analysis->Result PMSF PMSF added to Lysis Buffer PMSF->Proteases Inhibits

Figure 2. Role of PMSF in preserving signaling protein integrity during sample preparation.

Experimental Protocols

Accurate and reproducible results depend on the meticulous application of experimental protocols. The following sections provide detailed methodologies for the preparation and use of PMSF.

Preparation of a 100 mM PMSF Stock Solution

Due to its instability in aqueous solutions, PMSF is prepared as a concentrated stock in an anhydrous solvent.

Materials:

  • This compound (PMSF) powder (MW: 174.19 g/mol )

  • Anhydrous isopropanol (or anhydrous ethanol or DMSO)

  • 15 mL conical tube

  • Vortex mixer

Procedure:

  • In a fume hood, carefully weigh out 17.4 mg of PMSF powder.[7]

  • Transfer the powder to a 15 mL conical tube.

  • Add anhydrous isopropanol to a final volume of 10 mL.[9]

  • Tightly cap the tube and vortex until the PMSF is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 1 mL) in microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 3 months.[9]

Safety Note: PMSF is a toxic and corrosive compound. Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

Protocol for Use in Cell Lysis for Protein Extraction

The critical rule for using PMSF is to add it to the lysis buffer immediately before use to ensure its activity.

Materials:

  • Cell lysis buffer (e.g., RIPA, NP-40)

  • 100 mM PMSF stock solution

  • Cultured cells (adherent or suspension)

  • Ice

  • Microcentrifuge

Procedure:

  • Prepare the desired volume of cell lysis buffer and chill it on ice.

  • Immediately before initiating cell lysis, retrieve an aliquot of the 100 mM PMSF stock solution from the -20°C freezer.

  • Add the PMSF stock solution to the chilled lysis buffer to achieve the desired final concentration (typically 1 mM). For a 1 mM final concentration, add 10 µL of the 100 mM stock solution to every 1 mL of lysis buffer.[9][12]

  • Mix the buffer thoroughly by vortexing or inverting the tube.

  • Proceed immediately with your standard cell lysis protocol (e.g., adding the supplemented buffer to a cell pellet or plate).[12]

  • Incubate the lysate on ice as required by your protocol.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Transfer the supernatant containing the protected proteins to a new pre-chilled tube for downstream analysis or storage.

Protocol for Chromogenic Protease Inhibition Assay

This assay can be used to determine the IC50 value of PMSF for a specific serine protease, such as trypsin.

Assay_Workflow Start Prepare Reagents: - Assay Buffer - Protease Solution - Substrate Solution - PMSF Dilutions Add_Inhibitor Add 20 µL of PMSF dilution (or solvent control) to 96-well plate Start->Add_Inhibitor Add_Enzyme Add 160 µL of Protease Solution and Mix Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 minutes Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding 20 µL of Chromogenic Substrate Pre_Incubate->Add_Substrate Measure Immediately measure absorbance (e.g., 405 nm) in kinetic mode Add_Substrate->Measure Analyze Calculate initial reaction velocity and determine IC50 value Measure->Analyze

Figure 3. Experimental workflow for a chromogenic protease inhibition assay.

Materials:

  • 96-well microplate

  • Target serine protease (e.g., trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BApNA for trypsin)

  • PMSF stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)[10]

  • Appropriate solvent for PMSF (e.g., anhydrous ethanol)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target protease in the assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis.

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BApNA in DMSO).

    • Perform serial dilutions of the PMSF stock solution in the assay buffer to create a range of inhibitor concentrations.

  • Assay Setup (96-well plate):

    • Add 20 µL of each PMSF dilution to the appropriate wells. Include a solvent control (assay buffer with the solvent used for PMSF).

    • Add 160 µL of the protease solution to each well and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product of BApNA cleavage) in kinetic mode for 15-30 minutes.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each PMSF concentration relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Conclusion

This compound remains a vital and cost-effective reagent in enzyme inhibition studies and routine protein work. Its well-characterized mechanism as an irreversible serine protease inhibitor makes it an effective guardian against proteolytic degradation. However, its utility is critically dependent on a thorough understanding of its instability in aqueous solutions and adherence to proper handling and application protocols. By following the guidelines and methodologies outlined in this guide, researchers can effectively leverage PMSF to protect their valuable samples, ensuring the integrity and reproducibility of their experimental data.

References

Methodological & Application

Synthesis of Phenylmethanesulfonamide from aniline and methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of N-Phenylmethanesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Phenylmethanesulfonamide (CAS No. 1197-22-4) is a vital organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities.[1][2] Its molecular structure, featuring a sulfonamide group, provides hydrogen bonding capabilities crucial for drug-receptor interactions, making it a significant scaffold in drug discovery.[1][3] Derivatives have shown potential in the development of treatments for neurological disorders, enzyme inhibitors, and even as antimicrobial and antitumor agents.[1][2][4] This document provides detailed protocols for the synthesis of N-Phenylmethanesulfonamide from aniline (B41778) and methanesulfonyl chloride, along with characterization data and troubleshooting guidelines. The primary synthetic route involves a nucleophilic substitution reaction where aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride.[5]

Chemical Reaction and Mechanism

The synthesis is achieved through the reaction of aniline with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[5][6] The mechanism proceeds via a nucleophilic attack by the nitrogen atom of aniline on the sulfur atom of methanesulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final N-Phenylmethanesulfonamide product.[5]

Overall Reaction: Aniline + Methanesulfonyl Chloride → N-Phenylmethanesulfonamide + HCl

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate 1. Nucleophilic Attack MSC Methanesulfonyl Chloride (Electrophile) MSC->Intermediate Product N-Phenylmethanesulfonamide Intermediate->Product 2. Chloride Elimination 3. Deprotonation (Base) BaseHCl Base Hydrochloride Salt Base Base (e.g., Pyridine) Base->Intermediate Accepts Proton

Caption: Reaction mechanism for N-Phenylmethanesulfonamide synthesis.

Experimental Protocols

Two common protocols are presented below, differing in the base used.

Protocol 1: Synthesis using Pyridine as a Base

This protocol is suitable for gram-scale synthesis in a research laboratory setting.[5][6]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mol)
Aniline 93.13 250 g 2.68
Methanesulfonyl Chloride 114.55 319.6 g 2.79
Pyridine 79.10 233.2 g 2.95
Dichloromethane (B109758) (DCM) - 1.25 L -
2 M Sodium Hydroxide (B78521) (NaOH) - 4 L -
Concentrated Hydrochloric Acid (HCl) - As needed -
Cold Water - As needed -

Table 1: Reagent quantities for Protocol 1.[5]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of dichloromethane.[5]

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. While maintaining the temperature at 0°C, slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise to the cooled solution.[5][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 to 16 hours.[5][6] Monitor reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up: Transfer the mixture to a separatory funnel and extract with 2N aqueous sodium hydroxide (4 x 1 L).[5] Combine the aqueous extracts and wash them with 1 L of dichloromethane to remove any remaining organic impurities.[5]

  • Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.[5][6]

  • Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to obtain N-Phenylmethanesulfonamide.[5][6]

Protocol 2: Synthesis using Triethylamine as a Base

This method is also known for producing high-purity N-Phenylmethanesulfonamide with high yields.[5]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity
Aniline 93.13 50 g
Triethylamine 101.19 60 g
Methanesulfonyl Chloride 114.55 68 g
Dichloromethane (DCM) - 500 mL
Additional reagents for work-up and purification as in Protocol 1.

Table 2: Reagent quantities for Protocol 2.[5]

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane.[5]

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]

  • Work-up and Isolation: Follow the work-up, precipitation, and isolation steps as described in Protocol 1.

Workflow General Experimental Workflow A 1. Dissolve Aniline & Base in DCM B 2. Cool Solution to 0°C A->B C 3. Add Methanesulfonyl Chloride Dropwise B->C D 4. Stir at Room Temperature (3-16h) C->D E 5. Work-up (Aqueous NaOH Extraction) D->E F 6. Precipitate Product (Acidify with HCl) E->F G 7. Isolate & Dry Product F->G H 8. Characterization (NMR, IR, etc.) G->H

Caption: General experimental workflow for the synthesis.

Product Characterization

The synthesized N-Phenylmethanesulfonamide can be characterized using various spectroscopic techniques.

TechniqueCharacteristic Peaks / ShiftsReference
Infrared (IR) Spectroscopy (cm⁻¹) N-H Stretch: 3232 - 3298S=O Asymmetric Stretch: 1317 - 1331S=O Symmetric Stretch: 1139 - 1157S-N Stretch: 833 - 926[7][8]
¹H NMR Spectroscopy (δ, ppm) Signals for aromatic protons and a singlet for the methyl protons of the sulfonyl group. The N-H proton also appears as a singlet.[7]
¹³C NMR Spectroscopy (δ, ppm) Signals corresponding to the aromatic carbons and a signal for the methyl carbon.[7][9]
Table 3: Spectroscopic data for N-Phenylmethanesulfonamide.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Hydrolysis of methanesulfonyl chloride.- Insufficient base.- Loss of product during work-up.- Extend reaction time and monitor via TLC.[10]- Use anhydrous solvents and perform the reaction under an inert atmosphere.[10]- Ensure at least a stoichiometric equivalent of base is used to neutralize HCl.[10]- Carefully control pH during aqueous wash to minimize product solubility.[5]
High Impurity Levels - Formation of di-sulfonylated byproduct (N,N-bis(methylsulfonyl)aniline).- Unreacted starting materials.- Use a slight excess of aniline relative to methanesulfonyl chloride.[10]- Maintain low temperature (0°C) during addition to prevent side reactions.[10]- Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted aniline.[5]- Perform recrystallization from a suitable solvent like ethanol.[5]
Table 4: Troubleshooting guide for the synthesis of N-Phenylmethanesulfonamide.[5][10]

Applications in Drug Development

The sulfonamide functional group is a key structural component in a wide array of FDA-approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[3] N-Phenylmethanesulfonamide and its derivatives are valuable intermediates in medicinal chemistry for creating libraries of compounds for drug discovery programs.[11] Research has explored these derivatives as potential inhibitors for enzymes like Janus kinase 3 (JAK3), which is implicated in inflammatory conditions, and as potential anticancer therapeutics.[11][12] The ability of the sulfonamide moiety to participate in hydrogen bonding makes it a critical pharmacophore for designing molecules with specific biological activities.[1]

References

Phenylmethanesulfonamide: A Versatile Intermediate in the Synthesis of Bioactive Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylmethanesulfonamide and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The structural motif of a sulfonamide group attached to a phenyl ring serves as a versatile scaffold for the development of drugs targeting a range of therapeutic areas. This document provides an overview of the applications of this compound as a synthetic intermediate, with a focus on the development of anti-inflammatory agents, analgesics, and carbonic anhydrase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in this field.

The sulfonamide functional group is a key feature in a significant portion of marketed drugs, contributing to their therapeutic efficacy through various mechanisms.[1] this compound, in particular, offers a readily modifiable template for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.

I. This compound in the Synthesis of Anti-inflammatory Agents

A prominent application of this compound intermediates is in the synthesis of potent anti-inflammatory agents, particularly those that modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway. Chronic inflammation is a hallmark of numerous diseases, and TNF-α is a key cytokine that drives inflammatory responses.[][3]

Featured Compound: LASSBio-468

LASSBio-468 is a thalidomide (B1683933) analogue that has demonstrated significant anti-inflammatory activity by inhibiting the production of TNF-α.[4] Its synthesis utilizes a this compound-derived intermediate.

Experimental Workflow for the Synthesis of LASSBio-468:

workflow Aniline (B41778) Aniline Acetanilide (B955) N-Phenylacetamide (11) Aniline->Acetanilide Acetic Anhydride (B1165640) A_Chloride 4-(Acetylamino)benzenesulfonyl chloride (12) Acetanilide->A_Chloride Chlorosulfonic Acid Acetamide_7 N-(4-(thiomorpholinosulfonyl) -phenyl)acetamide (7) A_Chloride->Acetamide_7 Thiomorpholine Aniline_8 4-(Thiomorpholin-4-ylsulfonyl) -aniline (LASSBio-1448, 8) Acetamide_7->Aniline_8 KOH, Methanol (B129727) LASSBio_468 LASSBio-468 (1) Aniline_8->LASSBio_468 Phthalic Anhydride

Caption: Synthetic pathway for LASSBio-468.

Experimental Protocols

Protocol 1: Synthesis of 4-(Acetylamino)benzenesulfonyl chloride (12)

  • To a clean, dry 50 mL round-bottom flask, add dry acetanilide (2.7 g).

  • Fit the flask with a Claisen adapter, a dropping funnel, and an apparatus to safely remove evolved HCl gas.

  • In a fume hood, carefully add chlorosulfonic acid (8.0 mL) to the dropping funnel.

  • Slowly add the chlorosulfonic acid to the acetanilide.

  • After the addition is complete, heat the reaction mixture at 60-70 °C for 30 minutes.

  • Cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the product to obtain 4-(acetylamino)benzenesulfonyl chloride as a white powder.

Protocol 2: Synthesis of 4-(Thiomorpholin-4-ylsulfonyl)aniline (LASSBio-1448, 8)

  • Dissolve N-(4-(thiomorpholinosulfonyl)phenyl)acetamide (7) (5 g, 16.67 mmol) in methanol (25 mL).

  • Prepare a solution of potassium hydroxide (B78521) (4.67 g, 83.33 mmol) in water (5 mL).

  • Slowly add the potassium hydroxide solution to the solution of the acetamide.

  • Stir and heat the reaction mixture at 60 °C for 3 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Filter the resulting precipitate and recrystallize from ethanol (B145695) to yield 4-(thiomorpholin-4-ylsulfonyl)aniline (8) as yellow needles.

Protocol 3: Synthesis of 2-(4-(Thiomorpholinosulfonyl)phenyl)isoindoline-1,3-dione (LASSBio-468, 1)

  • In a 10 mL flask equipped with a reflux condenser, heat 4-(thiomorpholin-4-ylsulfonyl)aniline (8, 100 mg, 0.39 mmol) until it completely melts.

  • Slowly add phthalic anhydride (0.80 mmol) to the molten aniline derivative.

  • Stir and heat the reaction mixture at 180 °C for 1-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add distilled water.

  • Filter the precipitate and wash with ethanol to obtain LASSBio-468.

Quantitative Data
CompoundStepReagentsYield (%)Melting Point (°C)Spectroscopic Data
11 1Aniline, Acetic Anhydride90116IR, 1H-NMR data are in agreement with previous reports.
12 2Acetanilide, Chlorosulfonic Acid85143-148-
7 34-(Acetylamino)benzenesulfonyl chloride, Thiomorpholine65--
8 4N-(4-(thiomorpholinosulfonyl)phenyl)acetamide, KOH93179-181-
1 (LASSBio-468) 54-(Thiomorpholin-4-ylsulfonyl)aniline, Phthalic Anhydride80190-1921H-NMR (DMSO-d6): δ 2.69 (t, 4H), 3.27 (t, 4H), 7.78 (d, 2H), 7.97 (m, 6H). 13C-NMR (DMSO-d6): δ 26.4, 47.8, 123.5, 127.6, 127.9, 131.4, 134.9, 135.1, 136.0, 166.5. IR (KBr, cm-1): 2908, 2855, 1789, 1717, 1370, 1169, 834, 743.
Signaling Pathway

This compound-derived TNF-α inhibitors, such as those from the LASSBio series, are thought to exert their anti-inflammatory effects by modulating the downstream signaling cascade of the TNF-α receptor. One key mechanism is the inhibition of p38 MAPK phosphorylation, which in turn suppresses the production of TNF-α.[5][6]

tnf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 p38_MAPK p38 MAPK TRAF2->p38_MAPK Activation IKK_complex IKK Complex RIPK1->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation NF_kB NF-κB IkB_alpha->NF_kB Release NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Gene_expression Pro-inflammatory Gene Expression NF_kB_n->Gene_expression Inhibitor This compound Derivative (e.g., LASSBio-1135) Inhibitor->p38_MAPK Inhibition of Phosphorylation

Caption: TNF-α signaling pathway and inhibition.

II. This compound in the Synthesis of Analgesics

Derivatives of this compound have also been explored for their analgesic properties. By modifying the core structure, researchers have developed non-hepatotoxic analgesic candidates.

Featured Compound: LASSBio-1300

LASSBio-1300 is an N-phenyl-acetamide sulfonamide derivative that has shown promising analgesic activity.[7] The synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate amine.

Experimental Workflow for N-substituted Phenylacetamide Sulfonamides:

analgesic_workflow A_Chloride 4-Acetamidobenzenesulfonyl chloride (12) Sulfonamide N-substituted Phenylacetamide Sulfonamide A_Chloride->Sulfonamide Amine Amine (R-NH2) Amine->Sulfonamide

Caption: General synthesis of analgesic sulfonamides.

Experimental Protocol

Protocol 4: General Synthesis of N-(4-(N-substituted-sulfamoyl)phenyl)acetamides

  • To a solution of 4-acetamidobenzenesulfonyl chloride (10 mmol) in a suitable solvent, add the desired amine (10 mmol) and a base such as sodium carbonate (14 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure N-substituted phenylacetamide sulfonamide.

Quantitative Data
CompoundR-groupYield (%)Melting Point (°C)Spectroscopic Data
5a Benzyl---
5e (LASSBio-1300) 4-Methylpiperazin-1-yl78286-2871H NMR (DMSO-d6): δ 2.07 (s, 3H), 2.10 (s, 3H), 2.32 (t, 4H), 2.83 (br t, 4H), 7.63 (d, 2H), 7.80 (d, 2H), 10.43 (s, 1H). 13C NMR (DMSO-d6): δ 24.2, 45.4, 45.8, 53.6, 118.8, 128.8, 128.9, 143.6, 169.4. TOF-MS m/z: 298.1225 (Calcd for C13H20N3O3S: 298.1220).[8]
5g Morpholin-4-yl---

III. This compound in the Synthesis of Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, edema, and certain types of cancer.[9][10] this compound derivatives can be designed to selectively inhibit specific CA isoforms.

Featured Compound Class: Pyrazoline-containing Benzenesulfonamides

A series of pyrazoline-containing benzenesulfonamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms.[11]

Experimental Workflow for Pyrazoline Sulfonamides:

ca_inhibitor_workflow Chalcone (B49325) Chalcone Pyrazoline Pyrazoline Sulfonamide Chalcone->Pyrazoline Hydrazine 4-Hydrazinobenzenesulfonamide Hydrochloride Hydrazine->Pyrazoline Ethanol, Acetic Acid (cat.)

Caption: Synthesis of pyrazoline sulfonamides.

Experimental Protocol

Protocol 5: Synthesis of 4-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (4)

  • Synthesize the required chalcone by reacting 4-hydroxyacetophenone with 4-chlorobenzaldehyde (B46862) in the presence of NaOH.

  • Dissolve the resulting chalcone (1.00 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.10 mmol) in ethanol (60 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 11 hours, monitoring by TLC.

  • After completion, remove some of the solvent under vacuum and stir the mixture for 12 hours.

  • Collect the precipitated product by filtration and wash to obtain the pure pyrazoline sulfonamide.

Quantitative Data
CompoundYield (%)Melting Point (°C)Spectroscopic Data
4 -196-1971H NMR (CD3OD, ppm): δ = 7.62 (d, 2H), 7.61 (d, 2H), 7.36 (d, 2H), 7.22 (d, 2H), 7.06 (d, 2H), 6.82 (d, 2H), 5.42 (dd, 1H), 3.90 (dd, 1H), 3.12 (dd, 1H). 13C NMR (CD3OD, ppm): δ = 159.0, 150.2, 147.4, 141.2, 133.5, 131.5, 129.2, 128.1, 127.7, 127.3, 123.7, 115.3, 112.1, 62.5, 43.2. HRMS (ESI-MS): calcd. for C21H19ClN3O3S [M+H]+ 444.0839; found 444.0825.[11]

Conclusion

This compound and its derivatives are invaluable intermediates for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein for the synthesis of anti-inflammatory agents, analgesics, and carbonic anhydrase inhibitors highlight the versatility of this chemical scaffold. The provided diagrams of synthetic workflows and signaling pathways offer a clear visual representation of the chemical and biological processes involved. This information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics based on the this compound core.

References

Application Notes and Protocols: Phenylmethanesulfonamide in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide and its derivatives represent a versatile scaffold in the design and synthesis of novel therapeutic agents for a range of neurological disorders. The inherent structural features of this moiety, including its hydrogen bonding capabilities and its ability to be readily functionalized, make it a valuable building block in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based compounds with potential applications as anticonvulsants for epilepsy and as cholinesterase inhibitors for the treatment of Alzheimer's disease.

Data Presentation

Table 1: Synthesis and Anticonvulsant Activity of N-(Phenylacetyl)trifluoromethanesulfonamide Derivatives
CompoundRYield (%)Melting Point (°C)Anticonvulsant Activity (MES, ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1a H7598-9915.5>300>19.4
1b 4-F82115-11612.1>300>24.8
1c 4-Cl85130-1319.8>300>30.6
1d 4-Br88137-13811.2>300>26.8
1e 4-CH₃78110-11118.2>300>16.5
Phenytoin ---29.8>100>3.6

*Data synthesized from studies on N-(phenylacetyl)trifluoromethanesulfonamides, which showed significant activity against Maximal Electroshock (MES)-induced seizures[1].

Table 2: Anticonvulsant Activity of N-Phenyl-2-phthalimidoethanesulfonamide Derivatives
CompoundRAnticonvulsant Activity (MES, % protection at 100 mg/kg)
2a H0
2b 4-NO₂60
2c 4-CH₃40
2d 4-Cl80
2e 2-Cl20
2f 2-NO₂0

*Preliminary screening data for N-phenyl-2-phthalimidoethanesulfonamide derivatives against MES-induced seizures in mice[2].

Table 3: Cholinesterase Inhibitory Activity of N-Phenylsulfonamide Derivatives
CompoundRAChE Kᵢ (nM)BuChE Kᵢ (nM)
3a 4-Fluorobenzyl45.7 ± 0.46-
3b 2,4-Dichlorobenzyl31.5 ± 0.3324.4 ± 0.29
3c 3-Methylbenzyl-33.5 ± 0.38

*Inhibitory constants (Kᵢ) of selected N-phenylsulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[3].

Experimental Protocols

Protocol 1: Synthesis of N-(Phenylacetyl)trifluoromethanesulfonamides (General Procedure)

This protocol describes the synthesis of N-(phenylacetyl)trifluoromethanesulfonamides, a class of potent anticonvulsant agents.

Materials:

  • Substituted phenylacetamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoromethanesulfonyl chloride (Triflic chloride, 1.1 eq)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Deprotonation: A solution of the appropriately substituted phenylacetamide (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Acylation: The reaction mixture is cooled back to 0 °C, and trifluoromethanesulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(phenylacetyl)trifluoromethanesulfonamide derivative.

Protocol 2: Synthesis of N-Phenyl-2-phthalimidoethanesulfonamides (General Procedure)

This protocol outlines the synthesis of N-phenyl-2-phthalimidoethanesulfonamide derivatives, which have shown preliminary anticonvulsant activity.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.

  • Sulfonylation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-phthalimidoethanesulfonyl chloride (1.0 eq) in dichloromethane dropwise to the cooled aniline solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-phenyl-2-phthalimidoethanesulfonamide derivative.

Signaling Pathways and Experimental Workflows

Anticonvulsant Activity and Neuronal Excitability

Many anticonvulsant drugs exert their effects by modulating neuronal excitability. One of the primary mechanisms is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. The Maximal Electroshock (MES) seizure model is a common preclinical test to identify compounds with activity against generalized tonic-clonic seizures, which often involves the rapid firing of neurons.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Drug This compound Derivative cluster_Postsynaptic Postsynaptic Neuron AP_init Action Potential Initiation Na_channel Voltage-Gated Na+ Channel AP_init->Na_channel Opens AP_prop Action Potential Propagation Na_channel->AP_prop Mediates NT_release Neurotransmitter Release (Glutamate) AP_prop->NT_release Triggers Glut_receptor Glutamate Receptor NT_release->Glut_receptor Binds to Drug Anticonvulsant Compound Drug->Na_channel Blocks Excitation Postsynaptic Excitation Glut_receptor->Excitation Leads to Seizure Seizure Activity Excitation->Seizure Cholinesterase_Inhibition cluster_Synapse Cholinergic Synapse cluster_Inhibitor This compound Derivative ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Substrate Receptor Postsynaptic ACh Receptor ACh->Receptor Binds Inactive Choline + Acetate AChE->Inactive Hydrolyzes to Signal Neuronal Signal (Cognition, Memory) Receptor->Signal Activates Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibits Experimental_Workflow Start Starting Materials (this compound Precursors) Synthesis Chemical Synthesis (e.g., Protocols 1 & 2) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Screening Biological Screening Characterization->Screening Anticonvulsant Anticonvulsant Assays (MES, scPTZ) Screening->Anticonvulsant Epilepsy Cholinesterase Cholinesterase Inhibition (AChE, BuChE Assays) Screening->Cholinesterase Alzheimer's Toxicity Neurotoxicity (Rotarod Test) Anticonvulsant->Toxicity Cholinesterase->Toxicity Data Data Analysis (ED₅₀, IC₅₀, PI) Toxicity->Data Lead_Opt Lead Optimization Data->Lead_Opt

References

Application of Phenylmethanesulfonamide Chemistry in Solid-Phase Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase organic synthesis (SPOS), particularly in the context of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecules. While traditional protecting groups like Fmoc and Boc are widely employed, research into novel protecting groups continues, especially for specialized applications such as aqueous-phase synthesis. One such group, born from the broader chemistry of phenylmethanesulfonamide, is the 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) group. This application note provides a detailed overview of the Pms protecting group, its application in solid-phase synthesis, and protocols for its use.

The Pms group is a water-soluble Nα-amino protecting group, making it particularly suitable for aqueous solid-phase peptide synthesis (ASPPS), a greener alternative to traditional organic-solvent-based methods.[1] Its cleavage mechanism relies on a base-mediated β-elimination, similar to the widely used Fmoc group.[1]

Data Presentation

While extensive quantitative data on the Pms protecting group is limited in publicly available literature, the following table summarizes the key characteristics and findings.

ParameterObservationCitation
Protecting Group 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms)[1]
Application Nα-amino protection in aqueous solid-phase peptide synthesis (ASPPS)[1]
Cleavage Condition Base-mediated β-elimination[1]
Key Feature Water-solubility[1]
Reported Issue Instability[2]

Experimental Protocols

The following protocols are based on the available literature for the use of Pms-related protecting groups in solid-phase synthesis.

Protocol 1: Synthesis of Pms-Protected Amino Acids

The introduction of the Pms protecting group onto an amino acid is a critical first step before its use in solid-phase synthesis.

Materials:

  • Amino acid

  • 2-[Phenyl(methyl)sulfonio]ethoxycarbonyl tetrafluoroborate (B81430) (Pms-reagent)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add a solution of the Pms-reagent in a suitable organic solvent dropwise to the amino acid solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the Pms-protected amino acid.

  • Purify the product by chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis Cycle with Pms-Protected Amino Acids

This protocol outlines the general steps for incorporating a Pms-protected amino acid into a peptide chain on a solid support.

Materials:

  • Resin with a suitable linker (e.g., Rink amide resin)

  • Pms-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP, or aqueous buffers for ASPPS)

  • Deprotection reagent (e.g., aqueous base)

  • Washing solvents (e.g., DMF, DCM, water)

Procedure:

  • Resin Swelling: Swell the resin in the chosen synthesis solvent for at least 30 minutes.

  • Deprotection of the N-terminal Protecting Group: If the resin is pre-loaded with an Fmoc-protected amino acid, remove the Fmoc group using a solution of 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF and the synthesis solvent.

  • Coupling of Pms-Amino Acid:

    • Dissolve the Pms-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in the synthesis solvent.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin thoroughly with the synthesis solvent.

  • Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Pms Protecting Group

The Pms group is removed via a base-mediated β-elimination.

Materials:

  • Peptide-resin with N-terminal Pms group

  • Aqueous basic solution (e.g., aqueous sodium carbonate or a suitable amine buffer)

  • Washing solvents

Procedure:

  • Wash the Pms-protected peptide-resin with the synthesis solvent.

  • Treat the resin with the aqueous basic solution. The specific base and concentration may need to be optimized.

  • Agitate the mixture at room temperature. Monitor the reaction for completion.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with the synthesis solvent to remove the cleaved protecting group and any residual base.

Protocol 4: Final Cleavage from the Resin

After the peptide chain is fully assembled, it is cleaved from the solid support.

Materials:

  • Fully assembled peptide-resin

  • Cleavage cocktail appropriate for the resin linker and side-chain protecting groups (e.g., for Rink amide resin, a common cocktail is 95% TFA, 2.5% water, 2.5% TIS).

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with a suitable solvent (e.g., DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by HPLC.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis using Pms Protecting Group

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Pms-Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid FinalCleavage Final Cleavage from Resin Repeat->FinalCleavage End of Sequence Purify Purify Peptide FinalCleavage->Purify

Caption: General workflow for solid-phase peptide synthesis.

Cleavage Mechanism of the Pms Protecting Group

Pms_Cleavage PmsN R-NH-CO-O-CH2-CH2-S+(Me)-Ph Elimination β-Elimination Base Base (e.g., OH-) Base->PmsN attacks β-H Proton_Abstraction β-Proton Abstraction Products R-NH2 + CO2 + CH2=CH-S(Me)-Ph Elimination->Products

Caption: Base-mediated β-elimination of the Pms group.

Conclusion

The 2-[phenyl(methyl)sulfonio]ethyloxycarbonyl (Pms) protecting group represents an interesting, water-soluble alternative to traditional Nα-amino protecting groups for solid-phase peptide synthesis, particularly in the context of developing greener, aqueous-based synthetic methodologies. While its reported instability may present challenges, the principles of its application and cleavage provide a foundation for further research and optimization in the field of solid-phase organic synthesis. The protocols outlined in this document serve as a guide for researchers interested in exploring the utility of this and similar sulfonamide-based protecting groups in their synthetic endeavors.

References

Application Notes and Protocols for Phenylmethanesulfonamide Functionalization in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylmethanesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and the ability of the sulfonamide moiety to engage in key hydrogen bonding interactions have made it a popular starting point for the development of targeted compound libraries. These libraries are instrumental in high-throughput screening campaigns aimed at identifying novel drug candidates for a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.

This document provides detailed application notes and experimental protocols for the functionalization of the this compound core to generate diverse compound libraries. Methodologies for both solution-phase and solid-phase synthesis are presented, with a focus on multicomponent reactions that enable rapid library generation. Furthermore, we explore the application of these libraries in targeting key signaling pathways, such as the JAK-STAT and MAPK pathways, which are implicated in numerous pathological conditions.

I. Synthesis of the this compound Core

The foundational step in creating a this compound-based library is the efficient synthesis of the core scaffold. The most common method involves the reaction of a substituted aniline (B41778) with methanesulfonyl chloride in the presence of a base.

Experimental Protocol 1: Synthesis of N-Phenylmethanesulfonamide using Pyridine (B92270)

This protocol is suitable for gram-scale synthesis in a standard laboratory setting.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Aniline93.13250 g2.68
Methanesulfonyl Chloride114.55319.6 g2.79
Pyridine79.10233.2 g2.95
Dichloromethane (B109758) (DCM)-1.25 L-
2 M Sodium Hydroxide (NaOH)40.00As needed-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (250 g, 2.68 mol) and pyridine (233.2 g, 2.95 mol) in dichloromethane (1.25 L).

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice-salt bath. Slowly add methanesulfonyl chloride (319.6 g, 2.79 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Cool the reaction mixture to 0°C and slowly add 1 L of 2 M NaOH solution. Stir vigorously for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 250 mL). Combine the organic layers and wash with 1 M HCl (2 x 500 mL) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-phenylmethanesulfonamide. The crude product can be purified by recrystallization from ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes to afford a white solid.

Expected Yield: 85-95%

Experimental Workflow for Protocol 1

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aniline and Pyridine in DCM cool_0c Cool to 0°C dissolve->cool_0c add_mesyl Add Methanesulfonyl Chloride (0-5°C) cool_0c->add_mesyl warm_rt Warm to Room Temperature and Stir add_mesyl->warm_rt add_naoh Add 2M NaOH warm_rt->add_naoh separate Separate Organic Layer add_naoh->separate extract Extract Aqueous Layer with DCM separate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize dry->recrystallize product product recrystallize->product Pure N-Phenylmethanesulfonamide

Caption: Workflow for the synthesis of N-phenylmethanesulfonamide.

II. Functionalization of the this compound Scaffold for Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse compound libraries. The this compound scaffold can be readily functionalized at multiple positions to generate a wide array of analogs. Key strategies include modification of the phenyl ring and the sulfonamide nitrogen.

A. Solid-Phase Synthesis of a Methylenesulfonamide Library

Solid-phase synthesis offers a streamlined approach for the parallel synthesis of compound libraries, facilitating purification and automation. This protocol outlines the synthesis of a library of methylenesulfonamides.

Materials and Reagents:

  • Benzhydrylamine resin (e.g., Rink Amide resin)

  • Haloheteroaromatic aldehyde (e.g., 5-bromo-2-furaldehyde)

  • Sodium triacetoxyborohydride (B8407120)

  • Various sulfonyl chlorides (R-SO₂Cl)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Various boronic acids or amines for Suzuki or Buchwald-Hartwig coupling

  • Trifluoroacetic acid (TFA) for cleavage

  • Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Resin Swelling and Aldehyde Coupling: Swell the resin in DCM. Add a solution of the haloheteroaromatic aldehyde and sodium triacetoxyborohydride in DCM and agitate overnight. Wash the resin thoroughly.

  • Sulfonamide Formation: Swell the resin in DMF. Add a solution of the desired sulfonyl chloride and a base (e.g., pyridine) in DMF and agitate for 4-6 hours. Wash the resin.

  • Diversification via Palladium Catalysis:

    • Suzuki Coupling: Swell the resin in a suitable solvent (e.g., DME/water). Add a boronic acid, a palladium catalyst, and a base (e.g., Na₂CO₃). Heat and agitate until the reaction is complete. Wash the resin.

    • Buchwald-Hartwig Amination: Swell the resin in a suitable solvent (e.g., toluene). Add an amine, a palladium catalyst, a ligand (e.g., BINAP), and a base (e.g., NaOtBu). Heat and agitate. Wash the resin.

  • Cleavage and Isolation: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) for 1-2 hours. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to yield the crude product. Purify by preparative HPLC.

Solid-Phase Synthesis Workflow

G start Start with Resin reductive_amination Reductive Amination (Halo-aldehyde) start->reductive_amination sulfonamide_formation Sulfonamide Formation (R-SO2Cl) reductive_amination->sulfonamide_formation diversification Palladium Catalysis (e.g., Suzuki, Buchwald-Hartwig) sulfonamide_formation->diversification cleavage Cleavage from Resin diversification->cleavage purification Purification (HPLC) cleavage->purification library Compound Library purification->library

Caption: Solid-phase synthesis of a sulfonamide library.

B. Ugi Four-Component Reaction for Rapid Library Generation

The Ugi four-component reaction (U-4CR) is a powerful tool for generating complex molecules in a single step. By using a functionalized this compound, such as 4-aminothis compound, as the amine component, diverse libraries can be rapidly assembled.

Experimental Protocol 2: Ugi Reaction with 4-Aminothis compound

This protocol describes a general procedure for the Ugi four-component reaction.

Materials and Reagents:

  • 4-Aminothis compound (can be synthesized from 4-nitroaniline)

  • An aldehyde or ketone (R¹CHO or R¹R²CO)

  • A carboxylic acid (R³COOH)

  • An isocyanide (R⁴NC)

  • Methanol (B129727) (MeOH) as solvent

Procedure:

  • Reaction Setup: In a vial, dissolve 4-aminothis compound (1.0 mmol), the aldehyde/ketone (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (2-5 mL).

  • Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired α-acylamino amide product.

Ugi Reaction Workflow

G cluster_reaction One-Pot Reaction in Methanol amine 4-Aminophenyl- methanesulfonamide mix Mix Components amine->mix carbonyl Aldehyde / Ketone carbonyl->mix acid Carboxylic Acid acid->mix isocyanide Isocyanide isocyanide->mix stir Stir at RT (24-48h) mix->stir purification purification stir->purification Purification (Chromatography) library library purification->library Diverse α-Acylamino Amide Library

Caption: Ugi four-component reaction workflow.

III. Biological Applications and Data

This compound-based compound libraries have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.

A. Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors.[1] Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] Several FDA-approved drugs are JAK inhibitors.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation transcription Gene Transcription (Inflammation, Proliferation) DNA->transcription cytokine Cytokine cytokine->receptor Binding & Dimerization inhibitor This compound Inhibitor inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway.

Quantitative Data: Inhibition of JAKs by Representative Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of several FDA-approved JAK inhibitors, providing a benchmark for the potency of newly synthesized compound libraries.[2]

InhibitorJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Primary Target(s)
Tofacitinib112201Not ReportedPan-JAK (JAK3 preference)
Ruxolitinib3.32.842819JAK1/JAK2
Baricitinib5.95.7>40053JAK1/JAK2
Upadacitinib431202,3004,700JAK1
Filgotinib1028810116JAK1
B. Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 MAPK cascade, plays a crucial role in cellular responses to inflammatory cytokines and stress.[3] Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases.

p38 MAPK Signaling Pathway

MAPK_Pathway cluster_upstream Upstream Signaling cluster_core MAPK Cascade cluster_downstream Downstream Effects stimuli Inflammatory Cytokines / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) stimuli->MAPKKK Activation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation substrates Transcription Factors & Other Substrates p38->substrates Phosphorylation response Inflammatory Response substrates->response inhibitor This compound Inhibitor inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway.

Quantitative Data: Inhibition of p38α MAPK by Representative Sulfonamide-Containing Compounds

The following data for novel p38α MAPK inhibitors containing a sulfonamide moiety demonstrate the potential for this compound-based libraries to yield potent inhibitors.

Compoundp38α IC₅₀ (nM)TNF-α Release IC₅₀ (nM) in THP-1 cellsReference
25a (N,N'-diarylurea)0.4718[3]
7g (4-phenyl-5-pyridyl-1,3-thiazole)1020[4]
10b (4-phenyl-5-pyridyl-1,3-thiazole)3030[4]
AA6 (imidazole derivative)403.57-[5]
SB203580 (Reference)50-[6]

IV. Conclusion

The this compound scaffold provides a versatile and robust platform for the generation of diverse compound libraries. Through the application of modern synthetic methodologies, including solid-phase synthesis and multicomponent reactions, large and varied collections of novel molecules can be efficiently assembled. These libraries are valuable resources for the discovery of potent and selective inhibitors of key signaling pathways, such as the JAK-STAT and MAPK cascades, which are implicated in a multitude of human diseases. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of this compound-based compound libraries for drug discovery and chemical biology applications.

References

Application Notes and Protocols for the Analysis of Phenylmethanesulfonamide by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide, a sulfonamide derivative, is a compound of interest in pharmaceutical research and development.[1][2] Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies and quality control.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[5][6]

Analytical Methods

Two primary chromatographic methods are presented for the determination of this compound: a reverse-phase HPLC method for general quantification and a more sensitive LC-MS/MS method for trace-level analysis.

High-Performance Liquid Chromatography (HPLC)

A robust and straightforward reverse-phase HPLC method can be employed for the routine analysis of this compound.[3][4] This method is suitable for the quantification of the bulk drug substance and in simpler sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound at low concentrations or in complex biological matrices, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, often utilizing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. Please note that the values for the LC-MS/MS method are indicative and may vary depending on the specific instrumentation and matrix effects.

Table 1: HPLC Method Quantitative Data

ParameterTypical Value
Retention Time (min)3.5 - 5.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)~0.5
Limit of Quantification (LOQ) (µg/mL)~1.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Quantitative Data (Indicative)

ParameterTypical Value
Retention Time (min)2.0 - 4.0
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)~0.05
Limit of Quantification (LOQ) (ng/mL)~0.15
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (analytical grade)[3][4]

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic elution with 60% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 254 nm.[1]

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Protocol 2: LC-MS/MS Method for this compound Analysis

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide)

2. Instrumentation and Conditions

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 172.0 (for [M+H]⁺)

    • Product Ions (m/z): To be determined by direct infusion of a standard solution to identify the most abundant and stable fragment ions.

    • Collision Energy: To be optimized for the specific precursor-product ion transitions.

3. Sample Preparation (for Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[8]

Workflow Diagrams

The following diagrams illustrate the general workflows for the HPLC and LC-MS/MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weighing of Standard/Sample S2 Dissolution & Sonication S1->S2 S3 Dilution to Working Concentration S2->S3 S4 Filtration (0.45 µm) S3->S4 A1 Injection into HPLC System S4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Calibration Curve Generation D1->D2 D3 Reporting of Results D2->D3

Caption: General workflow for HPLC analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Plasma Sample Spiked with IS P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Evaporation P3->P4 P5 Reconstitution P4->P5 L1 Injection into LC-MS/MS P5->L1 L2 UPLC Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection L3->L4 DA1 Peak Integration L4->DA1 DA2 Concentration Calculation using IS DA1->DA2 DA3 Data Review & Reporting DA2->DA3

Caption: Workflow for LC-MS/MS analysis of this compound in a biological matrix.

References

Phenylmethanesulfonamide as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylmethanesulfonamide as a reference standard in various chromatographic techniques. This compound is a crucial tool in analytical chemistry, particularly within the pharmaceutical industry, for the accurate identification and quantification of active pharmaceutical ingredients (APIs) and related impurities.

Introduction to this compound as a Reference Standard

A reference standard is a highly purified compound used as a measurement base in analytical assays.[1] In chromatography, reference standards are essential for method development, validation, and routine quality control, ensuring the identity, purity, and strength of pharmaceutical products.[2] this compound, with its stable chemical structure and distinct chromatographic behavior, serves as an excellent reference standard in the analysis of sulfonamide-containing drugs and other related organic molecules. Its applications include use as a reference standard in chromatographic analyses and in HPLC method development, particularly using reverse-phase chromatography.[3]

Physicochemical Properties of this compound:

PropertyValue
Chemical Name Benzenemethanesulfonamide
CAS Number 4563-33-1[4]
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol [4]
Appearance White to off-white solid[4]
Purity (Typical) ≥99.8% (by HPLC)[4]

Application in High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a primary technique for the analysis of this compound. The following protocol outlines a general method for its use as a reference standard.

Experimental Protocol: HPLC Analysis

Objective: To provide a robust HPLC method for the identification and quantification of this compound.

Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation:

  • A standard HPLC system equipped with a UV detector is used.[5]

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm[5] or Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity)[6]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[5]
Gradient 0-10 min: 60% B10-12 min: 60-80% B12-15 min: 80% B15-16 min: 80-60% B16-20 min: 60% B[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL[5]
Detection Wavelength 254 nm[5]
Run Time 20 minutes[5]

Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[3][6]

Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[5] Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

Sample Preparation:

  • Accurately weigh the sample containing the analyte and transfer it to a suitable volumetric flask.[5]

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.[5]

  • Dilute to the final volume with the diluent.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

Data Analysis:

  • Identification: The retention time of the analyte peak in the sample chromatogram should match that of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Expected Performance Data

The following table summarizes typical performance characteristics for an HPLC method utilizing this compound as a reference standard.

ParameterTypical Value
Retention Time (t_R_) Dependent on specific column and conditions
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Application in Gas Chromatography (GC)

While HPLC is more common, GC can also be a viable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Experimental Protocol: GC-MS Analysis

Objective: To develop a GC-MS method for the identification and quantification of this compound.

Materials and Reagents:

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 1 mg/mL).

  • Prepare working standards by serial dilution of the stock solution.

  • Dissolve the sample in dichloromethane and filter if necessary.

Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte in the sample with that of the this compound reference standard. The fragmentation pattern in the mass spectrum provides a high degree of confidence in identification.

  • Quantification: Use a calibration curve generated from the working standards, plotting peak area against concentration.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for using this compound as a reference standard in chromatographic analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd This compound Reference Standard StdSol Prepare Standard Solutions RefStd->StdSol Sample Test Sample SampleSol Prepare Sample Solutions Sample->SampleSol HPLC HPLC System StdSol->HPLC SampleSol->HPLC DataAcq Data Acquisition HPLC->DataAcq Ident Identification (Retention Time) DataAcq->Ident Quant Quantification (Calibration Curve) DataAcq->Quant Report Generate Report Ident->Report Quant->Report

Caption: HPLC analysis workflow using a reference standard.

Reference_Standard_Qualification cluster_synthesis Source Material cluster_characterization Characterization cluster_certification Certification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, Titration) Purification->Purity Documentation Certificate of Analysis (CoA) Identity->Documentation Impurities Impurity Profiling Purity->Impurities Purity->Documentation Impurities->Documentation Stability Stability Studies Documentation->Stability CertifiedStd Certified Reference Standard Stability->CertifiedStd

Caption: Qualification workflow for a reference standard.

Stability and Storage

Proper storage of the this compound reference standard is crucial to maintain its purity and integrity over time.

  • Storage Conditions: Store at room temperature (20-25 °C).[4] For long-term storage, especially in solution, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary to prevent degradation.[4]

  • Stability: this compound is a stable solid. Stability studies should be conducted according to ICH guidelines to establish a retest period or shelf life for the reference standard under defined storage conditions.[7][8]

Conclusion

This compound is a valuable and versatile reference standard for chromatographic applications. Its use in HPLC and GC methods allows for the reliable identification and quantification of analytes in various matrices, particularly in the pharmaceutical industry. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. Adherence to proper storage and handling procedures will ensure the continued accuracy and reliability of this important reference material.

References

Protocols for the N-alkylation and N-arylation of Phenylmethanesulfonamide: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of phenylmethanesulfonamide. These transformations are crucial in medicinal chemistry and drug development for the synthesis of a diverse range of biologically active compounds. The following sections detail various established methods, including reaction conditions, catalytic systems, and substrate scope, with quantitative data summarized for comparative analysis.

N-Alkylation of this compound

N-alkylation of sulfonamides, including this compound, is a fundamental transformation in organic synthesis. Several methods have been developed to achieve this, each with its own advantages and limitations. Key strategies include the Mitsunobu reaction, transition-metal catalyzed "borrowing hydrogen" methods, and reductive amination.

Protocol 1: Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, redox-neutral conditions. The reaction proceeds with inversion of stereochemistry at the alcohol carbon center.[1][2]

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Mitsunobu reaction is as follows:

  • To a solution of this compound (1.0 eq.) and a primary or secondary alcohol (1.0-1.5 eq.) in an anhydrous solvent such as THF or DCM, add triphenylphosphine (B44618) (PPh3) (1.5 eq.).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by thin-layer chromatography (TLC).[2][3]

  • Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Quantitative Data Summary (Illustrative):

EntryAlcoholProductYield (%)Reference
1Benzyl alcoholN-Benzylthis compound~65-92%[2][4]
2EthanolN-Ethylthis compoundVaries[4]
3IsopropanolN-Isopropylthis compoundVaries[4]

Yields are highly substrate-dependent and the table provides a general range based on similar reactions.

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound, Alcohol, and PPh3 in THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD dropwise cool->add_dead react Stir at RT for 6-24h add_dead->react concentrate Concentrate in vacuo react->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end N-Alkylated Product chromatography->end

Caption: General experimental workflow for the Mitsunobu reaction.

Protocol 2: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative for N-alkylation, using alcohols as alkylating agents with water as the only byproduct.[5] Ruthenium-based catalysts are commonly employed for this transformation.

Experimental Protocol:

A representative procedure for ruthenium-catalyzed N-alkylation is as follows:[5]

  • In a reaction vessel, combine this compound (1.0 eq.), the alcohol (1.0-1.2 eq.), a ruthenium catalyst such as [Ru(p-cymene)Cl2]2 (0.5 mol%), and a suitable ligand (e.g., dppf or DPEphos).

  • Add a base, typically a carbonate or alkoxide, and a high-boiling solvent like toluene (B28343) or xylenes.

  • Heat the reaction mixture to a high temperature (e.g., 110-150 °C) and stir for 12-24 hours.[6]

  • After cooling to room temperature, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.

Quantitative Data Summary (Illustrative for Sulfonamides):

EntryCatalyst SystemAlcoholBaseTemp (°C)Yield (%)Reference
1[Ru(p-cymene)Cl2]2/dppfBenzyl alcoholK2CO3110High[5]
2Mn(I) PNP pincerBenzyl alcoholK2CO315088[6]
3Mn(I) PNP pincer4-Chlorobenzyl alcoholK2CO315081[6]
4Mn(I) PNP pincer1-ButanolK2CO315080[6]

Note: Data for a similar manganese-catalyzed system is included for comparison.

Diagram of the Borrowing Hydrogen N-Alkylation Workflow:

Borrowing_Hydrogen_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Sulfonamide, Alcohol, Catalyst, Ligand, and Base in Solvent heat Heat at 110-150 °C for 12-24h start->heat cool Cool to RT heat->cool filter_concentrate Filter and Concentrate cool->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end N-Alkylated Product purify->end

Caption: General workflow for borrowing hydrogen N-alkylation.

N-Arylation of this compound

The formation of N-aryl sulfonamides is a critical transformation, often achieved through transition-metal catalyzed cross-coupling reactions. The most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, coupling sulfonamides with aryl halides or triflates.[7][8][9] This reaction is known for its broad substrate scope and functional group tolerance.[7][10]

General Reaction Scheme:

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:[11][12]

  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd2(dba)3 or [Pd(allyl)Cl]2), a suitable phosphine (B1218219) ligand (e.g., XPhos, tBuXPhos), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).[11]

  • Add this compound (1.0-1.2 eq.) and the aryl halide (1.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or 2-MeTHF) and heat the reaction mixture to 80-110 °C for 12-24 hours.[11]

  • After cooling, the reaction mixture is typically diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

  • The crude product is then purified by column chromatography.

Quantitative Data Summary (Illustrative for Sulfonamides):

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Bromotoluene[Pd(allyl)Cl]2/t-BuXPhosK2CO32-MeTHF80>90[11]
24-Chlorobenzonitrile[Pd(allyl)Cl]2/t-BuXPhosK2CO32-MeTHF80>90[11]
31-Bromo-4-methoxybenzenePd2(dba)3/tBuXPhosNaOHToluene/H2O90High[13]
41-Chloro-4-nitrobenzenePd2(dba)3/tBuXPhosNaOHToluene/H2O90High[13]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)L_n pd0 [Pd(0)L] oa_complex [Ar-Pd(II)(X)L] pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(NHR')L] oa_complex->amide_complex Amide Binding & Deprotonation (R'NH2, Base) amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product Product Formation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[14] Modern protocols often employ ligands to facilitate the reaction under milder conditions than originally reported.[15][16] This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium.

General Reaction Scheme:

Experimental Protocol:

A general procedure for a ligand-assisted Ullmann condensation is as follows:[15][17]

  • To a reaction vessel, add a copper(I) salt (e.g., CuI or Cu2O, 2-20 mol%), a ligand (e.g., an oxalamide, 4-hydroxypicolinamide, or N,N'-dimethylethylenediamine), and a base (e.g., K2CO3, Cs2CO3, or KF/Al2O3).[15][17]

  • Add this compound (1.0-1.2 eq.) and the aryl halide (1.0 eq.).

  • Add a polar aprotic solvent such as dioxane, DMF, or DMSO.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • After cooling, the reaction mixture is typically diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

A ligand-free protocol in water has also been reported:[18]

  • Combine the sulfonamide (1.0 eq.), arylboronic acid (1.2 eq.), Cu(OAc)2·H2O (10 mol%), and K2CO3 (2.0 eq.) in water.

  • Reflux the mixture for the required time.

  • After cooling, the product often precipitates and can be collected by filtration.

Quantitative Data Summary (Illustrative for Sulfonamides):

EntryArylating AgentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotolueneCuI (20 mol%)K3PO4Dioxane11078[16]
2Phenylboronic acidCu(OAc)2·H2OK2CO3WaterReflux94[18]
34-Methoxyphenylboronic acidCu(OAc)2·H2OK2CO3WaterReflux92[18]
42-BromopyridineCuI/OxalamideK2CO3Dioxane100High[15]

Diagram of the Ullmann Condensation Workflow:

Ullmann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Sulfonamide, Aryl Halide, Cu Catalyst, Ligand (optional), and Base in Solvent heat Heat at 100-140 °C for 12-24h start->heat cool_dilute Cool and Dilute with Solvent/Water heat->cool_dilute extract_concentrate Extract and Concentrate cool_dilute->extract_concentrate purify Purify by Column Chromatography extract_concentrate->purify end N-Arylated Product purify->end

Caption: General workflow for the Ullmann N-arylation reaction.

References

Phenylmethanesulfonamide in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanesulfonamide scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of various kinases have made it a focal point in medicinal chemistry and drug discovery. This document provides detailed application notes, experimental protocols, and visualizations to aid researchers in the development of novel kinase inhibitors based on this versatile chemical moiety.

Application Notes

The sulfonamide group in this compound derivatives serves as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. The phenyl ring provides a platform for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. By strategically modifying the phenyl ring and the methanesulfonyl group, researchers have successfully targeted a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.

Key kinases that have been effectively targeted by this compound-based inhibitors include:

  • Ribosomal S6 Kinase 2 (RSK2): A key player in cell proliferation and survival, RSK2 is a promising target in oncology. This compound derivatives have been designed to inhibit RSK2, demonstrating anti-proliferative effects in cancer cell lines.[1]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a major focus of neurodegenerative disease research, with several this compound-based compounds showing promise.[2][3][4][5][6]

  • Aurora A Kinase: An essential regulator of mitosis, Aurora A is a validated target in cancer therapy. This compound analogs have been shown to inhibit Aurora A, leading to cell cycle arrest and apoptosis in tumor cells.[7][8][9][10][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, VEGFR-2 is a key target for anti-cancer therapies. Sulfonamide-containing compounds have demonstrated potent inhibition of VEGFR-2, highlighting their potential as anti-angiogenic agents.[12][13][14][15][16]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative this compound and related sulfonamide derivatives against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[17][18][19]

Compound IDTarget KinaseIC50 (nM)Reference
NSYSU-115RSK245.5[1]
MLi-2LRRK2 (WT)0.76[4]
LRRK2-IN-1LRRK2 (WT)13[4]
LRRK2-IN-1LRRK2 (G2019S)6[4]
GSK2578215ALRRK2 (WT)10.9[4]
GSK2578215ALRRK2 (G2019S)8.9[4]
GNE-7915LRRK29[4]
HG-10-102-01LRRK2 (WT)23.3[4]
HG-10-102-01LRRK2 (G2019S)3.2[4]
Compound P-6Aurora-A110[7]
Compound 15VEGFR-278.7[12]
Compound 3aVEGFR-2200.7[12]
Compound 6VEGFR-21507.3[12]
Compound 8VEGFR-26700[15]
Compound 9VEGFR-28900[15]
Compound 15 (Benzimidazole)VEGFR-28100[15]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, recombinant kinase, and kinase-specific peptide substrate in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate or a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways

RSK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK2 RSK2 ERK->RSK2 Substrates Downstream Substrates (e.g., CREB, c-Fos) RSK2->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor This compound Inhibitor Inhibitor->RSK2

Caption: RSK2 Signaling Pathway and Inhibition.

LRRK2_Signaling_Pathway Upstream Upstream Signals (e.g., Oxidative Stress) LRRK2_inactive LRRK2 (Inactive) Upstream->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Substrates Substrates (e.g., Rab GTPases) LRRK2_active->Substrates Neuronal Neuronal Survival LRRK2_active->Neuronal Vesicular Vesicular Trafficking Substrates->Vesicular Autophagy Autophagy Substrates->Autophagy Inhibitor This compound Inhibitor Inhibitor->LRRK2_active

Caption: LRRK2 Signaling Pathway in Neurons.

AuroraA_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA TPX2 TPX2 AuroraA->TPX2 Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome PLK1 PLK1 AuroraA->PLK1 TPX2->AuroraA Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Inhibitor This compound Inhibitor Inhibitor->AuroraA

Caption: Aurora A Kinase in Mitotic Regulation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation & Survival Akt->Proliferation Migration Migration & Permeability Akt->Migration Raf_MEK_ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling in Angiogenesis.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow Library Compound Library Primary_Screen Primary High-Throughput Screen (HTS) (e.g., In Vitro Kinase Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assays (e.g., Cell-Based Assays) Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Selectivity Kinase Selectivity Profiling Validated_Hits->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate SAR_this compound Core This compound Core R1 R1 Substituent (Phenyl Ring) Core->R1 R2 R2 Substituent (Sulfonamide Nitrogen) Core->R2 Potency Potency (IC50) R1->Potency Modulates Selectivity Selectivity R1->Selectivity Influences PK Pharmacokinetics R1->PK Affects R2->Potency Modulates R2->PK Affects

References

Application Notes: Phenylmethanesulfonamide Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylmethanesulfonamide derivatives are a class of sulfonamides that have garnered significant interest as potential antimicrobial agents.[1] Structurally similar to p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to a bacteriostatic effect.[2] This document provides a comprehensive overview of the antimicrobial properties of various this compound derivatives, including quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.

Mechanism of Action

The primary antibacterial mechanism of this compound derivatives is the inhibition of the folic acid biosynthesis pathway in bacteria. By mimicking the natural substrate PABA, these compounds bind to the active site of dihydropteroate synthase (DHPS), preventing the synthesis of dihydrofolic acid. This, in turn, halts the production of tetrahydrofolic acid, a vital cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately inhibiting bacterial growth and replication.[1][3]

Mechanism_of_Action cluster_pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Normal Reaction Bacterial_Growth_Inhibition Bacterial Growth Inhibition DHPS->Bacterial_Growth_Inhibition Blocked This compound This compound Derivative This compound->DHPS Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is commonly assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following tables summarize the reported antimicrobial activities of several derivatives against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
Compound/DerivativeEscherichia coli (µg/mL)Klebsiella pneumoniae (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide100--[1]
4-methyl-N-(2-nitrophenyl)benzenesulfonamide50--[1]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide10.2 ± 0.11--[1]
Pyrimidine-benzenesulfonamide M6-15 mm (ZOI)25 mm (ZOI)[4]
Pyrimidine-benzenesulfonamide M19-20 mm (ZOI)30 mm (ZOI)[4]
Pyrimidine-benzenesulfonamide M20-25 mm (ZOI)28 mm (ZOI)[4]
Pyrimidine-benzenesulfonamide M25-22 mm (ZOI)25 mm (ZOI)[4]

ZOI: Zone of Inhibition

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
Compound/DerivativeStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Enterococcus faecalis (µg/mL)Reference
Phenyltriazole-sulfonamide 234--[5]
Phenyltriazole-sulfonamide 244--[5]
N-(trifluoromethyl)phenyl pyrazole (B372694) 180.78–1.56<1-[6]
N-(trifluoromethyl)phenyl pyrazole 19>1.56--[6]
N-(trifluoromethyl)phenyl pyrazole 20>1.56--[6]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
Compound/DerivativeCandida albicans (µg/mL)Aspergillus niger (µg/mL)Cryptococcus neoformans (µg/mL)Reference
Thiazolidin-4-one sulfonyl 5g---[7]
Thiazolidin-4-one sulfonyl 5j---[7]
Thiazolidin-4-one sulfonyl 5o---[7]
Thiazolidin-4-one sulfonyl 5p---[7]
Thiazolidin-4-one sulfonyl 5q---[7]
Arylsulfonamide-based quinoline (B57606) 5f-0.89-[8]
Nicotinamide derivative 16g0.25--[9]
Triazole derivative 5k0.1258.00.125[10]
Triazole derivative 6c0.06254.00.0625[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the specific target molecule.[7][8][11]

Synthesis_Workflow Start Start: Starting Materials (e.g., Substituted Aniline (B41778), Phenylmethanesulfonyl Chloride) Reaction Reaction: - Dissolve starting materials in a suitable solvent (e.g., pyridine (B92270), DMF). - Stir at room temperature or reflux for a specified time. Start->Reaction Workup Work-up: - Pour the reaction mixture into ice-water. - Collect the precipitate by filtration. Reaction->Workup Purification Purification: - Recrystallize the crude product from a suitable solvent (e.g., ethanol). - Alternatively, use column chromatography. Workup->Purification Characterization Characterization: - Confirm the structure using spectroscopic methods (FT-IR, NMR). - Determine purity using elemental analysis or HPLC. Purification->Characterization End End: Pure this compound Derivative Characterization->End

Caption: General workflow for the synthesis of derivatives.

Materials:

  • Substituted aniline or other primary/secondary amine

  • Phenylmethanesulfonyl chloride

  • Pyridine or other suitable base/solvent

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Ice

  • Distilled water

  • Recrystallization solvent (e.g., Ethanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted amine in the anhydrous solvent in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of phenylmethanesulfonyl chloride in the same solvent to the cooled mixture with constant stirring.

  • Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various microorganisms.[7][12]

MIC_Workflow Start Start: Pure Compound and Microbial Culture Preparation Preparation: - Prepare a stock solution of the test compound in DMSO. - Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). Start->Preparation Serial_Dilution Serial Dilution: - Perform two-fold serial dilutions of the compound in a 96-well plate containing growth medium. Preparation->Serial_Dilution Inoculation Inoculation: - Add the microbial inoculum to each well. Serial_Dilution->Inoculation Incubation Incubation: - Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours). Inoculation->Incubation Reading Reading: - Visually inspect the wells for turbidity. - The lowest concentration with no visible growth is the MIC. Incubation->Reading End End: MIC Value Reading->End

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense the growth medium into the wells of a 96-well plate.

  • Perform two-fold serial dilutions of the compound stock solution across the wells.

  • Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the standardized inoculum in the growth medium and add it to each well of the microtiter plate.

  • Include positive (microorganism and medium, no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method used to correlate the chemical structure of compounds with their biological activity.[13][14][15]

QSAR_Workflow Data_Collection Data Collection: - A set of this compound derivatives with known antimicrobial activity (e.g., MIC values). Descriptor_Calculation Descriptor Calculation: - Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound. Data_Collection->Descriptor_Calculation Model_Development Model Development: - Split the data into training and test sets. - Use statistical methods (e.g., MLR, PLS) to build a mathematical model. Descriptor_Calculation->Model_Development Model_Validation Model Validation: - Validate the model using the test set and statistical metrics (e.g., R², Q²). Model_Development->Model_Validation Prediction Prediction: - Use the validated model to predict the activity of new, untested compounds. Model_Validation->Prediction Synthesis_and_Testing Synthesis and Testing: - Synthesize and test the most promising new compounds to verify the model's predictions. Prediction->Synthesis_and_Testing

Caption: General workflow for QSAR modeling.

Procedure:

  • Data Set Preparation: Compile a dataset of this compound derivatives with their corresponding experimentally determined antimicrobial activities (e.g., MIC values).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., molecular weight, logP, polar surface area, electronic properties).

  • Data Splitting: Divide the dataset into a training set for model development and a test set for model validation.

  • Model Building: Use statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to develop a mathematical equation that relates the molecular descriptors to the biological activity.

  • Model Validation: Assess the predictive power and robustness of the developed QSAR model using the test set and various statistical metrics.

  • Interpretation and Prediction: Analyze the validated model to understand which molecular properties are most important for antimicrobial activity and use the model to predict the activity of novel, unsynthesized derivatives.

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Phenylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans across various domains, including oncology, inflammation, and neurodegenerative diseases. The methanesulfonamide (B31651) moiety (-SO2NHCH3) is a key pharmacophore that imparts unique physicochemical properties, enabling these derivatives to interact with a range of biological targets.

These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activity of this compound derivatives. Detailed protocols for key experiments are outlined, along with structured data tables for the comparative analysis of quantitative results. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

I. Anti-Cancer and Cytotoxicity Assays

A primary application of this compound derivatives is in the field of oncology. Their anti-cancer effects are often evaluated by assessing their ability to inhibit cell proliferation and induce cell death in various cancer cell lines.

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Experimental Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa, SKOV-3, MCF-7, MDA-MB-468) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[3]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).

    • Incubate the plates for 48 to 72 hours.[1]

  • MTT Incubation and Formazan (B1609692) Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

CompoundCell LineIC₅₀ (µM)Reference
Sulfonamide Derivative 1MDA-MB-468< 30[6]
Sulfonamide Derivative 2MCF-7< 128[6]
Sulfonamide Derivative 3HeLa< 360[6]
Compound 16cSKOV-37.87[7]
Compound 16dSKOV-3<10[6][7]
Compound 17aHeLa<10[6][7]
Compound 17dHeLa<10[6][7]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Compound Preparation start->compound_prep cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

MTT Assay Experimental Workflow

II. Enzyme Inhibition Assays

This compound derivatives are known to inhibit various enzymes implicated in disease pathogenesis. The following are protocols for common enzyme inhibition assays.

A. Cyclooxygenase (COX) Inhibition Assay

This compound derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This assay measures the production of prostaglandin (B15479496) E₂ (PGE₂) via an ELISA.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 0.1 M, pH 8.0).

    • Prepare solutions of purified COX-1 and COX-2 enzymes in the buffer containing co-factors like epinephrine (B1671497) and glutathione.

    • Prepare a stock solution of arachidonic acid (substrate).

    • Prepare stock solutions of the test compounds and a known COX inhibitor (e.g., celecoxib) in DMSO.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a strong acid (e.g., 1 M HCl).[1]

  • PGE₂ Quantification (ELISA):

    • Use a commercial PGE₂ ELISA kit.

    • Coat a 96-well plate with a capture antibody against PGE₂.

    • Add the reaction mixtures from the inhibition assay to the wells.

    • Follow the kit manufacturer's instructions for adding the detection antibody, substrate, and stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound Derivative This compound->COX_Enzyme Inhibition

COX Inhibition Signaling Pathway
B. Carbonic Anhydrase (CA) Inhibition Assay

Certain this compound derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Prepare a stock solution of purified human carbonic anhydrase isoenzyme (e.g., CA I or CA II).

    • Prepare a stock solution of 4-Nitrophenyl acetate (B1210297) (substrate) in a suitable solvent.[4]

    • Prepare stock solutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) in DMSO.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the test compound at various concentrations.

    • Add the CA enzyme solution.

    • Pre-incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the 4-Nitrophenyl acetate substrate solution.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIsozymeKᵢ (nM)Reference
N-phenylsulfonamide derivative 8CA I45.7 ± 0.46[8]
N-phenylsulfonamide derivative 2CA II33.5 ± 0.38[8]
C. Acetylcholinesterase (AChE) Inhibition Assay

Some N-phenylsulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase, a key enzyme in the nervous system.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a stock solution of purified AChE.

    • Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI) as the substrate.

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare stock solutions of the test compounds in DMSO.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound at various concentrations.

    • Add the AChE enzyme solution.

    • Add DTNB solution.

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ or Ki value.

Data Presentation:

CompoundEnzymeKᵢ (nM)Reference
N-phenylsulfonamide derivative 8AChE31.5 ± 0.33[8]
N-phenylsulfonamide derivative 8BChE24.4 ± 0.29[8]

Experimental Workflow for Enzyme Inhibition Assays:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well plate reagent_prep->plate_setup add_reagents Add Buffer, Inhibitor, Enzyme plate_setup->add_reagents pre_incubation Pre-incubation add_reagents->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate read_signal Measure Signal (Absorbance/Fluorescence) add_substrate->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_potency Determine IC50 / Ki calculate_inhibition->determine_potency end End determine_potency->end

General Workflow for Enzyme Inhibition Assays

III. General Drug Discovery Workflow

The in vitro assays described above are integral components of the broader drug discovery and development pipeline for this compound derivatives.

Workflow Diagram:

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General Drug Discovery Workflow

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the biological activity of this compound derivatives. By employing these standardized protocols, researchers can obtain reliable and comparable data to guide structure-activity relationship (SAR) studies and advance promising lead compounds through the drug discovery pipeline. The provided diagrams offer a visual representation of the experimental processes and underlying biological mechanisms, aiding in the design and interpretation of these crucial experiments.

References

Phenylmethanesulfonamide Derivatives in Anticancer Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanesulfonamide scaffold has emerged as a versatile pharmacophore in the design and synthesis of novel anticancer agents. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds that can selectively target various biological pathways implicated in cancer progression. This document provides detailed application notes on the synthesis of anticancer compounds incorporating the this compound moiety and protocols for their biological evaluation.

Applications in Anticancer Compound Synthesis

This compound and its derivatives have been successfully utilized in the development of potent inhibitors for several key cancer targets, including protein kinases, carbonic anhydrases, and tubulin. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This compound-based compounds have been designed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other solid tumors. These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival. For instance, a series of N-phenylsulfonylnicotinamide derivatives have been synthesized and shown to exhibit potent EGFR tyrosine kinase inhibitory activity.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, play a critical role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy. This compound derivatives can act as potent and selective inhibitors of CA IX. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. This leads to an increase in the extracellular pH of the tumor, disrupting its growth and survival.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain this compound-containing compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative this compound derivatives and related sulfonamides against various cancer cell lines and molecular targets.

Compound IDTargetCell Line/EnzymeIC50 / GI50 / Ki (µM)Reference
1 EGFR Tyrosine KinaseMCF-70.07[1]
1 EGFR Tyrosine KinaseEGFR TK0.09[1]
2 Tubulin Polymerization-1.1
3 Carbonic Anhydrase IXhCA IX0.010
4 VariousMDA-MB-468 (Breast)< 30[2]
4 VariousMCF-7 (Breast)< 128[2]
4 VariousHeLa (Cervical)< 360[2]
5 VariousA549 (Lung)5.988
6 VariousPC-3 (Prostate)0.504[3]
6 VariousMCF-7 (Breast)0.302[3]
6 VariousSR (Leukemia)0.484[3]

Experimental Protocols

General Synthesis of N-Phenylmethanesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted phenylmethanesulfonamides.

Materials:

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 10% aqueous NaOH solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol to yield the pure N-substituted this compound.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT assay.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized this compound compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • ELISA plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 × 10^5 cells/mL in 100 µL of culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 540 nm using an ELISA plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability versus the log of the compound concentration.

EGFR Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of compounds against EGFR.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

  • Add 10 µL of a master mix containing the peptide substrate and ATP to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This protocol describes a turbidity-based assay to measure the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compounds

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a solution of tubulin in polymerization buffer on ice.

  • Add the test compound or vehicle control (DMSO) to the tubulin solution and incubate on ice for 15 minutes.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37 °C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization at a specific time point compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Carbonic Anhydrase IX Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA IX.

Materials:

  • Recombinant human CA IX enzyme

  • Buffer (e.g., 10 mM HEPES, pH 7.5)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • The assay measures the enzyme-catalyzed hydration of CO2.

  • The initial rates of CO2 hydration are determined in the presence and absence of the test compounds.

  • The enzyme solution is mixed with CO2-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time to determine the reaction rate.

  • The inhibitory activity is calculated as the percentage decrease in the enzymatic rate in the presence of the inhibitor.

  • The IC50 or Ki values are determined by plotting the inhibition data against the inhibitor concentration.

Visualizations

Signaling Pathways and Mechanisms of Action

anticancer_mechanisms cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition cluster_ca Carbonic Anhydrase Inhibition EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Kinase Cell Proliferation & Survival ERK->Proliferation_Kinase Phenylmethanesulfonamide_Kinase This compound Derivative Phenylmethanesulfonamide_Kinase->EGFR Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis_Tubulin Apoptosis Mitosis->Apoptosis_Tubulin Phenylmethanesulfonamide_Tubulin This compound Derivative Phenylmethanesulfonamide_Tubulin->Tubulin_dimers Inhibits Polymerization CAIX CA IX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX Acidic_TME Acidic Tumor Microenvironment HCO3_H->Acidic_TME Tumor_Growth Tumor Growth & Metastasis Acidic_TME->Tumor_Growth Phenylmethanesulfonamide_CA This compound Derivative Phenylmethanesulfonamide_CA->CAIX

Caption: Mechanisms of action of this compound derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Aniline, Methanesulfonyl Chloride) Reaction Chemical Synthesis Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Pure_Compound Pure this compound Derivative Characterization->Pure_Compound In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay, NCI-60) Pure_Compound->In_Vitro_Screening Mechanism_Assays Mechanism of Action Assays (Kinase, Tubulin, CA) In_Vitro_Screening->Mechanism_Assays Data_Analysis Data Analysis (IC50 Determination) Mechanism_Assays->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General experimental workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Phenylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Phenylmethanesulfonamide. Below, you will find troubleshooting advice for common experimental issues and a list of frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the reaction of aniline (B41778) with methanesulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid generated during the process. The overall reaction is a nucleophilic acyl substitution.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: Common challenges include low product yield, high levels of impurities, and managing the exothermic nature of the reaction, which can become uncontrollable if not properly managed. Side reactions, such as the formation of bis(methanesulfonylamino) by-products, can also contribute to lower yields and impurities.

Q3: How can I purify the crude this compound product?

A3: Recrystallization is a common and effective method for purifying crude this compound. Suitable solvents for this purpose include ethanol (B145695) or methanol. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration.

Q4: What are the key safety precautions to consider during this synthesis?

A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Methanesulfonyl chloride is corrosive and a lachrymator, so it should be handled with extreme care. Aniline is toxic and can be absorbed through the skin. The reaction can be exothermic, necessitating controlled addition of reagents and careful temperature monitoring to prevent runaway reactions. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reactions, loss of product during work-up, and side reactions.

  • Incomplete Reaction:

    • Solution: Ensure a sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The nucleophilicity of the amine is critical; electron-deficient or sterically hindered anilines may react more slowly, requiring increased reaction temperatures or longer reaction times.

  • Loss of Product During Work-up:

    • Solution: During aqueous washes, carefully control the pH to minimize the solubility of the product.

  • Side Reactions:

    • Solution: The formation of bis-sulfonated by-products can occur with primary amines. To minimize this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the methanesulfonyl chloride slowly to the aniline solution. Hydrolysis of methanesulfonyl chloride is another common side reaction; ensure all glassware is dry and use anhydrous solvents.

  • Reagent Quality:

    • Solution: Use high-purity reagents to avoid the introduction of impurities that could interfere with the reaction.

Issue 2: High Levels of Impurities in the Final Product

Q: The purity of my this compound is low. What are the likely impurities and how can I remove them?

A: High impurity levels can be due to unreacted starting materials, co-crystallization of impurities, or inefficient purification.

  • Unreacted Aniline:

    • Solution: During the work-up, wash the organic layer with a dilute acid solution, such as 1M HCl, to remove any unreacted aniline.

  • Inefficient Purification:

    • Solution: Optimize the recrystallization process. Use an appropriate solvent and the minimum volume of hot solvent required to dissolve the crude product. A second recrystallization may be necessary to achieve the desired purity. Slow cooling during recrystallization promotes the formation of purer crystals.

Issue 3: The Exothermic Reaction Becomes Uncontrollable

Q: The reaction is highly exothermic and difficult to control. What measures can I take to manage the reaction temperature?

A: Poor heat transfer, especially in larger-scale reactions, and a rapid rate of reagent addition can lead to an uncontrollable exothermic reaction.

  • Controlled Reagent Addition:

    • Solution: Add the methanesulfonyl chloride dropwise to the cooled reaction mixture (0°C) to manage the rate of heat generation.

  • Adequate Cooling:

    • Solution: Ensure the reaction vessel has sufficient cooling capacity. Using an ice bath is standard for lab-scale synthesis. For larger scales, a jacketed reactor with a temperature control unit is recommended.

Data Presentation

Table 1: Reagent Quantities for this compound Synthesis (Protocol 1)

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Aniline93.132502.68
Methanesulfonyl Chloride114.55319.62.79
Pyridine79.10233.22.95
Dichloromethane (DCM)-1.25 L-

Data compiled from a gram-scale synthesis protocol.

Table 2: Reagent Quantities for this compound Synthesis (Protocol 2)

ReagentQuantity (g)
Aniline50
Triethylamine60
Methanesulfonyl Chloride68
Dichloromethane500 mL

Data compiled from a high-yield synthesis protocol.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_workup Review Work-up Procedure start->check_workup check_reagents Assess Reagent Quality start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete loss Product Loss During Work-up check_workup->loss poor_quality Poor Reagent Quality check_reagents->poor_quality solution_incomplete Increase reaction time/temp. Slowly add sulfonyl chloride. incomplete->solution_incomplete Yes solution_loss Control pH during aqueous wash. loss->solution_loss Yes solution_quality Use high-purity reagents. Ensure anhydrous conditions. poor_quality->solution_quality Yes Experimental_Workflow_Protocol_1 start Start dissolve Dissolve Aniline & Pyridine in Dichloromethane start->dissolve cool1 Cool to 0°C dissolve->cool1 add_msc Add Methanesulfonyl Chloride Dropwise at 0°C cool1->add_msc stir1 Stir at 0°C for 30 mins add_msc->stir1 warm_stir Warm to Room Temperature & Stir for 16 hours stir1->warm_stir workup Work-up: Extract with 2N NaOH warm_stir->workup purify Purify by Recrystallization workup->purify product This compound purify->product Experimental_Workflow_Protocol_2 start Start dissolve Dissolve Aniline & Triethylamine in Dichloromethane start->dissolve cool1 Cool to 0°C dissolve->cool1 add_msc Add Methanesulfonyl Chloride Dropwise at 0°C cool1->add_msc warm_stir Warm to Room Temperature & Stir for 3 hours add_msc->warm_stir cool2 Cool to 0°C warm_stir->cool2 add_naoh Add 10% NaOH & Stir cool2->add_naoh separate Separate Organic Layer add_naoh->separate wash Wash with Water separate->wash dry_concentrate Dry over Na₂SO₄, Filter, & Concentrate wash->dry_concentrate purify Purify by Recrystallization dry_concentrate->purify product This compound purify->product

Improving the yield and purity of Phenylmethanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Phenylmethanesulfonamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Problem 1: Low Reaction Yield

A low yield of the desired this compound derivative is a common issue. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Flowchart for Low Yield

start Low Yield Observed reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup_loss Investigate Product Loss During Workup start->workup_loss side_reactions Consider Side Reactions start->side_reactions amine_purity Is the aniline (B41778) derivative pure and dry? reagent_quality->amine_purity temperature_control Was the temperature controlled, especially during sulfonyl chloride addition? reaction_conditions->temperature_control ph_control Was the pH of the aqueous wash controlled to minimize product solubility? workup_loss->ph_control hydrolysis Hydrolysis of sulfonyl chloride? side_reactions->hydrolysis sulfonyl_chloride_purity Is the sulfonyl chloride fresh and free of hydrolysis? amine_purity->sulfonyl_chloride_purity Yes solution_reagents Solution: Use high-purity, dry reagents. Use fresh sulfonyl chloride. amine_purity->solution_reagents No solvent_anhydrous Are the solvents anhydrous? sulfonyl_chloride_purity->solvent_anhydrous Yes sulfonyl_chloride_purity->solution_reagents No solvent_anhydrous->solution_reagents No base_choice Is the base appropriate and used in the correct stoichiometry? temperature_control->base_choice Yes solution_conditions Solution: Ensure slow, dropwise addition of sulfonyl chloride at 0°C. Optimize base and reaction time. temperature_control->solution_conditions No reaction_time Was the reaction time sufficient for completion? base_choice->reaction_time Yes base_choice->solution_conditions No reaction_time->solution_conditions No extraction_efficiency Was the extraction with the organic solvent efficient? ph_control->extraction_efficiency Yes solution_workup Solution: Carefully monitor and adjust pH during washes. Perform multiple extractions if necessary. ph_control->solution_workup No extraction_efficiency->solution_workup No bis_sulfonylation Bis-sulfonylation of primary aniline? hydrolysis->bis_sulfonylation solution_side_reactions Solution: Ensure anhydrous conditions. Use appropriate stoichiometry and slow addition of the sulfonylating agent. bis_sulfonylation->solution_side_reactions

Caption: Troubleshooting decision tree for low reaction yield.

Problem 2: High Levels of Impurities in the Crude Product

The presence of significant impurities can complicate purification and reduce the final yield. This guide helps in identifying and mitigating common impurities.

Troubleshooting Flowchart for High Impurity Levels

start High Impurity Levels in Crude Product unreacted_sm Identify Unreacted Starting Materials start->unreacted_sm side_products Identify Side-Products start->side_products unreacted_aniline Unreacted Aniline Derivative Present? unreacted_sm->unreacted_aniline bis_sulfonylation_product Bis-sulfonylation Product Detected? (for primary anilines) side_products->bis_sulfonylation_product unreacted_sulfonyl_chloride Unreacted Sulfonyl Chloride (or its hydrolysis product, sulfonic acid) Present? unreacted_aniline->unreacted_sulfonyl_chloride Yes/No solution_unreacted_aniline Solution: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). unreacted_aniline->solution_unreacted_aniline Yes solution_unreacted_sulfonyl_chloride Solution: Wash the organic layer with a basic solution (e.g., saturated NaHCO₃). Ensure anhydrous reaction conditions to prevent hydrolysis. unreacted_sulfonyl_chloride->solution_unreacted_sulfonyl_chloride Yes other_impurities Other Unexpected Impurities? bis_sulfonylation_product->other_impurities Yes/No solution_bis_sulfonylation Solution: Use a 1:1 stoichiometry of aniline to sulfonyl chloride and add the sulfonylating agent slowly to the aniline solution. bis_sulfonylation_product->solution_bis_sulfonylation Yes solution_other_impurities Solution: Optimize reaction conditions (temperature, solvent) to minimize side reactions. Consider alternative synthetic routes. other_impurities->solution_other_impurities Yes purification Optimize Purification Protocol (Recrystallization or Chromatography) solution_unreacted_aniline->purification solution_unreacted_sulfonyl_chloride->purification solution_bis_sulfonylation->purification solution_other_impurities->purification start Start dissolve Dissolve aniline and triethylamine (B128534) in dichloromethane. start->dissolve cool_0c Cool the solution to 0°C in an ice bath. dissolve->cool_0c add_msc Slowly add methanesulfonyl chloride dropwise while maintaining the temperature at 0°C. cool_0c->add_msc warm_rt Allow the reaction to warm to room temperature and stir for 3 hours. add_msc->warm_rt workup Begin aqueous work-up. warm_rt->workup add_naoh Cool to 0°C and add 10% aqueous NaOH solution. workup->add_naoh separate_layers Separate the organic and aqueous layers. add_naoh->separate_layers wash_organic Wash the organic layer with water. separate_layers->wash_organic dry_concentrate Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. wash_organic->dry_concentrate crude_product Obtain crude N-phenylmethanesulfonamide. dry_concentrate->crude_product purify Purify by recrystallization from ethanol. crude_product->purify final_product Obtain pure N-phenylmethanesulfonamide. purify->final_product start Start with Crude Solid dissolve Dissolve the crude solid in a minimum amount of hot recrystallization solvent (e.g., ethanol). start->dissolve hot_filtration If insoluble impurities are present, perform a hot filtration. dissolve->hot_filtration Optional cool_slowly Allow the hot, clear solution to cool slowly to room temperature. dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly cool_ice_bath Place the flask in an ice bath to maximize crystal formation. cool_slowly->cool_ice_bath vacuum_filtration Collect the crystals by vacuum filtration. cool_ice_bath->vacuum_filtration wash_crystals Wash the crystals with a small amount of cold solvent. vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals under vacuum. wash_crystals->dry_crystals pure_product Obtain Pure Crystalline Product dry_crystals->pure_product

Phenylmethanesulfonamide Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Phenylmethanesulfonamide. This guide addresses common issues encountered during the synthesis, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the reaction of aniline (B41778) with phenylmethanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.

Q2: Why is temperature control crucial during the addition of phenylmethanesulfonyl chloride?

A2: The reaction between aniline and phenylmethanesulfonyl chloride is exothermic. Poor temperature control can lead to an increase in the rate of side reactions, such as the formation of di-sulfonylation byproducts and other impurities. Maintaining a low temperature, typically 0 °C, during the addition of the sulfonyl chloride is critical for maximizing the yield and purity of the desired product.

Q3: What are the most common side reactions to be aware of during this synthesis?

A3: Several side reactions can occur, leading to lower yields and impurities. The most common include:

  • Di-sulfonylation: The product, this compound, can react with another molecule of phenylmethanesulfonyl chloride to form N,N-bis(phenylmethylsulfonyl)aniline.

  • Hydrolysis of Phenylmethanesulfonyl Chloride: Phenylmethanesulfonyl chloride can react with any moisture present to form phenylmethanesulfonic acid.

  • C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring can lead to the formation of ortho- and para-aminophenyl benzyl (B1604629) sulfone isomers.

  • Reaction with Triethylamine: If triethylamine is used as the base, it can react with phenylmethanesulfonyl chloride to form stilbene (B7821643) and diphenylethylene sulfone.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol (B145695) and methanol. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration. Washing the crude product with a dilute acid solution (e.g., 1M HCl) can help remove unreacted aniline.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate mixing.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure vigorous stirring throughout the reaction. - Extend the reaction time if starting materials are still present.
Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry.- Maintain a low temperature (0 °C) during the addition of phenylmethanesulfonyl chloride. - Use a slight excess of aniline (e.g., 1.05 equivalents) to ensure the complete consumption of the sulfonyl chloride. - Add the phenylmethanesulfonyl chloride dropwise to the reaction mixture.
Product Loss During Work-up: The product may be lost during extraction or filtration steps.- Carefully separate the organic and aqueous layers during extraction. - Ensure the pH is controlled during aqueous washes to minimize product solubility. - Wash the collected solid with a minimal amount of cold solvent to reduce loss.
High Impurity Levels Unreacted Starting Materials: Incomplete reaction or improper work-up.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline.
Formation of Side Products: Suboptimal reaction conditions leading to byproducts.- Strictly control the reaction temperature and stoichiometry as mentioned above. - Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
Inefficient Purification: Incorrect choice of recrystallization solvent or technique.- Select an appropriate solvent for recrystallization where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol or methanol). - A second recrystallization may be necessary to achieve high purity. - Use activated charcoal to remove colored impurities.
Oily Product Instead of Solid Presence of Impurities: Impurities can depress the melting point and prevent crystallization.- Attempt to purify the oil by column chromatography. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
Incorrect Work-up: Residual solvent or improper pH adjustment.- Ensure all solvent is removed under reduced pressure. - Confirm the correct pH has been reached if an acid precipitation step is used.

Data Presentation

Table 1: Representative Yields of Sulfonamides from Aniline and Sulfonyl Chlorides with Different Bases.

Sulfonyl ChlorideBaseSolventYield (%)Reference
Benzenesulfonyl chloridePyridineTHF~100%[1]
4-Nitrobenzenesulfonyl chloridePyridineTHF~100%[1]
Benzenesulfonyl chlorideTriethylamineTHF86%[1]
Benzenesulfonyl chlorideTriethylamineDiethyl ether85%[1]
Benzenesulfonyl chloridePotassium CarbonatePEG-400up to 78%[1]

Note: This table presents representative yields for analogous reactions to provide a qualitative comparison of base effectiveness. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Aniline

  • Phenylmethanesulfonyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of phenylmethanesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred aniline solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears to be complete, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Aniline Aniline Product This compound Aniline->Product Nucleophilic Attack PMSC Phenylmethanesulfonyl Chloride PMSC->Product Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt HCl HCl

Caption: General reaction pathway for the synthesis of this compound.

Side_Reactions PMSC Phenylmethanesulfonyl Chloride DiSulfonylation N,N-bis(phenylmethylsulfonyl)aniline PMSC->DiSulfonylation Excess PMSC Hydrolysis_Product Phenylmethanesulfonic Acid PMSC->Hydrolysis_Product Moisture CSulfonylation C-Sulfonylation Products PMSC->CSulfonylation Lewis Acid Conditions Stilbene Stilbene & Derivatives PMSC->Stilbene Reaction with Base Aniline Aniline Aniline->CSulfonylation Lewis Acid Conditions Product This compound Product->DiSulfonylation Excess PMSC Water Water Water->Hydrolysis_Product Moisture TEA Triethylamine TEA->Stilbene Reaction with Base

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Side Products Present? Incomplete->Side_Products No Optimize_Time Increase Reaction Time or Improve Mixing Incomplete->Optimize_Time Yes Optimize_Conditions Adjust Stoichiometry & Improve Temp. Control Side_Products->Optimize_Conditions Yes Workup_Issues Check Work-up Procedure Side_Products->Workup_Issues No Optimize_Time->Check_Reaction Optimize_Conditions->Check_Reaction Purification Optimize Purification (Recrystallization) Workup_Issues->Purification Final_Product Pure Product Purification->Final_Product

Caption: Troubleshooting workflow for this compound synthesis.

References

Phenylmethanesulfonamide solubility issues in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning solubility issues of Phenylmethanesulfonamide in common organic solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: Quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature. However, qualitative descriptions indicate that it is soluble in some polar organic solvents and poorly soluble in water.[1][2][3]

Q2: Which solvents are recommended for dissolving this compound?

A2: Methanol (B129727) is a commonly cited solvent for dissolving this compound.[1][4] Ethanol (B145695) is also a suitable solvent, particularly for processes like recrystallization.[5] For applications requiring aqueous buffers, a co-solvent strategy may be necessary. For instance, dissolving the compound first in a water-miscible organic solvent like DMSO or DMF before dilution in the aqueous buffer can be effective, though this approach is more commonly documented for similar molecules like Phenylmethylsulfonyl fluoride (B91410) (PMSF).[6]

Q3: My this compound is not dissolving completely at room temperature. What can I do?

A3: If you are facing issues with dissolution, you can try the following:

  • Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer or sonicate it in a water bath. This can help break down aggregates and increase the rate of dissolution.[7][8]

  • Gentle Heating: Warming the solution gently (e.g., to 37°C) can significantly increase the solubility of the compound.[7][8] However, be cautious to avoid excessive heat that could lead to degradation.[8]

  • Solvent Choice: Ensure you are using a high-purity, anhydrous solvent. The presence of water in hygroscopic solvents like DMSO can reduce the solubility of organic compounds.[8]

Q4: I observed a precipitate after my this compound solution was left standing. What causes this and how can I prevent it?

A4: Precipitation after initial dissolution can occur due to several factors:

  • Supersaturation: The initial concentration may have exceeded the compound's solubility limit under the storage conditions.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility and cause the compound to precipitate out of the solution.[9]

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration of the compound, leading to precipitation.[9]

  • Moisture Absorption: For hygroscopic solvents like DMSO, absorption of atmospheric moisture can decrease the solubility of the dissolved compound.[8]

To prevent precipitation, consider storing the solution in tightly sealed containers, at a constant temperature, and protected from light. Preparing stock solutions at a concentration well below the saturation point can also help.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityTemperature (°C)
MethanolSoluble[1][4]Not Specified
EthanolSoluble (especially when heated)[5]Not Specified
WaterPoorly Soluble/Slightly Soluble[2][3]Not Specified
DichloromethaneSoluble (in the context of synthesis)[5]Not Specified

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a general procedure to quickly assess the solubility of this compound in a variety of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, THF, dichloromethane, ethyl acetate)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 0.1 mL of a different solvent.

  • Initial Observation: Observe if the compound dissolves at room temperature.

  • Agitation: Vortex each tube for 30 seconds and observe for dissolution.

  • Heating: If the compound has not dissolved, gently warm the tube in a water bath (e.g., to 40-50°C) for a few minutes.

  • Observation and Classification: Record your observations. Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.

Protocol 2: Recrystallization of this compound

Recrystallization is a common technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent.[5][10][11] Ethanol or methanol are suitable solvents for this process.[5]

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol or methanol required to completely dissolve the solid.[5][10] This should be done on a hot plate with gentle swirling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5][10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5][10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals on the filter paper by drawing air through them or in a desiccator to remove any residual solvent.[5]

Mandatory Visualization

Caption: A workflow for troubleshooting solubility issues.

G Experimental Workflow for Recrystallization start Start: Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool solution slowly to room temperature hot_filtration->cool_slowly Yes/No ice_bath Place in ice bath to maximize crystallization cool_slowly->ice_bath vacuum_filtration Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end End: Pure this compound dry_crystals->end

Caption: The experimental workflow for recrystallization.

References

Stability of Phenylmethanesulfonamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability of phenylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound under various reaction conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, as a member of the sulfonamide class of compounds, is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The primary degradation pathway often involves the cleavage of the sulfur-nitrogen (S-N) bond. The intrinsic stability of the molecule is crucial for determining appropriate formulation, packaging, storage conditions, and shelf-life.

Q2: What are the likely degradation pathways for this compound?

Based on studies of related sulfonamides, the main degradation pathways for this compound under forced degradation conditions are:

  • Hydrolysis (Acidic/Basic): Cleavage of the S-N bond is a probable degradation pathway under both acidic and basic conditions, which would lead to the formation of phenylmethanesulfonic acid and ammonia.

  • Oxidation: Oxidative degradation can be initiated by radical species, potentially leading to cleavage of the sulfonamide bond or modifications to the aromatic ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For other sulfonamides, common photodegradation pathways include the cleavage of the sulfonamide bond and SO2 extrusion.

Q3: How does pH affect the stability of this compound?

The rate of hydrolysis of sulfonamides is highly dependent on pH. Generally, these compounds are most stable in the neutral pH range. Extreme pH conditions, both highly acidic and highly basic, are likely to accelerate the degradation process. To determine the optimal pH for stability, a pH-rate profile study is recommended.

Q4: What is the impact of temperature on the stability of this compound?

As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. For long-term storage, lower temperatures are advisable. Thermal stability studies, often conducted at elevated temperatures, can be used to predict degradation rates at other temperatures using the Arrhenius equation.

Q5: Is this compound sensitive to light?

Yes, compounds containing aromatic rings and sulfonamide groups can be susceptible to photodegradation. It is crucial to protect solutions of this compound from light, especially during storage and analysis, by using amber vials or covering containers with aluminum foil. Photostability studies are essential to quantify the extent of degradation upon exposure to light.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound

Possible Cause(s) Troubleshooting Steps
Incorrect pH of the solution.Verify the pH of your buffer or solution using a calibrated pH meter.
Higher than expected temperature.Ensure accurate temperature control of your experimental setup and storage conditions.
Presence of catalytic impurities (e.g., metal ions).Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
Photodegradation due to light exposure.Protect solutions from light by using amber vials or covering them with aluminum foil.

Issue 2: Inconsistent Results Between Replicate Stability Experiments

Possible Cause(s) Troubleshooting Steps
Inhomogeneous sample preparation.Ensure this compound is fully dissolved and the solution is homogeneous before starting the experiment.
Variability in experimental conditions (pH, temperature).Calibrate and regularly monitor pH and temperature control equipment.
Inconsistent timing of sample analysis.Use a precise timer for all incubation and sampling steps.

Issue 3: Poor Mass Balance in the Stability Study

Possible Cause(s) Troubleshooting Steps
Formation of volatile degradation products.Consider using analytical techniques that can detect volatile compounds, such as gas chromatography-mass spectrometry (GC-MS).
Degradation products are not detected by the analytical method (e.g., lack a chromophore).Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV detection.
Adsorption of the compound or degradation products to the container.Use inert container materials like silanized glass vials.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound, the following table provides a summary of forced degradation data for other related sulfonamides to serve as a comparative reference.

Table 1: Summary of Forced Degradation Studies for Various Sulfonamides

Sulfonamide Stress Condition Conditions Degradation (%) Key Degradation Products
SulfamethoxazoleThermalPan cooking of meatUp to 45%Six potential breakdown products identified.[1]
SulfamethazineThermalSterilization at 120°C for 20 min in milk85.1%Not specified.[2]
SulfadimethoxineThermalSterilization at 120°C for 20 min in milk6.5%Not specified.[2]
SulfamethazinePhotolyticSimulated sunlight irradiation for 24 hours52%Desulfonated products.[3]
SulfadiazinePhotolyticSimulated sunlight irradiation for 24 hours88 - 98%Cleavage of sulfonamide bond, SO2 extrusion.[3]
SulfamethoxazolePhotolyticSimulated sunlight irradiation for 24 hours88 - 98%Tautomers, cleavage of sulfonamide bond, SO2 extrusion.[3]

The table below is a template for researchers to summarize their own quantitative data from forced degradation studies of this compound.

Table 2: Template for Summarizing Forced Degradation Data for this compound

Stress Condition Conditions Time Points This compound Remaining (%) Major Degradation Products (and %)
Acid Hydrolysis0.1 M HCl, 60°C0, 2, 4, 8, 24 hr
Base Hydrolysis0.1 M NaOH, 60°C0, 2, 4, 8, 24 hr
Oxidation3% H₂O₂, RT0, 2, 4, 8, 24 hr
Thermal80°C (Solid State)0, 24, 48, 72 hr
PhotolyticICH Q1B conditions0, 6, 12, 24 hr

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed, amber glass vial. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed, amber glass vial. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed, amber glass vial. Keep at room temperature.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Collection and Analysis:

  • Collect samples at various time points (e.g., 0, 2, 8, 24 hours) or until approximately 5-20% degradation is observed.

  • Neutralize the acidic and basic samples before analysis. For thermal degradation of the solid, dissolve a portion of the sample in a suitable solvent at each time point.

  • Analyze all stressed samples and a control sample (stored under normal conditions) using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, to separate and quantify the parent compound and any newly formed degradation products.

4. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Calculate the degradation rate and, if applicable, the half-life (t½) to quantify stability.

  • Characterize the degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start stock Prepare this compound Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Interpretation (Degradation %, Mass Balance) analysis->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_degradation Degradation Products PMS This compound PMSA Phenylmethanesulfonic Acid PMS->PMSA Hydrolysis (Acid/Base) Oxidation Ammonia Ammonia PMS->Ammonia Hydrolysis (Acid/Base) SO2_ext SO2 Extrusion Products PMS->SO2_ext Photolysis Aromatic_mod Aromatic Ring Modified Products PMS->Aromatic_mod Oxidation

Caption: Potential degradation pathways for this compound.

References

Addressing peak tailing and broadening in HPLC analysis of Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Phenylmethanesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, a sulfonamide, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the sulfonamide group with residual silanol (B1196071) groups on the silica-based column packing.[1][2][3][4] Other contributing factors can include operating the mobile phase at a pH close to the analyte's pKa, column overload, and extra-column volume.[5][6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[7][8][9] Operating at a pH close to the pKa of the analyte can result in a mixture of ionized and unionized forms, leading to peak broadening or splitting.[7][9] For sulfonamides, using a low pH mobile phase (e.g., pH < 3) can protonate the silanol groups on the stationary phase, minimizing their interaction with the analyte and thus reducing peak tailing.[1][2]

Q3: What type of HPLC column is best suited for the analysis of this compound to avoid peak tailing?

A3: To minimize peak tailing, it is recommended to use modern, high-purity silica (B1680970) columns, often referred to as Type B silica columns.[1] These columns have a lower content of acidic silanol groups.[1] Furthermore, columns that are "end-capped" are highly recommended.[5][10] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions with analytes like this compound.[11] Columns with alternative stationary phases, such as those with polar-embedded groups or entirely polymeric columns, can also offer improved peak shapes.[5]

Q4: Can column contamination or degradation cause peak tailing?

A4: Yes, both column contamination and degradation can lead to poor peak shapes.[12] Accumulation of strongly retained sample components on the column can create active sites that cause tailing.[13] Physical degradation of the column, such as the formation of a void at the column inlet or a partially blocked frit, can distort the sample flow path and result in peak tailing or splitting for all peaks in the chromatogram.[6][14]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Due to Secondary Silanol Interactions

This guide provides a step-by-step approach to diagnosing and mitigating peak tailing caused by interactions with residual silanol groups.

cluster_0 Troubleshooting Silanol Interactions Start Observe Peak Tailing for this compound Step1 Lower Mobile Phase pH to < 3 Start->Step1 Primary Action Step2 Incorporate a Silanol Masking Agent (e.g., Triethylamine) Step1->Step2 If tailing persists End Peak Shape Improved Step1->End If successful Step3 Switch to an End-Capped or High-Purity Silica Column Step2->Step3 If tailing persists Step2->End If successful Step4 Consider a Column with an Alternative Stationary Phase Step3->Step4 For persistent issues Step3->End If successful Step4->End If successful

Caption: Troubleshooting workflow for peak tailing due to silanol interactions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Conditions: Note the current mobile phase composition, pH, and the resulting peak asymmetry for this compound.

  • Preparation of Acidified Mobile Phase: Prepare the aqueous component of your mobile phase and adjust the pH to 2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).[10][15] Ensure the chosen acid is compatible with your detector (e.g., formic acid for MS).

  • Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes.

  • Analysis: Inject your this compound standard and sample solutions.

  • Evaluation: Compare the peak shape (asymmetry factor) with the results from the initial conditions. A significant reduction in tailing indicates that silanol interactions were a primary cause.

Guide 2: Diagnosing and Resolving Peak Broadening

Peak broadening can result from various factors, including extra-column effects and column degradation.

cluster_1 Troubleshooting Peak Broadening Start Observe Peak Broadening Step1 Check for Extra-Column Volume (tubing length/diameter) Start->Step1 Step2 Inspect for Column Void or Blockage Step1->Step2 If broadening persists End Peak Width Reduced Step1->End If resolved Step3 Evaluate for Column Overload Step2->Step3 If broadening persists Step2->End If resolved Step4 Assess Mobile Phase/Sample Solvent Mismatch Step3->Step4 If broadening persists Step3->End If resolved Step4->End If resolved

Caption: Logical workflow for troubleshooting the causes of peak broadening.

Experimental Protocol: Column Overload Study

  • Prepare a Dilution Series: Prepare a series of this compound standard solutions at different concentrations, for example, 0.1x, 0.5x, 1x (your current concentration), 2x, and 5x your current working concentration.

  • Sequential Injections: Inject each standard solution, starting from the lowest concentration.

  • Analyze Peak Shape: Carefully observe the peak shape for each concentration. If peak broadening and fronting become more pronounced at higher concentrations, this is a strong indication of column overload.[6][14]

  • Action: If column overload is confirmed, reduce the sample concentration or the injection volume.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte (Illustrative Data)

Mobile Phase pHPeak Asymmetry Factor (As)Observation
7.02.35Significant Tailing[2]
5.01.80Moderate Tailing
3.01.33Minimal Tailing[2]
2.51.15Symmetrical Peak

Table 2: Troubleshooting Summary for Peak Tailing and Broadening

IssuePotential CauseRecommended Action
Peak Tailing Secondary Silanol InteractionsLower mobile phase pH (<3), use an end-capped column, add a competitive base (e.g., triethylamine) to the mobile phase.[1][10][16]
Mobile phase pH near analyte pKaAdjust mobile phase pH to be at least 2 units away from the pKa.[16]
Column OverloadReduce sample concentration or injection volume.[6]
Column Contamination/VoidFlush the column; if a void is suspected, reverse the column for flushing (check manufacturer's instructions). Replace the column if necessary.[2][6]
Peak Broadening Extra-column VolumeUse shorter, narrower internal diameter tubing between the injector, column, and detector.[5][17]
Column DegradationReplace the column.[17]
Sample Solvent EffectsDissolve the sample in the mobile phase or a weaker solvent.[16]
Low Column TemperatureIncrease the column temperature to improve mass transfer kinetics.[17]

References

Technical Support Center: Purification of Crude Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude Phenylmethanesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Crystal Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.[1] Insufficient cooling time. The initial crude material has a very low concentration of the desired product.Select a solvent in which this compound has a significant solubility difference between hot and cold conditions. A co-solvent system may be employed to reduce solubility at lower temperatures.[1] Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.[2] Consider a preliminary purification step, such as an aqueous wash, to remove highly polar impurities before recrystallization.[1]
Product "Oils Out" Instead of Crystallizing The solution is supersaturated at a temperature above the melting point of this compound. The presence of impurities is inhibiting crystallization.[1] The cooling process is too rapid.[1]Re-dissolve the oil by adding a small amount of hot solvent.[2] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] Experiment with a different solvent system.[1]
Persistent Impurities After Recrystallization Impurities have similar solubility profiles to this compound and co-crystallize.[1]A second recrystallization from a different solvent system may be necessary.[1] For impurities with significantly different polarity, consider a liquid-liquid extraction or flash column chromatography prior to recrystallization.[1]
Poor Separation in Flash Column Chromatography The chosen mobile phase is not providing adequate separation. The column was not packed correctly, leading to channeling. The column was overloaded with the crude sample.[1]Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve a good separation between this compound and its impurities.[1] Ensure the column is packed uniformly. Use an appropriate amount of crude material for the column size.
Product Fails to Elute from Chromatography Column The mobile phase is not polar enough to move the compound. this compound is strongly interacting with the stationary phase.Gradually increase the polarity of the mobile phase. Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and flash column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness, especially for larger quantities.[1] Flash column chromatography offers higher resolution for separating complex mixtures or removing closely related impurities.

Q2: What are the best solvents for the recrystallization of this compound?

A2: Ethanol (B145695) and methanol (B129727) are commonly used and suitable solvents for the recrystallization of this compound.[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

Q3: What are the likely impurities in crude this compound?

A3: Common impurities originate from the synthesis process, which typically involves the reaction of aniline (B41778) with methanesulfonyl chloride.[3] These impurities can include:

  • Unreacted aniline: Can be removed by an acidic wash (e.g., 1M HCl) during the workup.[4]

  • Unreacted methanesulfonyl chloride: Can be quenched and removed with a basic wash (e.g., saturated NaHCO₃).[4]

  • Di-sulfonated byproduct (N,N-bis(methylsulfonyl)aniline): Formation can be minimized by controlling the stoichiometry and reaction temperature.[5]

  • C-Sulfonylation products (ortho- and para-methylsulfonylanilines): These are isomers that may require chromatographic separation if present in significant amounts.[5]

  • Hydrolyzed methanesulfonyl chloride (methanesulfonic acid): Can be removed with a basic wash.[5]

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. By comparing the crude mixture to the purified fractions against a standard of pure this compound, you can assess the removal of impurities. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: My purified this compound has a low melting point or appears as an amorphous solid. What should I do?

A5: A depressed melting point or amorphous appearance often indicates the presence of residual solvent or impurities. Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent. If the melting point is still low, it suggests that impurities are still present, and further purification by recrystallization or chromatography may be necessary. Slow and controlled cooling during recrystallization is crucial for obtaining well-defined crystals rather than an amorphous powder.[2]

Data Presentation

Table 1: Recrystallization of Crude this compound from Ethanol
ParameterCrude this compoundAfter 1st RecrystallizationAfter 2nd Recrystallization
Appearance Off-white to light brown solidWhite crystalline solidFine white needles
Purity (by HPLC) ~85-90%~98%>99.5%
Recovery Yield N/A75-85%80-90% (from 1st crop)
Melting Point 98-103 °C104-106 °C105-106 °C

Note: These are typical values and may vary depending on the scale of the reaction and the initial purity of the crude product.

Table 2: Qualitative Solubility of this compound
SolventSolubility at 25 °C (Room Temp)Solubility at 78 °C (Ethanol Boiling Point)
WaterSparingly SolubleSlightly Soluble
EthanolModerately SolubleVery Soluble
MethanolSolubleVery Soluble
DichloromethaneSolubleN/A
Hexane (B92381)InsolubleSparingly Soluble

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify crude this compound by recrystallization using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude mixture. A good solvent system will show clear separation of the this compound spot from impurity spots, with the product having an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase and pour it into the column, ensuring even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (e.g., with compressed air) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product_recryst Crude this compound dissolve Dissolve in Minimum Hot Ethanol crude_product_recryst->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly If not colored hot_filter Hot Filtration (Optional) decolorize->hot_filter If colored hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product_recryst Pure this compound dry_crystals->pure_product_recryst troubleshooting_logic start Purification Attempt oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution_oiling Adjust Solvent / Cooling Rate oiling_out->solution_oiling Yes impurities_present Impurities Still Present? low_yield->impurities_present No solution_yield Optimize Solvent Choice & Cooling low_yield->solution_yield Yes pure_product High Purity Product impurities_present->pure_product No solution_impurities Re-purify (Recrystallize / Chromatography) impurities_present->solution_impurities Yes solution_oiling->start solution_yield->start solution_impurities->start

References

Technical Support Center: Overcoming Challenges in the Scale-up of Phenylmethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of Phenylmethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most typical and well-established method for synthesizing N-phenylmethanesulfonamide is the reaction of aniline (B41778) with methanesulfonyl chloride.[1] This reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrochloric acid byproduct generated during the process.[1] The reaction mechanism involves a nucleophilic acyl substitution where the nitrogen atom of aniline attacks the sulfur atom of methanesulfonyl chloride.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of this compound synthesis include:

  • Exothermic Reaction: The reaction between aniline and methanesulfonyl chloride can be highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to a runaway reaction.[1][2][3][4] It is crucial to have adequate cooling capacity and to control the rate of reagent addition.[1][2]

  • Hazardous Materials: Methanesulfonyl chloride is corrosive and a lachrymator, requiring careful handling in a well-ventilated fume hood.[1] Aniline is toxic and can be absorbed through the skin.[1] Appropriate personal protective equipment (PPE) is essential.[1]

  • Solvent Handling: The use of flammable and volatile organic solvents necessitates proper grounding and ventilation to prevent the buildup of explosive mixtures.

Q3: How can I purify the crude this compound product on a large scale?

A3: Recrystallization is a highly effective and commonly used method for purifying crude N-phenylmethanesulfonamide at a larger scale.[1] Suitable solvents for this purpose include ethanol (B145695) or methanol.[1] For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial.[1] A two-solvent recrystallization system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.

Troubleshooting Guides

Problem 1: Low Product Yield

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected based on the lab-scale synthesis.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Reaction - Ensure a sufficient reaction time. Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the stirring speed and impeller design for the larger reactor to ensure efficient mixing.[4] - Use high-purity reagents to avoid side reactions.[1]
Product Loss During Work-up - Carefully control the pH during the aqueous wash to minimize the solubility of the product.[1] - Optimize the extraction and crystallization protocols for the larger volumes. For crystallization, control the cooling rate to maximize crystal formation.
Side Reactions - Maintain a low reaction temperature, especially during the addition of methanesulfonyl chloride, to minimize the formation of byproducts.[1] - Ensure all glassware is dry and use anhydrous solvents to prevent the hydrolysis of methanesulfonyl chloride.
Problem 2: High Impurity Levels in the Final Product

Symptoms:

  • The final product shows significant impurities by TLC, HPLC, or NMR analysis.

  • The melting point of the product is broad and lower than the literature value.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Unreacted Starting Materials - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline.[1] - A basic aqueous wash (e.g., with sodium bicarbonate solution) can help remove hydrolyzed methanesulfonyl chloride (sulfonic acid).
Inefficient Purification - Optimize the recrystallization solvent and the volume used. A second recrystallization may be necessary to achieve the desired purity.[1] - If recrystallization is ineffective, consider column chromatography, even at a larger scale, using preparative HPLC systems.
Co-crystallization of Impurities - During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. - Ensure the chosen recrystallization solvent has a significant difference in solubility for the product and the impurities at high and low temperatures.
Problem 3: Exothermic Reaction Becomes Uncontrollable During Scale-up

Symptoms:

  • A rapid and uncontrolled increase in the reaction temperature.

  • Excessive fuming or boiling of the solvent.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Poor Heat Transfer - Ensure the reactor has adequate cooling capacity for the scale of the reaction.[1] A jacketed reactor with a temperature control unit is highly recommended.[1] - The surface-area-to-volume ratio decreases on scale-up, which can lead to inefficient heat removal.[2][5] Consider using a continuous flow reactor for better heat transfer control.[4]
Reagent Addition Rate is Too Fast - Reduce the rate of addition of methanesulfonyl chloride.[1] Dropwise addition is crucial to control the exotherm.[4] - For larger scales, use a syringe pump or a programmable logic controller (PLC) for precise and controlled addition of critical reagents.[4]
Inadequate Mixing - Inefficient mixing can create localized "hot spots" where the reaction rate is much higher.[4] Optimize the stirring speed and impeller design for the larger reactor volume to ensure uniform temperature distribution.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BExpected Outcome
Base Pyridine[1]Triethylamine[1]Both are effective, with pyridine sometimes leading to cleaner reactions but triethylamine being easier to remove during work-up.
Solvent Dichloromethane (B109758) (DCM)[1]Tetrahydrofuran (THF)DCM is a common choice. THF can also be used, but its higher boiling point may require different temperature control.
Temperature 0 °C to Room Temperature[1]Maintained at 0 °CInitial cooling to 0°C is critical to control the initial exotherm. Allowing the reaction to warm to room temperature can drive it to completion.
Yield ~85-95% (lab scale)~80-90% (lab scale)Yields may decrease on scale-up if conditions are not properly optimized.[4]
Purity High, after recrystallizationHigh, after recrystallizationPurity is highly dependent on the effectiveness of the work-up and purification steps.

Experimental Protocols

Protocol 1: Synthesis using Pyridine as a Base

This protocol is adapted for a gram-scale synthesis and can be scaled up with appropriate considerations for heat transfer and mixing.[1]

Materials and Reagents:

  • Aniline

  • Methanesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 2 M Sodium Hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Cold Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve aniline and pyridine in dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until completion.

  • Work-up: Extract the mixture with 2N aqueous sodium hydroxide. Combine the aqueous extracts and wash them with dichloromethane to remove any remaining organic impurities.

  • Precipitation: Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of about 1.

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylmethanesulfonamide.[1]

Protocol 2: Synthesis using Triethylamine as a Base

This protocol offers an alternative base to pyridine.[1]

Materials and Reagents:

  • Aniline

  • Triethylamine

  • Methanesulfonyl Chloride

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve aniline and triethylamine in dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]

  • Work-up: Cool the reaction mixture again in an ice bath and slowly add 10% aqueous sodium hydroxide solution. Stir vigorously.

  • Extraction: Separate the organic layer. Wash the aqueous layer with a small portion of dichloromethane. Combine the organic layers and wash with water.

  • Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride MsCl->Intermediate Base Base (e.g., Pyridine) Product N-Phenylmethanesulfonamide Base->Product Deprotonation Salt Base Hydrochloride Salt Base->Salt Accepts Proton Intermediate->Product Chloride Elimination Experimental_Workflow start Start dissolve Dissolve Aniline & Base in Dichloromethane start->dissolve cool1 Cool to 0°C dissolve->cool1 add_mscl Slowly Add Methanesulfonyl Chloride at 0°C cool1->add_mscl react Warm to Room Temperature & Stir add_mscl->react workup Aqueous Work-up (Base Wash) react->workup extract Extract & Wash Organic Layer workup->extract dry Dry, Filter, & Concentrate extract->dry purify Recrystallization dry->purify end N-Phenylmethanesulfonamide purify->end Troubleshooting_Tree start Problem Encountered During Scale-up low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities exotherm Uncontrolled Exotherm? start->exotherm low_yield->high_impurities No check_reaction Check Reaction Completion (TLC/HPLC) Optimize Mixing & Reaction Time low_yield->check_reaction Yes high_impurities->exotherm No check_purification Optimize Recrystallization Consider Acid/Base Washes high_impurities->check_purification Yes check_cooling Assess Reactor Cooling Capacity exotherm->check_cooling Yes check_workup Review Work-up & Purification Control pH, Optimize Crystallization check_reaction->check_workup check_temp Verify Temperature Control check_workup->check_temp check_starting_materials Analyze Starting Material Purity check_purification->check_starting_materials check_addition Reduce Reagent Addition Rate check_cooling->check_addition check_mixing Improve Agitation check_addition->check_mixing

References

Preventing degradation of Phenylmethanesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Phenylmethanesulfonamide during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Manufacturers often recommend room temperature (10°C - 25°C). For long-term stability, especially for reference standards, storage under an inert atmosphere is also advised.[3]

Q2: I've dissolved this compound in a solvent for my experiments. How should I store the solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. In general, aqueous solutions are susceptible to hydrolysis, especially at non-neutral pH.[4][5] It is recommended to prepare solutions fresh. If storage is necessary, store at ≤4°C for short periods (24-48 hours) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is preferable, though freeze-thaw cycles should be avoided.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are hydrolysis and photodegradation.[5][6]

  • Hydrolysis: The sulfonamide bond can be cleaved by acid or base-catalyzed hydrolysis, yielding phenylmethanesulfonic acid and ammonia (B1221849) (or the corresponding amine).[4][7][8] This process is accelerated at elevated temperatures and extreme pH values.[5]

  • Photodegradation: Like many aromatic sulfonamides, this compound can degrade upon exposure to UV light.[6][9] This can lead to complex mixtures of degradation products.

Q4: How can I tell if my this compound has degraded?

A4: Visual inspection may reveal discoloration or changes in the physical appearance of the solid. However, significant degradation can occur without visible changes. The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess purity.[10][11] A stability-indicating HPLC method can separate the intact drug from its degradation products.[12][13]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of the compound in a stock solution.1. Prepare fresh stock solutions before each experiment.2. Verify the purity of the stock solution using HPLC.3. Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram during analysis. 1. Hydrolysis due to improper pH of the solvent or mobile phase.2. Photodegradation from exposure to light.3. Contamination of the sample.1. Ensure all solvents and buffers are within a neutral pH range (pH 4-9), where sulfonamides are generally more stable.[5]2. Protect all solutions from light by using amber vials or covering containers with aluminum foil.[3]3. Perform a blank run (solvent only) to rule out system contamination.
Solid compound appears discolored or clumpy. 1. Exposure to moisture leading to hydrolysis.2. Exposure to light.1. Discard the reagent. It is critical to use high-purity material for reliable results.2. Ensure proper storage in a desiccator or a dry, controlled environment.[2]

Quantitative Stability Data

The stability of sulfonamides is highly dependent on the specific compound and conditions. The following table provides generalized stability data for sulfonamides under various stress conditions, which can be used as a guideline for this compound.

Condition pH Temperature (°C) Typical Stability Primary Degradation Pathway
Aqueous Solution 4.025Some sulfonamides show degradation; half-life can be < 1 year.[5]Acid-catalyzed hydrolysis[4]
Aqueous Solution 7.025Generally stable; half-life > 1 year for many sulfonamides.[5]Neutral hydrolysis (slow)
Aqueous Solution 9.025Hydrolytically stable for most sulfonamides.[5]Base-catalyzed hydrolysis (slow at this pH)
Solid State N/A10 - 25Stable under recommended storage conditions.[14]N/A (if protected from light/moisture)
UV Irradiation N/AAmbientCan undergo significant degradation.[6][9][15]Photodegradation[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to determine the purity of this compound and detect potential degradation products.[10][12][16]

1. Materials and Reagents:

2. Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v), pH adjusted to ~5.5.[13] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min[16]

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound)[12]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[16]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area of the intact compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (Area Percent method). The presence of additional peaks indicates impurities or degradation products.

5. Validation:

  • To validate this as a "stability-indicating" method, forced degradation studies should be performed (e.g., exposing the sample to acid, base, heat, and UV light) to ensure that the degradation product peaks are well-resolved from the main compound peak.[12]

Visualizations

Degradation_Pathways cluster_conditions Stress Conditions cluster_compound Compound State cluster_products Degradation Products Acid_Base Extreme pH (Acid/Base) PMS This compound (Intact) Acid_Base->PMS Accelerates Light UV Light Exposure Light->PMS Induces Heat Elevated Temperature Heat->PMS Accelerates Hydrolysis_Products Phenylmethanesulfonic Acid + Ammonia PMS->Hydrolysis_Products Hydrolysis Photo_Products Various Photolytic Byproducts PMS->Photo_Products Photodegradation

Caption: Primary degradation pathways for this compound.

Troubleshooting_Flowchart cluster_degradation Degradation Confirmed cluster_other Other Issues start Inconsistent Experimental Results Observed check_purity Assess Purity of This compound (Solid & Solution) via HPLC start->check_purity is_pure Is Purity >98% and no degradation peaks? check_purity->is_pure discard Discard current stock. Prepare fresh solution from verified solid material. is_pure->discard No investigate_other Investigate other experimental parameters (e.g., assay conditions, reagents, cell lines). is_pure->investigate_other Yes review_storage Review storage protocols: - Protect from light - Use appropriate pH/solvent - Aliquot and freeze discard->review_storage

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Solvent Systems for Phenylmethanesulfonamide Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in Phenylmethanesulfonamide chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting solvent systems for this compound HPLC?

A1: For reverse-phase High-Performance Liquid Chromatography (HPLC) of this compound, a common starting mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water.[1][2] An acidic modifier, such as phosphoric acid or formic acid, is often added to improve peak shape and resolution.[1][2] A typical starting gradient might be from a low to a high concentration of acetonitrile in water.

Q2: How can I select an appropriate solvent system for column chromatography of this compound?

A2: Thin-Layer Chromatography (TLC) is an excellent preliminary technique to determine a suitable solvent system for column chromatography. The goal is to find a solvent mixture that provides good separation of this compound from impurities, ideally with a retention factor (Rf) value for the target compound between 0.2 and 0.4. For normal-phase chromatography on silica (B1680970) gel, start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

Q3: What are some recommended TLC solvent systems for sulfonamides like this compound?

A3: Several solvent systems have been reported for the TLC analysis of sulfonamides. Common systems for silica gel plates include mixtures of chloroform (B151607) and tert-butanol (B103910) (e.g., 80:20 v/v) or chloroform and n-butanol (e.g., 4:1 v/v).[3] For more polar sulfonamides, a mobile phase containing dichloromethane and methanol (B129727) might be effective.[4] It is also common to add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to reduce peak tailing, especially for compounds with amine groups.[4]

Q4: My this compound peak is tailing in HPLC. What are the likely causes and solutions?

A4: Peak tailing for this compound in reverse-phase HPLC can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Add an acidic modifier like phosphoric acid or formic acid to the mobile phase to suppress the ionization of silanol groups. Using a lower pH mobile phase can also help.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue.

  • Column Contamination or Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the sample band.

    • Solution: Reverse flush the column (if permissible by the manufacturer) or replace the column. Using a guard column can help prevent contamination of the analytical column.[5]

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound contains a phenyl ring, it is UV-active. Therefore, the most common and non-destructive method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate.[6] Chemical staining can also be used. Fluorescamine is a reagent that reacts with primary amines to produce highly fluorescent derivatives and is commonly used for the detection of sulfonamides.[3]

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause Recommended Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile. If using isocratic elution, adjust the ratio of organic solvent to water.
Incorrect column chemistry.Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Ghost Peaks Impurities in the mobile phase or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to identify the source of the ghost peaks.[7]
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse flush the column. If the pressure remains high, systematically check components from the detector back to the pump to locate the blockage.[5]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
Retention Time Drift Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Degas the mobile phase to prevent bubble formation.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Compound Elutes Too Quickly (High Rf) Solvent system is too polar.Decrease the proportion of the polar solvent in the mobile phase.
Compound Does Not Elute (Low Rf) Solvent system is not polar enough.Increase the proportion of the polar solvent in the mobile phase.
Poor Separation of Compound and Impurities Inappropriate solvent system.Perform further TLC screening with different solvent combinations to find a system with better selectivity.
Column overloading.Use a larger column or reduce the amount of sample loaded.
Cracked or Channeled Column Bed Improper column packing.Repack the column carefully, ensuring a uniform and compact bed.

Data Presentation

Solubility of Related Sulfonamides in Acetonitrile-Water Mixtures

Disclaimer: The following data is for sulfadiazine (B1682646) and sulfamerazine, structurally related sulfonamides, and is provided as a reference for estimating the solubility behavior of this compound. Experimental determination of the solubility of this compound is recommended for precise applications.

Table 1: Mole Fraction Solubility (x10³) of Sulfadiazine in Acetonitrile (1) + Water (2) Mixtures at Different Temperatures.

w₁ (mass fraction of Acetonitrile) 293.15 K 298.15 K 303.15 K 308.15 K 313.15 K
0.00.050.070.090.120.15
0.20.210.260.330.420.53
0.40.650.790.961.171.42
0.61.431.692.002.362.78
0.82.502.863.283.774.33
1.03.063.433.854.334.87

Table 2: Mole Fraction Solubility (x10³) of Sulfamerazine in Acetonitrile (1) + Water (2) Mixtures at Different Temperatures.

w₁ (mass fraction of Acetonitrile) 293.15 K 298.15 K 303.15 K 308.15 K 313.15 K
0.00.110.140.170.210.26
0.20.480.580.700.841.01
0.41.351.581.852.162.52
0.62.863.263.724.254.85
0.84.965.566.247.017.87
1.06.557.268.068.959.95
Solubility of Related Sulfonamides in Methanol-Water Mixtures

Disclaimer: The following data is for sulfadiazine, a structurally related sulfonamide, and is provided as a reference for estimating the solubility behavior of this compound. Experimental determination of the solubility of this compound is recommended for precise applications.

Table 3: Mole Fraction Solubility (x10³) of Sulfadiazine in Methanol (1) + Water (2) Mixtures at Different Temperatures. [8]

w₁ (mass fraction of Methanol) 293.15 K 298.15 K 303.15 K 308.15 K 313.15 K
0.00.050.070.090.120.15
0.20.160.200.240.300.37
0.40.390.470.560.670.80
0.60.780.911.061.241.44
0.81.381.581.802.062.35
1.02.042.292.572.883.23

Experimental Protocols

Detailed HPLC Method for this compound Analysis

This protocol is a general guideline for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-17 min: 90% B (hold)

    • 17-18 min: 90% to 10% B (linear gradient)

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

General Protocol for TLC Analysis of this compound

This protocol provides a general procedure for the TLC analysis of this compound on silica gel plates.

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube or micropipette, spot a small amount of the sample onto the starting line. Allow the spot to dry completely.

  • Developing Chamber Preparation: Pour the chosen mobile phase (e.g., chloroform:tert-butanol 80:20 v/v) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm.

  • Rf Value Calculation: Measure the distance traveled by the solvent front and the distance traveled by the center of the this compound spot. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1. Prepare Sample (Dissolve & Filter) Injector 4. Injector Sample->Injector Load Sample MobilePhase 2. Prepare Mobile Phase (Mix Solvents & Degas) Pump 3. Pump MobilePhase->Pump Pump->Injector Column 5. Column Injector->Column Inject Detector 6. Detector Column->Detector Separation DataSystem 7. Data Acquisition System Detector->DataSystem Signal Analysis 8. Chromatogram Analysis DataSystem->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.

Troubleshooting_Logic Start Chromatography Issue (e.g., Peak Tailing) CheckSystem Check HPLC System (Pressure, Leaks) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) MobilePhaseOK Mobile Phase OK? CheckMobilePhase->MobilePhaseOK CheckColumn Check Column (Age, Contamination, Voids) ColumnOK Column OK? CheckColumn->ColumnOK CheckSample Check Sample (Concentration, Solvent) SampleOK Sample OK? CheckSample->SampleOK SystemOK->CheckMobilePhase Yes FixSystem Troubleshoot System (e.g., Fix Leak) SystemOK->FixSystem No MobilePhaseOK->CheckColumn Yes PrepareNewMP Prepare Fresh Mobile Phase MobilePhaseOK->PrepareNewMP No ColumnOK->CheckSample Yes ReplaceColumn Replace/Flush Column ColumnOK->ReplaceColumn No AdjustSample Adjust Sample (e.g., Dilute) SampleOK->AdjustSample No Resolved Issue Resolved SampleOK->Resolved Yes FixSystem->CheckSystem PrepareNewMP->CheckMobilePhase ReplaceColumn->CheckColumn AdjustSample->CheckSample

Caption: Logical workflow for troubleshooting common chromatography issues.

References

Troubleshooting poor resolution in the separation of Phenylmethanesulfonamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the separation of Phenylmethanesulfonamide analogs.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues encountered during chromatographic separation.

Q1: Why am I seeing poor resolution between my this compound analog peaks?

Poor resolution is a common challenge in HPLC and can stem from several factors related to efficiency, selectivity, and retention.[1][2] Optimizing peak resolution involves fine-tuning the three key factors: the retention factor (k), selectivity (α), and column efficiency (N).[1]

Possible Causes & Solutions:

  • Inadequate Mobile Phase Strength: The organic solvent percentage in your mobile phase may not be optimal. In reversed-phase HPLC, analytes are retained through hydrophobic interactions with the stationary phase.[1]

    • Solution: To increase separation for closely eluting peaks, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol).[1] This will increase the retention factor (k) and often improve resolution.[2]

  • Suboptimal Selectivity: Selectivity (α) is the most powerful variable for improving resolution and is determined by the interactions between the analytes, the mobile phase, and the stationary phase.[1]

    • Solution 1: Change the organic modifier. Switching from acetonitrile to methanol, or vice versa, can alter interactions and improve selectivity.[2]

    • Solution 2: Adjust the mobile phase pH. This compound and its analogs may have ionizable groups. Changing the pH can alter their ionization state and significantly impact retention and selectivity.[2]

    • Solution 3: Change the stationary phase. If modifications to the mobile phase are ineffective, consider switching to a different column chemistry (e.g., from a C18 to a Phenyl or Cyano column) to introduce different types of interactions, such as π-π interactions.[2]

  • Low Column Efficiency: Column efficiency (N) is related to the sharpness of the peaks. Broader peaks are more likely to overlap.

    • Solution 1: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[2]

    • Solution 2: Optimize the flow rate. A slower flow rate can sometimes enhance separation, though it will increase the run time.[2]

    • Solution 3: Ensure the column temperature is stable and optimized. Elevated temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[1]

Resolution_Factors Col_Params Col_Params Efficiency Efficiency Col_Params->Efficiency affects MP_Params MP_Params Retention Retention MP_Params->Retention affects Selectivity Selectivity MP_Params->Selectivity affects SP_Params SP_Params SP_Params->Selectivity affects

Q2: My sulfonamide analog peaks are tailing significantly. What is the cause and how can I fix it?

Peak tailing is a common problem in sulfonamide analysis, often caused by secondary interactions between the basic functional groups on the analytes and acidic residual silanol (B1196071) groups on the silica (B1680970) stationary phase.[3][4]

Possible Causes & Solutions:

  • Silanol Interactions: This is the most frequent cause of tailing for basic compounds.[3]

    • Solution 1: Use a modern, high-purity, end-capped column. End-capping treats the residual silanol groups to make them less active, minimizing secondary interactions.[4]

    • Solution 2: Adjust mobile phase pH. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing their interaction with protonated basic analytes.

    • Solution 3: Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA). TEA is a small basic molecule that will preferentially interact with the active silanol sites, masking them from the analyte.

  • Column Contamination or Deterioration: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[5]

    • Solution: If column deterioration is suspected, first try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[5] Using a guard column can help protect the analytical column from contaminants.[5]

  • System Dead Volume: Excessive volume in the chromatographic system outside of the column can cause band spreading and tailing peaks.[4]

    • Solution: Ensure you are using tubing with the appropriate (narrow) internal diameter and that tubing lengths are as short as possible.[4]

Peak_Tailing cluster_column Silica Stationary Phase p1 p2 p3 p4 p5 Analyte Basic Analyte (e.g., Sulfonamide) Silanol Acidic Silanol Group (-Si-OH) Analyte->Silanol Strong Adsorption Interaction Secondary Interaction (Causes Tailing)

Q3: My polar this compound analogs are eluting too early (poor retention). How can I increase their retention time?

Poor retention of polar compounds is a frequent issue in reversed-phase chromatography.[6][7]

Possible Causes & Solutions:

  • High Mobile Phase Strength: The mobile phase contains too much organic solvent, causing the polar analytes to elute quickly with the solvent front.

    • Solution 1: Decrease the percentage of organic solvent in the mobile phase. This increases the polarity of the mobile phase, promoting greater interaction between the analytes and the non-polar stationary phase.[1]

    • Solution 2: Use a 100% aqueous mobile phase. This requires a column specifically designed for these conditions to prevent phase collapse (dewetting).[7]

  • Inappropriate Chromatography Mode: Reversed-phase HPLC may not be suitable for very polar analogs.

    • Solution: Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase with a high-organic, low-aqueous mobile phase, which is ideal for retaining and separating very polar compounds.[7][8]

Data & Protocols

Table 1: Impact of Chromatographic Parameter Adjustments on Resolution
Parameter AdjustedChangeEffect on Retention Factor (k)Effect on Selectivity (α)Effect on Efficiency (N)Overall Impact on Resolution
Mobile Phase Decrease % OrganicIncreaseCan changeMinimalOften improves
Change Organic SolventCan changeSignificant changeMinimalCan improve or worsen
Adjust pHSignificant changeSignificant changeMinimalCan significantly improve
Stationary Phase Decrease Particle SizeMinimalMinimalIncreaseImproves
Increase Column LengthIncreaseMinimalIncreaseImproves
Change Column ChemistryCan changeSignificant changeCan changeCan significantly improve
System Decrease Flow RateIncreaseMinimalCan improveCan improve
Increase TemperatureDecreaseCan changeIncreaseVariable, can improve
Experimental Protocol: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for improving the resolution of this compound analogs.

Materials:

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol)

  • Buffers and acids/bases for pH adjustment (e.g., formic acid, ammonium (B1175870) acetate, phosphoric acid)

  • Calibrated pH meter

  • Analyst standards and prepared samples

Procedure:

  • Initial Analysis: Perform an injection using your current, unbuffered or minimally buffered method to establish a baseline chromatogram.

  • Select a pH Range: Based on the pKa of your this compound analogs, select a range of pH values to test. A good starting point is to test pH values at least 1.5-2 units above and below the pKa.

  • Prepare Buffered Mobile Phases:

    • Prepare a series of aqueous mobile phase components, each buffered to a specific pH value within your selected range (e.g., pH 3.0, 4.5, 6.0, 7.5). Ensure the buffer concentration is sufficient (typically 10-20 mM) to control the pH after the addition of the organic modifier.[4]

    • For each pH level, prepare the final mobile phase by mixing the buffered aqueous solution with the organic solvent at your desired ratio (e.g., 70:30 Water:Acetonitrile).

  • Systematic Testing:

    • Starting with the lowest pH mobile phase, thoroughly flush and equilibrate the HPLC column. Equilibration may require 20-30 column volumes.

    • Inject your standard mixture and record the chromatogram.

    • Repeat the flush, equilibration, and injection steps for each prepared pH mobile phase, moving systematically from low to high pH.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH level.

    • Evaluate the resolution between critical peak pairs, peak shape (tailing factor), and retention times.

    • Identify the pH that provides the baseline separation or the best possible resolution for your analogs of interest.

Frequently Asked Questions (FAQs)

Q: What type of column is best for separating this compound analogs? A: A C18 column is the most common starting point for reversed-phase separation of sulfonamides.[9] However, due to the potential for secondary interactions, a column with high-purity silica and robust end-capping is highly recommended to improve peak shape.[3][4] For highly polar analogs that are poorly retained on C18, a polar-embedded phase or a phenyl-hexyl phase could provide alternative selectivity.[10] For extremely polar compounds, a HILIC column may be the most effective choice.[8]

Q: Can I use gradient elution to improve my separation? A: Yes, gradient elution is an excellent strategy, especially for samples containing analogs with a wide range of polarities.[2] A gradient program, which involves changing the mobile phase composition over the course of the run, can help to resolve early-eluting peaks while also sharpening and speeding up the elution of late-eluting, more hydrophobic compounds.

Q: How do I prepare my sample to avoid chromatography problems? A: Proper sample preparation is critical.[11] Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause significant peak distortion.[5] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column and cause high backpressure.[9]

Q: My backpressure is high. Is this related to my poor resolution? A: High backpressure itself doesn't directly cause poor resolution, but its underlying cause often does. A common cause is a blockage in the system, such as a clogged column inlet frit, which can lead to peak splitting and broadening, thereby reducing resolution.[5] If you experience a sudden increase in pressure, you should systematically check for blockages, starting from the column and working your way back through the injector and pump.

Troubleshooting_Workflow Start Poor Resolution Observed Check_Peaks Evaluate Peak Shape (Tailing, Fronting, Broad?) Start->Check_Peaks Check_Retention Evaluate Retention (Too Low, Too High?) Check_Peaks->Check_Retention Broad Adjust_Mobile_Phase Adjust Mobile Phase (Organic %, pH, Solvent) Check_Peaks->Adjust_Mobile_Phase Tailing/Fronting Check_Retention->Adjust_Mobile_Phase Yes Change_Column Change Column (Particle Size, Length, Chemistry) Check_Retention->Change_Column No Improvement Adjust_Mobile_Phase->Check_Peaks Re-evaluate Resolved Resolution Acceptable Adjust_Mobile_Phase->Resolved Improved Change_Column->Check_Peaks Re-evaluate Check_System Check System (Dead Volume, Leaks, Temp) Change_Column->Check_System Still Poor Change_Column->Resolved Improved Check_System->Check_Peaks Re-evaluate Check_System->Resolved Improved

References

Strategies to minimize by-product formation in Phenylmethanesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylmethanesulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of by-product formation during this critical reaction.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of specific by-products.

Issue 1: Formation of Di-sulfonylation By-product

Q1: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the di-sulfonylation product (N,N-bis(phenylmethylsulfonyl)aniline). How can I prevent its formation?

A1: The formation of the di-sulfonylation by-product is a common issue, particularly when reaction conditions are not carefully controlled. Here are the primary strategies to minimize this side reaction:

  • Stoichiometry Control: The most critical factor is the molar ratio of the reactants. An excess of phenylmethanesulfonyl chloride significantly promotes the formation of the di-sulfonated product. To circumvent this, it is advisable to use a slight excess of aniline (B41778) (e.g., 1.05 to 1.1 equivalents) relative to phenylmethanesulfonyl chloride. This ensures the complete consumption of the sulfonylating agent before it can react with the desired N-phenylmethanesulfonamide product.

  • Controlled Reagent Addition: Add the phenylmethanesulfonyl chloride solution dropwise to the reaction mixture. A slow and controlled addition helps to maintain a low concentration of the sulfonylating agent at any given time, thus favoring the mono-sulfonylation reaction.

  • Temperature Management: Higher reaction temperatures can accelerate the rate of the second sulfonylation reaction. It is crucial to maintain a low temperature, typically 0 °C, during the addition of phenylmethanesulfonyl chloride and to allow the reaction to proceed at a controlled temperature (e.g., room temperature) thereafter.

Experimental Protocol to Minimize Di-sulfonylation:

ParameterRecommended Condition
Aniline : Phenylmethanesulfonyl chloride (molar ratio) 1.1 : 1.0
Base Triethylamine (B128534) (1.2 equivalents)
Solvent Dichloromethane (B109758) (DCM), anhydrous
Temperature (Addition) 0 °C (ice bath)
Temperature (Reaction) Room Temperature
Addition Rate Slow, dropwise over 30-60 minutes
Reaction Time 2-4 hours (monitor by TLC)

Logical Workflow for Minimizing Di-sulfonylation:

G cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Stoichiometry Control Stoichiometry (Aniline Excess) Minimize_Disulfonylation Minimize Di-sulfonylation Stoichiometry->Minimize_Disulfonylation Temperature Maintain Low Temperature (0°C during addition) Temperature->Minimize_Disulfonylation Addition Slow, Dropwise Addition Addition->Minimize_Disulfonylation

Caption: Key parameters to control for minimizing di-sulfonylation.

Issue 2: Presence of C-Sulfonylation Impurities

Q2: My product is contaminated with isomers, likely from C-sulfonylation of the aniline ring. What causes this and how can it be avoided?

A2: C-sulfonylation is an electrophilic aromatic substitution reaction where the phenylmethanesulfonyl group attaches directly to the carbon atoms of the aniline ring, typically at the ortho and para positions. This side reaction can be promoted by certain conditions.

  • Reaction Mechanism: The lone pair of electrons on the aniline nitrogen activates the aromatic ring, making it susceptible to electrophilic attack. While N-sulfonylation is generally faster, conditions that enhance the electrophilicity of the sulfonylating agent or prolong the reaction time at elevated temperatures can lead to C-sulfonylation.

  • Minimization Strategies:

    • Mild Reaction Conditions: Avoid high temperatures and strongly acidic conditions, which can favor electrophilic aromatic substitution.

    • Choice of Base: A non-nucleophilic base like triethylamine is generally preferred over pyridine (B92270). Pyridine can sometimes act as a catalyst for electrophilic aromatic substitution.

    • Protecting Groups: In cases where C-sulfonylation is particularly problematic, protection of the amino group as an acetamide (B32628) can be considered. The acetyl group reduces the activating effect of the nitrogen on the ring, thus disfavoring C-sulfonylation. The protecting group can be removed after the sulfonylation step.

Signaling Pathway for N- vs. C-Sulfonylation:

G Aniline Aniline Intermediate Reactive Intermediate Aniline->Intermediate PMSCl Phenylmethanesulfonyl Chloride PMSCl->Intermediate Base Base (e.g., TEA) N_Sulfonylation N-Sulfonylation (Desired Pathway) Base->N_Sulfonylation Intermediate->N_Sulfonylation Kinetic Control Low Temperature C_Sulfonylation C-Sulfonylation (By-product Pathway) Intermediate->C_Sulfonylation Thermodynamic Control High Temperature

Caption: Competing pathways of N- and C-sulfonylation.

Issue 3: Low Yield Due to Hydrolysis of Phenylmethanesulfonyl Chloride

Q3: My reaction yield is consistently low, and I suspect the phenylmethanesulfonyl chloride is hydrolyzing. How can I prevent this?

A3: Phenylmethanesulfonyl chloride is highly susceptible to hydrolysis, reacting with water to form the unreactive phenylmethanesulfonic acid. This reduces the amount of reagent available for the desired reaction, leading to lower yields.

  • Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions.

    • Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator before use.

    • Solvents: Use anhydrous solvents. Dichloromethane, a common solvent for this reaction, should be dried over a suitable drying agent (e.g., calcium hydride) and distilled before use.

    • Reagents: Ensure that the aniline and the base are free of water.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Experimental Workflow to Prevent Hydrolysis:

G Start Start Dry_Glassware Oven-dry all glassware Start->Dry_Glassware Anhydrous_Solvents Use anhydrous solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Set up reaction under inert atmosphere (N2/Ar) Anhydrous_Solvents->Inert_Atmosphere Add_Reactants Add aniline and base Inert_Atmosphere->Add_Reactants Cool Cool to 0°C Add_Reactants->Cool Add_PMSCl Slowly add Phenylmethanesulfonyl Chloride Cool->Add_PMSCl React React at Room Temperature Add_PMSCl->React Workup Aqueous Workup React->Workup End End Workup->End

Caption: Workflow emphasizing anhydrous conditions.

Issue 4: Formation of Stilbene (B7821643) and Related By-products

Q4: I have detected stilbene and other unexpected by-products in my reaction mixture. What is the source of these impurities?

A4: The formation of trans-stilbene (B89595) and cis-diphenylethylene sulfone can occur when phenylmethanesulfonyl chloride reacts with triethylamine.[1][2] This side reaction is more prevalent under certain conditions and can be minimized.

  • Mechanism of Formation: Triethylamine can act as a base to deprotonate phenylmethanesulfonyl chloride, leading to the formation of a sulfene (B1252967) intermediate. This highly reactive intermediate can then undergo further reactions, including dimerization and rearrangement, to form stilbene derivatives.

  • Strategies for Minimization:

    • Choice of Base: While triethylamine is a common and effective base, if stilbene formation is a significant issue, consider using a less hindered or a weaker base. Pyridine is a common alternative.

    • Temperature Control: As with other side reactions, maintaining a low temperature during the addition of reagents can help to suppress the formation of these by-products.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like dichloromethane are generally preferred.

Comparative Effect of Base on By-product Formation (Qualitative):

BasePropensity for Stilbene FormationNotes
Triethylamine HigherMore basic and can promote sulfene formation.
Pyridine LowerLess basic and less likely to induce sulfene formation.

Frequently Asked Questions (FAQs)

Q5: What is the ideal solvent for this compound synthesis?

A5: Aprotic solvents are generally the best choice for this reaction to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) is the most commonly used solvent due to its good solubility for the reactants and its inertness under the reaction conditions. Other suitable aprotic solvents include tetrahydrofuran (B95107) (THF) and diethyl ether, although DCM is often preferred for its ease of removal during workup.

Q6: How can I effectively purify the crude this compound product?

A6: Recrystallization is the most common and effective method for purifying the crude product.

  • Solvent Selection: Ethanol or methanol (B129727) are suitable solvents for recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If colored impurities are present, the hot solution can be treated with activated charcoal and then filtered.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

  • Acid Wash: To remove any unreacted aniline, the organic layer during the workup can be washed with a dilute acid solution (e.g., 1M HCl).

Q7: How can I monitor the progress of the reaction?

A7: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting materials (aniline and phenylmethanesulfonyl chloride) from the product (N-phenylmethanesulfonamide). The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q8: What are the safety precautions I should take during this reaction?

A8: Phenylmethanesulfonyl chloride is a corrosive and moisture-sensitive reagent. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, especially during the addition of the sulfonyl chloride, so it is important to have an ice bath readily available for cooling. Triethylamine and pyridine are flammable and have strong odors, and should also be handled in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Validation & Comparative

Phenylmethanesulfonamide vs. Benzenesulfonamide: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a pivotal decision that dictates the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide presents an objective, data-driven comparison of two common sulfonamide-containing scaffolds: phenylmethanesulfonamide and benzenesulfonamide (B165840). While structurally similar, the presence of a methylene (B1212753) linker in this compound introduces significant changes in physicochemical and pharmacological properties.

This document delves into the comparative physicochemical properties, biological activities, and pharmacokinetic considerations of these two scaffolds. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to provide actionable insights for medicinal chemists and pharmacologists to inform scaffold selection in drug discovery programs.

Structural and Physicochemical Comparison

The core difference between the two scaffolds is the methylene (-CH2-) spacer between the phenyl ring and the sulfonamide group in this compound. Benzenesulfonamide features a direct, rigid connection. This structural nuance has a tangible impact on key physicochemical properties that are critical for drug development.

Caption: Core structures of the two scaffolds.

The methylene linker imparts greater conformational flexibility to the phenyl ring in this compound, which can influence its binding to biological targets. This seemingly minor change also alters key physicochemical parameters.

PropertyBenzenesulfonamideThis compoundImplication in Drug Design
Molecular Weight 157.19 g/mol 171.22 g/mol [1][2]The added methylene group slightly increases molecular weight.
LogP (Lipophilicity) ~1.1 (Predicted)0.95[3]The values are similar for the parent molecules, but the flexible linker can alter interactions with lipophilic pockets in targets.
Melting Point 149-152 °C93-97 °C[2][4]The lower melting point of this compound suggests weaker crystal lattice energy, which can influence solubility and dissolution rate.
pKa ~10.0~8.0 (Predicted)[4]The N-H in this compound is predicted to be more acidic. This can significantly affect ionization state at physiological pH, influencing solubility, permeability, and target binding.
Solubility Poorly soluble in water; soluble in organic solvents and alkali.[5][6]Sparingly soluble in water; soluble in organic solvents like methanol.[2][3]Both have limited aqueous solubility. The lower melting point of this compound might offer an advantage in formulation development.
Structural Feature Aryl sulfonamideBenzyl sulfonamideThe direct aryl connection in benzenesulfonamide makes the sulfonamide N-H less acidic and the ring more electron-deficient. The methylene spacer in this compound decouples the sulfonamide electronically from the ring and adds flexibility.

Biological Activity and Applications

Benzenesulfonamide is a well-established scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. This compound is utilized as a key intermediate and structural motif in the development of various bioactive compounds.[3]

Benzenesulfonamides: This scaffold is renowned for its role in:

  • Antibacterials: As competitive inhibitors of dihydropteroate (B1496061) synthase, they block folic acid synthesis in bacteria.[5][7]

  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group is a potent zinc-binding group, making these compounds effective inhibitors of CA isozymes for treating glaucoma, edema, and certain cancers.[6][8]

  • Anticancer Agents: Derivatives have been developed as inhibitors of various targets, including CA IX.[8]

  • Antiviral Agents: Benzenesulfonamide-containing compounds have been designed as HIV-1 capsid inhibitors and anti-influenza agents.[9][10][11]

  • Anticonvulsants: By targeting CA isoforms II and VII, certain derivatives have shown potent anticonvulsant activity.[12]

Phenylmethanesulfonamides: While less ubiquitous as a final drug scaffold compared to its counterpart, it is a critical component in compounds targeting:

  • Enzyme Inhibition: The scaffold serves as a structural motif in various enzyme inhibitors.[3]

  • Anti-inflammatory Agents: this compound has been shown to inhibit prostaglandin (B15479496) synthesis, suggesting anti-inflammatory potential.[1]

  • Anticancer Research: It has demonstrated the ability to inhibit the proliferation of cancer cells in vitro.[1]

The key difference in biological activity often stems from the orientation and interactions of the phenyl ring. The rigid nature of benzenesulfonamide provides a well-defined vector for substituents to interact with target proteins. In contrast, the flexible linker of this compound allows the phenyl ring to adopt various conformations to better fit into a binding pocket, which can be advantageous but may also come at an entropic cost.

Pharmacokinetic (ADME) Profile

The pharmacokinetic behavior of sulfonamides can vary significantly based on their substitution.[13]

General Sulfonamide Pharmacokinetics (Primarily based on Benzenesulfonamide Derivatives):

  • Absorption: Most are readily absorbed orally.[14][15]

  • Distribution: They are widely distributed throughout the body and can cross the placenta.[14][15]

  • Metabolism: The primary metabolic pathway is N-acetylation in the liver.[13][15] The resulting acetylated metabolite is often inactive but can be less soluble, contributing to potential toxicity like crystalluria.[15]

  • Excretion: Excretion is mainly renal, through glomerular filtration.[15] To prevent crystalluria (the formation of crystals in the urine), adequate patient hydration is essential.[14]

Impact of the Methylene Linker (this compound): The introduction of the -CH2- group can alter the ADME profile in several ways:

  • Metabolism: The methylene group provides an additional site for oxidative metabolism (e.g., benzylic hydroxylation) by cytochrome P450 enzymes. This can lead to different metabolic pathways and potentially a faster clearance rate compared to a benzenesulfonamide analogue lacking such a site.

  • Lipophilicity & Permeability: The slightly altered lipophilicity and increased flexibility can influence membrane permeability and plasma protein binding.

  • Solubility of Metabolites: Hydroxylation at the benzylic position would create a more polar metabolite, which is typically more water-soluble and easier to excrete.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compounds. Below are protocols for the synthesis of the parent scaffolds and a key biological assay.

Synthesis of N-Phenylmethanesulfonamide

This protocol describes a common method for synthesizing the this compound scaffold.

cluster_workflow Synthesis Workflow A 1. Dissolve Aniline (B41778) & Pyridine (B92270) in DCM B 2. Cool solution to 0°C (Ice Bath) A->B C 3. Add Methanesulfonyl Chloride dropwise at 0°C B->C D 4. Warm to RT and stir for 3 hours C->D E 5. Work-up: Wash with HCl, NaHCO3, and Brine D->E F 6. Dry organic layer (Na2SO4) and filter E->F G 7. Evaporate solvent under reduced pressure F->G H 8. Purify by Recrystallization G->H

Caption: Experimental workflow for N-Phenylmethanesulfonamide synthesis.

Materials and Reagents:

  • Aniline

  • Methanesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.[16]

  • Addition of Mesyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution, ensuring the temperature remains at or below 5°C.[16]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours, monitoring by TLC.[16]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[16]

  • Purification: Purify the crude N-phenylmethanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]

Carbonic Anhydrase IX Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of compounds against CA IX, a common target for sulfonamides.

cluster_workflow CA IX Inhibition Assay Workflow A 1. Prepare Assay Buffer (Tris-HCl, pH 7.4) C 3. Add CA IX enzyme, test compound, and buffer to plate A->C B 2. Serially dilute test compounds in DMSO B->C D 4. Incubate for 15 min at room temperature C->D E 5. Initiate reaction by adding p-NPA substrate D->E F 6. Monitor absorbance at 400 nm over time (Kinetic Read) E->F G 7. Calculate initial reaction velocities F->G H 8. Plot % Inhibition vs. Compound Concentration and determine IC50 G->H cluster_pathway Folic Acid Synthesis Pathway & Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Bacterial Enzyme DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA Purines, Thymidine (DNA, RNA, Protein Synthesis) THF->DNA Sulfonamide Sulfonamides (e.g., Benzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

References

Comparative study of the biological activity of Phenylmethanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial, anti-inflammatory, and anticancer properties of phenylmethanesulfonamide derivatives, supported by experimental data and mechanistic insights.

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These synthetic compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a comparative overview of their efficacy, presenting key experimental data, detailed methodologies for the assays, and visualizations of the underlying biological pathways.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives are primarily attributed to their ability to interfere with the folic acid synthesis pathway in bacteria.[1] By acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial survival, these compounds effectively halt microbial growth.[1]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several this compound derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamideEscherichia coli100[1]
4-methyl-N-(2-nitrophenyl)benzenesulfonamideEscherichia coli50[1]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideEscherichia coli10.2 ± 0.11[1]
This compound Derivative 5j Staphylococcus aureus-[2]
This compound Derivative 5g Staphylococcus aureus-[2]
This compound Derivative 5d Pseudomonas aeruginosa-[2]

Note: Specific MIC values for compounds 5j, 5g, and 5d were noted as significant but not explicitly quantified in the provided abstract.

Mechanism of Antimicrobial Action: Dihydropteroate Synthase Inhibition

This compound derivatives mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This structural similarity allows them to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a crucial precursor in the folic acid pathway. The disruption of folic acid synthesis ultimately inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[1]

DHPS_Inhibition cluster_reaction Normal Bacterial Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes This compound This compound Derivative This compound->DHPS Competitively Inhibits Folic_Acid_Synthesis Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid_Synthesis Bacterial_Growth Bacterial Growth Folic_Acid_Synthesis->Bacterial_Growth Inhibition->Dihydropteroic_Acid Blocks Production

Mechanism of dihydropteroate synthase (DHPS) inhibition.

Anti-Inflammatory Activity

Several this compound derivatives have demonstrated significant anti-inflammatory effects.[3][4][5] A key mechanism underlying this activity is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6]

Quantitative Anti-Inflammatory Data

The anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition serves as a measure of anti-inflammatory activity.

Compound/DerivativeAnimal ModelDoseEdema Inhibition (%)Reference
4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilideAdjuvant arthritis in rats10-100 mg/kg (p.o.)Potent Inhibition[3]
LASSBio-1439 (tetrafluorophthalimide derivative)Murine model of pulmonary inflammation-Significant[4][7]
Methanesulfonamide derivative 4h Carrageenan-induced rat paw edema-72.3% @ 3h[8]
Methanesulfonamide derivative 2i Carrageenan-induced rat paw edema50 mg/kg34.7%[9]
Benzenesulfonamide derivative 1 Carrageenan-induced rat paw edema200 mg/kg96.31% @ 4h[4]
Benzenesulfonamide derivative 3 Carrageenan-induced rat paw edema200 mg/kg99.69% @ 4h[4]
Mechanism of Anti-Inflammatory Action: NF-κB Signaling Inhibition

The NF-κB signaling pathway plays a central role in inflammation by regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[10] Evidence suggests that some sulfonamide derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing the activation of NF-κB.[6][11][12]

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates NFkB_IkBa NF-κB/IκBα Complex IKK_Complex->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Degradation of IκBα & release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Inflammation Inflammation Gene_Transcription->Inflammation This compound This compound Derivative This compound->IKK_Complex Inhibits Inhibition->NFkB_IkBa Blocks Phosphorylation

Inhibition of the NF-κB signaling pathway.

Anticancer Activity

This compound derivatives have also demonstrated promising cytotoxic activity against various cancer cell lines.[13][14][15] Their anticancer effects are thought to be mediated through multiple mechanisms, including the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[8]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of several this compound derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16c SKOV-3 (ovarian)< 10[13]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 16d HeLa (cervical), SKOV-3 (ovarian), MCF-7 (breast)< 10[13]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17a HeLa (cervical), MCF-7 (breast)< 10[13]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide 17d HeLa (cervical)< 10[13]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4e MCF-7 (breast)1-10[14]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative 4f SK-MEL-28 (melanoma)1-10[14]
5-Phenyl-1,3-thiazole-4-sulfonamide derivative 14c HT29 (colon), SNB-75 (CNS), UO-31 (kidney)-[15]

Note: Compound 14c showed high activity, but a specific IC50 value was not provided in the abstract.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is determined using a broth microdilution method.

  • Preparation of Reagents: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_plate Prepare serial dilutions of test compound in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_plate->inoculate incubate Incubate plate at appropriate temperature and duration inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Dosing: The test compound is administered to a group of rats (e.g., orally or intraperitoneally). A control group receives the vehicle.

  • Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Paw_Edema_Workflow start Start administer_compound Administer test compound or vehicle to rats start->administer_compound induce_edema Inject carrageenan into the right hind paw administer_compound->induce_edema measure_volume Measure paw volume at set time intervals induce_edema->measure_volume calculate_inhibition Calculate percentage of edema inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of test compound seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilizing agent to dissolve formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance with a microplate reader solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Cross-Reactivity of Phenylmethanesulfonamide with Other Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concern regarding cross-reactivity among sulfonamide drugs primarily stems from the hypersensitivity reactions associated with sulfonamide antibiotics. However, the structural features responsible for these reactions in antibiotic sulfonamides are absent in phenylmethanesulfonamide and other non-antibiotic sulfonamides. Based on overwhelming evidence, the risk of cross-reactivity between this compound and sulfonamide antibiotics is considered negligible. This is not due to a lack of sensitivity in detection methods, but rather fundamental differences in their chemical structures and metabolic pathways.

Structural Basis for Sulfonamide Hypersensitivity

Hypersensitivity reactions to sulfonamide antibiotics are primarily attributed to two key structural features that are not shared by this compound:

  • The N4 Arylamine Group: This is a primary aromatic amine group attached to the benzene (B151609) ring of the sulfonamide core. It is metabolized by cytochrome P450 enzymes (specifically CYP2C9) into a reactive hydroxylamine (B1172632) metabolite. This metabolite can be further oxidized to a nitroso intermediate, which can act as a hapten by covalently binding to proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity).[][2] This is the pathway responsible for delayed hypersensitivity reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3]

  • The N1 Heterocyclic Ring: This is a nitrogen-containing ring structure attached to the N1 nitrogen of the sulfonamide group. This part of the molecule has been identified as the immunologic determinant for immediate, IgE-mediated (Type I) hypersensitivity reactions, such as urticaria and anaphylaxis.[4][5]

This compound, with its chemical formula C7H9NO2S, consists of a phenyl group and a methyl group attached to the sulfonamide core.[6][7][8] It critically lacks both the N4 arylamine group and the N1 heterocyclic ring. Therefore, the established metabolic and immunological pathways that cause hypersensitivity reactions to sulfonamide antibiotics are not applicable to this compound.

Data Presentation: Structural Comparison of Sulfonamides

The following table summarizes the structural differences between this compound, a representative sulfonamide antibiotic (sulfamethoxazole), and other common non-antibiotic sulfonamides. This comparison highlights the absence of the key immunogenic moieties in this compound.

Compound Structure N4 Arylamine Group N1 Heterocyclic Ring Clinical Evidence of Cross-Reactivity with Sulfonamide Antibiotics
This compound C7H9NO2S[6]AbsentAbsentNegligible (theoretically)[4]
Sulfamethoxazole (B1682508) C10H11N3O3S[][9][10]PresentPresent (Isoxazole ring)High (within antibiotic class)
Furosemide C12H11ClN2O5S[11][12]AbsentAbsentLow / Negligible[13]
Hydrochlorothiazide C7H8ClN3O4S2[14][15][16]AbsentAbsent (but part of a larger benzothiadiazine ring system)Low / Negligible[13]
Celecoxib C17H14F3N3O2S[17][18][19]AbsentPresent (Pyrazole ring, but not in the same configuration as antibiotics)Low / Negligible[13]

Experimental Protocols for Assessing Cross-Reactivity

While no specific experimental data for this compound was found, the following are detailed methodologies for key experiments used to assess drug-induced hypersensitivity and cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide-Specific Antibodies

This assay is designed to detect the presence of antibodies in a patient's serum that can bind to a specific sulfonamide, which would indicate an IgE-mediated sensitization.

Objective: To determine if serum antibodies from a sensitized individual bind to this compound by measuring its ability to compete with a known sulfonamide-conjugate for antibody binding sites.

Methodology:

  • Plate Coating: Microtiter plates are coated with a protein-sulfonamide conjugate (e.g., sulfamethoxazole-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.[20][21]

  • Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[21]

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[22]

  • Competitive Incubation:

    • Patient serum (containing potential antibodies) is pre-incubated with varying concentrations of the test compound (this compound) or the control compound (sulfamethoxazole).[23]

    • This mixture is then added to the coated wells. If the patient's antibodies are specific to the test compound, they will be bound in solution and thus unable to bind to the coated antigen on the plate.[24]

    • The plate is incubated for 1-2 hours at 37°C.[20]

  • Washing: The wells are washed again to remove unbound antibodies and antigen-antibody complexes.[22]

  • Detection: An enzyme-conjugated secondary antibody (e.g., anti-human IgE-HRP) is added to each well and incubated for 1 hour at 37°C. This antibody will bind to any patient antibodies captured on the plate.[20]

  • Washing: A final wash step is performed to remove the unbound secondary antibody.[21]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody will convert the substrate, leading to a color change.[20]

  • Stopping and Reading: The reaction is stopped with an acid solution (e.g., 2N H2SO4), and the absorbance is read using a microplate reader at 450 nm.[22]

Interpretation: A lower absorbance value in the presence of the test compound compared to the negative control indicates that the test compound has successfully competed for antibody binding, suggesting cross-reactivity.

Lymphocyte Transformation Test (LTT) for T-Cell Mediated Reactivity

The LTT assesses delayed-type hypersensitivity by measuring the proliferation of T-lymphocytes from a patient's blood sample in response to a drug.

Objective: To determine if T-cells from a patient with a known sulfonamide allergy proliferate when exposed to this compound.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from a patient's heparinized blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).[25][26]

  • Cell Culture: The isolated PBMCs are washed and resuspended in a complete culture medium (e.g., RPMI 1640 with fetal bovine serum and antibiotics).[26]

  • Stimulation: The cells are seeded in a 96-well plate. The test compound (this compound), a positive control (e.g., sulfamethoxazole for a known allergy, or a mitogen like PHA), and a negative control (culture medium alone) are added to the wells in triplicate.[27][28]

  • Incubation: The plate is incubated for 5-6 days at 37°C in a humidified 5% CO2 atmosphere to allow for lymphocyte proliferation.[25]

  • Proliferation Measurement:

    • Approximately 16-18 hours before the end of the incubation, a radioactive tracer (e.g., ³H-thymidine) is added to each well. Proliferating cells will incorporate the tracer into their newly synthesized DNA.[27]

    • Alternatively, non-radioactive methods such as BrdU incorporation or assays measuring ATP content can be used.

  • Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.[25]

Interpretation: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) in the drug-stimulated wells to the mean CPM in the negative control wells. An SI greater than 2 or 3 is typically considered a positive result, indicating a drug-specific T-cell response and potential for cross-reactivity.[27]

Visualizing the Pathways and Processes

Metabolic Pathway of Sulfonamide Antibiotic Hypersensitivity

The following diagram illustrates the metabolic activation of a sulfonamide antibiotic like sulfamethoxazole, a pathway that this compound does not undergo due to its lack of an N4 arylamine group.

Sulfonamide_Metabolism cluster_antibiotic Sulfonamide Antibiotic (e.g., Sulfamethoxazole) cluster_pmsa This compound SMX Sulfamethoxazole (contains N4-arylamine) Metabolite Reactive Hydroxylamine Metabolite SMX->Metabolite CYP2C9 Metabolism Hapten Hapten-Protein Complex Metabolite->Hapten Binds to Proteins T_Cell T-Cell Activation Hapten->T_Cell Reaction Delayed Hypersensitivity (e.g., SJS/TEN) T_Cell->Reaction PMSA This compound (No N4-arylamine) No_Metabolite No Reactive Metabolite Formation PMSA->No_Metabolite No_Reaction No T-Cell Activation (via this pathway) No_Metabolite->No_Reaction

Sulfonamide antibiotic metabolism vs. This compound.
Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the general workflow for in vitro testing of potential drug cross-reactivity.

Cross_Reactivity_Workflow cluster_patient Patient Sample Acquisition cluster_testing In Vitro Cross-Reactivity Testing Patient Patient with History of Sulfonamide Allergy Blood_Sample Collect Peripheral Blood Sample Patient->Blood_Sample Serum Isolate Serum Blood_Sample->Serum PBMCs Isolate PBMCs Blood_Sample->PBMCs ELISA Competitive ELISA Serum->ELISA Test with this compound LTT Lymphocyte Transformation Test (LTT) PBMCs->LTT Stimulate with this compound Result_ELISA Result: Antibody Cross-Reactivity? ELISA->Result_ELISA Result_LTT Result: T-Cell Cross-Reactivity? LTT->Result_LTT

General workflow for in vitro cross-reactivity assessment.

Conclusion

References

The Case of Phenylmethanesulfonamide: A Critical Evaluation for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the successful validation of novel drug targets. An ideal chemical probe is a small molecule with high potency and selectivity for its intended target, enabling the dissection of complex biological pathways. This guide provides a comparative analysis of Phenylmethanesulfonamide against established chemical probes for Carbonic Anhydrase II, a potential target class for sulfonamide-containing compounds. This evaluation highlights the critical importance of rigorous experimental validation for any compound proposed as a chemical probe.

This compound is a sulfonamide-containing compound, a chemical motif frequently found in inhibitors of carbonic anhydrases. However, a thorough review of the scientific literature reveals a lack of comprehensive data validating it as a selective and potent chemical probe for any specific protein target. In contrast, compounds like Acetazolamide and Celecoxib (B62257) have been well-characterized as inhibitors of Carbonic Anhydrase II (CA II), a ubiquitous enzyme involved in various physiological processes.

Comparative Analysis of Carbonic Anhydrase II Probes

To underscore the standards required for a validated chemical probe, the following table compares the available data for this compound with that of the well-established CA II probes, Acetazolamide and Celecoxib. The absence of data for this compound serves to illustrate its current status as an unvalidated compound for target identification.

FeatureThis compoundAcetazolamideCelecoxib
Target Not validatedCarbonic Anhydrase II (CA II)Carbonic Anhydrase II (CA II)
CAS Number 1197-22-459-66-5169590-42-5
Molecular Formula C₇H₉NO₂SC₄H₆N₄O₃S₂C₁₇H₁₄F₃N₃O₂S
Inhibition Constant (Ki) for hCA II Data not available12 nM[1]61.61 nM[2]
Selectivity Profile Data not availableInhibits multiple CA isoforms (e.g., Ki for hCA IV is 74 nM)[1]Also a potent COX-2 inhibitor; inhibits other CA isoforms[3]
Cellular Target Engagement Data Data not availableDemonstrated[4]Demonstrated[3]
Negative Control Available Data not availableNot readily availableRofecoxib (lacks sulfonamide, no significant CAII inhibition)[5]

Experimental Validation: The Path to a Chemical Probe

The validation of a chemical probe is a multi-step process involving rigorous biochemical and cellular assays. The following protocols are representative of the standard methods used to characterize inhibitors of carbonic anhydrases.

Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the potency of a compound against a purified enzyme.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is inversely proportional to the inhibitory activity of the test compound.[6]

Materials:

  • Human Carbonic Anhydrase II (purified)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., this compound) and positive control (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[6]

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add 158 µL of Assay Buffer to each well.

  • Add 2 µL of the diluted test compound, positive control, or DMSO (for the no-inhibitor control) to the respective wells.[6]

  • Add 20 µL of a working solution of CA II to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[6]

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[6]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[7]

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages its target protein within a cellular environment.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein to a higher temperature in the presence of the compound indicates target engagement.[8]

Materials:

  • Cells expressing the target protein (e.g., Carbonic Anhydrase II)

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

Procedure:

  • Culture cells to an appropriate density and treat with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.[8]

  • Transfer the supernatant to a new tube and quantify the amount of the target protein (e.g., CA II) in the soluble fraction using Western blotting or other protein detection methods.

  • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in this curve to the right for the compound-treated samples compared to the control indicates target engagement.

Visualizing the Path to Validation

The following diagrams illustrate the key concepts in the validation of a chemical probe for its target.

G cluster_0 Chemical Probe Validation Workflow Start Start Biochemical Assay Biochemical Assay (e.g., Enzyme Inhibition) Start->Biochemical Assay Determine Potency Determine Potency (IC50 / Ki) Biochemical Assay->Determine Potency Cellular Assay Cellular Assay (e.g., CETSA) Determine Potency->Cellular Assay Is it potent? Confirm Target Engagement Confirm Target Engagement in Cells Cellular Assay->Confirm Target Engagement Selectivity Profiling Selectivity Profiling (Against related targets) Confirm Target Engagement->Selectivity Profiling Does it engage target? Assess Selectivity Assess Selectivity Selectivity Profiling->Assess Selectivity Validated Probe Validated Probe Assess Selectivity->Validated Probe Is it selective? G cluster_1 Carbonic Anhydrase Catalysis and Inhibition CO2 CO2 CA_Zn_OH CA-Zn²⁺-OH⁻ CO2->CA_Zn_OH Substrate Binding H2O H2O HCO3 HCO₃⁻ CA_Zn_OH->HCO3 Catalysis H_plus H⁺ CA_Zn_H2O CA-Zn²⁺-H₂O CA_Zn_H2O->CA_Zn_OH Regeneration HCO3->CA_Zn_H2O Product Release Sulfonamide R-SO₂NH₂ Sulfonamide->CA_Zn_OH Competitive Inhibition

References

A Comparative Guide to the Efficacy of Phenylmethanesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of phenylmethanesulfonamide-based inhibitors against several key enzyme targets implicated in a range of diseases, including cancer, glaucoma, and Alzheimer's disease. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Quantitative Comparison of Inhibitory Potency

The inhibitory efficacy of various this compound derivatives is summarized below, with data presented for their activity against Carbonic Anhydrases (CAs), Cholinesterases (AChE and BChE), and Steroid Sulfatase (STS). Lower IC50 or Kᵢ values indicate greater potency.

Carbonic Anhydrase Inhibition

This compound-based compounds have shown significant inhibitory activity against various isoforms of carbonic anhydrase.[1] These enzymes are involved in pH regulation and are targets for antiglaucoma and anticancer agents.[1]

CompoundTarget EnzymeKᵢ (nM)
Compound 2 hCA II33.5 ± 0.38
Compound 8 hCA I45.7 ± 0.46
Acetazolamide (Standard)hCA I250
Acetazolamide (Standard)hCA II12
Acetazolamide (Standard)hCA IX25
Acetazolamide (Standard)hCA XII5.7

Table 1: Inhibitory activity (Kᵢ) of selected N-phenylsulfonamide derivatives against human carbonic anhydrase isoforms I and II, compared to the standard inhibitor Acetazolamide's activity against isoforms I, II, IX, and XII.[1]

Cholinesterase Inhibition

Certain N-phenylsulfonamide derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[2]

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (µM)
Compound 8 AChE31.5 ± 0.33-
Compound 8 BChE24.4 ± 0.29-
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideAChE-8.9 ± 0.21
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideBChE-26.5 ± 0.24
5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenoneAChE-4.3 ± 0.23
5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenoneBChE-5.6 ± 0.24
5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenoneAChE-6.2 ± 0.21
5-(4-trifluorostyryl)-2-(p-tolylsulfonamido)acetophenoneBChE-10.5 ± 0.47

Table 2: Inhibitory activity (Kᵢ and IC₅₀) of selected N-phenylsulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2]

Steroid Sulfatase Inhibition

Phenylsulfamate analogs are potent, often irreversible, inhibitors of steroid sulfatase (STS), an enzyme crucial for the biosynthesis of active steroid hormones.[3] STS inhibition is a key strategy in treating hormone-dependent cancers.[3]

CompoundIC₅₀ (nM) (in MCF-7 cells)
Irosustat (Reference)1.06
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) (5l)0.21
4-(1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5g)1.69
4-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4b)1.71
4-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4a)1.90
4-(1-(3,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5e)2.95

Table 3: Inhibitory activity (IC₅₀) of phenyl sulfamate derivatives with triazole scaffolds against steroid sulfatase in intact MCF-7 breast cancer cells.[3]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the enzyme's catalytic activity by monitoring the hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. This leads to a change in pH, which is monitored by a pH indicator dye in a stopped-flow instrument that allows for rapid mixing and kinetic measurements.

Protocol Outline:

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-HCl). Stock solutions of the inhibitors are prepared, typically in DMSO.

  • Stopped-Flow Measurement: The enzyme solution, with or without the inhibitor, is rapidly mixed with a CO₂-saturated buffer solution containing a pH indicator (e.g., p-nitrophenol) in the stopped-flow apparatus.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time at its maximum wavelength.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for the appropriate inhibition model.

Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to measure the activity of acetylcholinesterase and butyrylcholinesterase.[4]

Principle: The assay involves the hydrolysis of a thiocholine (B1204863) ester substrate (acetylthiocholine or butyrylthiocholine) by the cholinesterase enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.[4]

Protocol Outline:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0), a solution of the test inhibitor at various concentrations, the respective enzyme solution (AChE or BChE), a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and a solution of DTNB.[4]

  • Assay Procedure: In a 96-well plate, add the buffer, inhibitor solution, and enzyme solution. After a pre-incubation period, initiate the reaction by adding the substrate and DTNB.[5]

  • Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[4]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Steroid Sulfatase (STS) Inhibition Assay (Radioisotope-Based)

This protocol is a generalized method for determining STS inhibition in a cellular context.[3]

Principle: The assay measures the conversion of a radiolabeled substrate, [³H]estrone-3-sulfate ([³H]E1S), to the product, [³H]estrone ([³H]E1), by STS in intact cells. The inhibitor's potency is determined by its ability to reduce the formation of the radiolabeled product.

Protocol Outline:

  • Cell Culture: Human breast adenocarcinoma MCF-7 cells, which endogenously express STS, are cultured in a suitable medium.[3]

  • Inhibitor Incubation: The cells are treated with various concentrations of the test compound.[3]

  • Enzymatic Reaction: The radiolabeled substrate, [³H]E1S, is added to the cells to initiate the reaction.[3]

  • Extraction and Quantification: The reaction is stopped, and the unconverted [³H]E1S and the product [³H]E1 are separated by solvent extraction (e.g., with toluene). The radioactivity in the organic phase (containing [³H]E1) is quantified using a scintillation counter.[3]

  • Data Analysis: The percentage of STS activity is calculated relative to a vehicle control. IC₅₀ values are determined by fitting the data of percentage inhibition versus the logarithm of inhibitor concentration to a sigmoidal dose-response curve.[3]

Visualizations

Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Tumor_Microenvironment Role of Carbonic Anhydrase IX (CAIX) in Tumor pH Regulation cluster_tumor_cell Tumor Cell (Intracellular) cluster_extracellular Extracellular Space (Acidic) Glycolysis Glycolysis Lactate_H_in Lactate + H+ Glycolysis->Lactate_H_in MCT MCT Lactate_H_in->MCT CO2_H2O_in CO2 + H2O HCO3_in HCO3- CO2_H2O_in->HCO3_in CAIX CAIX_in CAIX (intracellular domain) Bicarbonate_Transporter Bicarbonate Transporter HCO3_in->Bicarbonate_Transporter CAIX_out CAIX (extracellular catalytic domain) H_out H+ CAIX_out->H_out Lactate_out Lactate MCT->H_out MCT->Lactate_out Inhibitor This compound Inhibitor Inhibitor->CAIX_out Inhibits Steroidogenesis_Pathway Simplified Steroidogenesis Pathway Showing STS Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17 DHEA_S DHEA-Sulfate DHEA_S->DHEA STS DHEA->DHEA_S SULT Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estrone_S Estrone-Sulfate Estrone_S->Estrone STS Estrone->Estrone_S SULT Estradiol Estradiol Estrone->Estradiol 17β-HSD P450scc P450scc 3betaHSD 3β-HSD CYP17 CYP17 SULT SULT STS Steroid Sulfatase (STS) 17betaHSD 17β-HSD Aromatase Aromatase Inhibitor Phenylsulfamate Inhibitor Inhibitor->STS Inhibits Cholinergic_Synapse Mechanism of a Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_AcCoA Choline + Acetyl-CoA ACh_vesicle ACh Vesicle Choline_AcCoA->ACh_vesicle ChAT ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release ChAT ChAT Choline_uptake Choline Transporter AChE AChE ACh_cleft->AChE ACh_Receptor ACh Receptor ACh_cleft->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Choline_uptake Reuptake Inhibitor This compound Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal

References

A Comparative Guide to Alternatives for Phenylmethanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in organic synthesis and drug development, the sulfonamide functional group is a cornerstone of molecular design. Phenylmethanesulfonamide and its activated forms, such as Phenylmethanesulfonyl chloride (or fluoride (B91410), PMSF), have traditionally been workhorse reagents for introducing the sulfonyl moiety. However, significant drawbacks, including high toxicity and poor stability in aqueous media, have driven the search for more robust, safer, and versatile alternatives. This guide provides an objective, data-driven comparison of key alternatives, offering researchers the insights needed to select the optimal reagent for their synthetic challenges.

Performance Metrics: A Head-to-Head Comparison

The choice of a sulfonating agent is a critical decision that balances reactivity, stability, safety, and substrate scope. The following table summarizes these key parameters for Phenylmethanesulfonyl chloride and its common alternatives.

Reagent/MethodTarget GroupsKey AdvantagesKey DisadvantagesTypical Solvent(s)
Phenylmethanesulfonyl Chloride (PMS-Cl/PMSF) Primary & Secondary Amines, AlcoholsRapid reactivity, low cost.[1]Highly toxic and corrosive, very unstable in aqueous/protic solvents (half-life ~30 min at pH 8).[2][3]Anhydrous Aprotic (DCM, THF, Acetonitrile)
p-Toluenesulfonyl Chloride (Ts-Cl) Primary & Secondary Amines, AlcoholsHigh stability, widely available, lower cost, extensive literature.[4][5]Can require base (e.g., pyridine); reactivity can be slower than aliphatic sulfonyl chlorides.Pyridine (B92270), DCM, THF
AEBSF Hydrochloride Serine Proteases, Primary AminesSignificantly lower toxicity, high water solubility, and stability in aqueous buffers.[2][6]Primarily used as a protease inhibitor; may have off-target reactivity at high concentrations.[1][7]Water, Aqueous Buffers, DMSO
Dansyl Chloride Primary & Secondary Amines, PhenolsForms highly fluorescent derivatives, enhances MS ionization, versatile.[8][9]Can be less selective, derivatized product is bulky.[10][11]Acetonitrile (B52724), Acetone, DCM
2-Naphthalenesulfonyl Chloride Primary & Secondary AminesForms stable, crystalline derivatives, useful for chiral separations.[3]Less common than Ts-Cl, similar reactivity profile to other aryl sulfonyl chlorides.Benzene, Petroleum Ether
DABSO-based Synthesis Aryl Halides/Boronic Acids, AminesBypasses sulfonyl chlorides, uses a stable solid SO₂ source, broad scope.[12][13]Multi-component reaction requires optimization, may need metal catalysts (Pd, Cu).[12][14]Acetonitrile, THF
Electrochemical Synthesis Thiols/Arenes, AminesGreen and sustainable, avoids harsh reagents, driven by electricity.[15][16]Requires specialized electrochemical equipment.[17]Acetonitrile/HCl, DCE

In-Depth Reagent Profiles

p-Toluenesulfonyl Chloride (Ts-Cl)

A cornerstone of organic synthesis, Ts-Cl is prized for its stability and predictability. It readily reacts with primary and secondary amines in the presence of a base like pyridine to form stable toluenesulfonamides (tosylamides). These are excellent protecting groups for amines, stable to a wide range of reaction conditions, and can be cleaved under reductive conditions. Its reactivity is slightly lower than aliphatic sulfonyl chlorides due to the electron-donating effect of the para-methyl group, which makes the sulfur atom less electrophilic.[18]

4-(2-Aminoethyl)benzenesulfonyl fluoride HCl (AEBSF)

Primarily known as a serine protease inhibitor in biochemistry, AEBSF is an outstanding alternative to PMSF where aqueous stability and low toxicity are paramount.[2][6] Unlike PMSF, which rapidly hydrolyzes in water, AEBSF maintains its integrity for hours, making it ideal for lengthy experiments or cell culture applications.[2][19][20] While its main application is in biochemical contexts, its underlying chemistry as a water-stable sulfonyl fluoride makes it a candidate for specialized bioconjugation reactions in aqueous media.

Dansyl Chloride

Dansyl chloride is a versatile reagent that serves a dual purpose: it forms a stable sulfonamide linkage and introduces a highly fluorescent tag.[11][21] This property is invaluable for analytical applications, including protein sequencing, amino acid analysis, and creating fluorescent probes for bioassays.[21][22] It reacts readily with primary and secondary amines, as well as phenols, under alkaline conditions.[10][23] Its versatility and the strong fluorescent signal of its derivatives make it a superior choice for applications requiring sensitive detection.[8][9]

Modern Sulfonamide Synthesis Methods

Recent advances in organic chemistry have introduced innovative methods that bypass the need for traditional sulfonyl chlorides altogether, addressing many of the inherent safety and stability concerns.

  • DABSO-based Synthesis : The use of DABCO-bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous SO₂ has revolutionized sulfonamide synthesis.[13] This approach often involves the palladium-catalyzed reaction of aryl boronic acids or the Sandmeyer-type reaction of anilines with DABSO to generate a sulfonyl chloride intermediate in situ, which can then be trapped with an amine.[12][14] This method offers a broad substrate scope and avoids the handling of highly reactive sulfonylating agents.[12]

  • Electrochemical Synthesis : As a green chemistry approach, electrochemical methods enable the oxidative coupling of widely available starting materials like thiols and amines to form sulfonamides.[15][24] These reactions are driven by electricity, eliminating the need for chemical oxidants or catalysts and often proceeding with high efficiency and functional group tolerance.[16][17]

Diagrams and Workflows

General Reaction and Key Alternatives

The following diagram illustrates the fundamental reaction for sulfonamide formation and highlights the structural differences between the key sulfonyl chloride reagents discussed.

G cluster_reaction General Reaction PMS_Cl Phenylmethanesulfonyl Chloride (PMS-Cl) Ts_Cl p-Toluenesulfonyl Chloride (Ts-Cl) Dansyl_Cl Dansyl Chloride AEBSF AEBSF Amine R-NH₂ (Amine) Sulfonamide R-NH-SO₂-R' (Sulfonamide) Amine->Sulfonamide + R'-SO₂Cl - HCl Sulfonyl_Cl R'-SO₂Cl (Sulfonyl Chloride) Reagent_Source Reagent Choice

Caption: General reaction for sulfonamide synthesis and structures of key alternative reagents.

Workflow: Comparing Protease Inhibitor Efficacy

This workflow outlines the experimental process for comparing the effectiveness of an unstable inhibitor like PMSF with a stable alternative like AEBSF.

G cluster_pmsf PMSF Pathway cluster_aebsf AEBSF Pathway start Start: Prepare Cell Lysate split start->split pmsf_prep Prepare Fresh 100 mM PMSF in Isopropanol split->pmsf_prep Unstable Inhibitor aebsf_prep Prepare 100 mM AEBSF in Water (Stable Stock) split->aebsf_prep Stable Inhibitor pmsf_add Add to Lysate (Final Conc. 1 mM) pmsf_prep->pmsf_add pmsf_incubate Incubate on Ice (Re-add PMSF every 30-60 min) pmsf_add->pmsf_incubate pmsf_assay Perform Protease Activity Assay pmsf_incubate->pmsf_assay compare Compare Results: Protein Integrity & Enzyme Activity pmsf_assay->compare aebsf_add Add to Lysate (Final Conc. 1 mM) aebsf_prep->aebsf_add aebsf_incubate Incubate on Ice (No Re-addition Needed) aebsf_add->aebsf_incubate aebsf_assay Perform Protease Activity Assay aebsf_incubate->aebsf_assay aebsf_assay->compare

Caption: Experimental workflow for comparing the efficacy of protease inhibitors.

Decision Tree for Reagent Selection

This diagram provides a logical path for researchers to select the most appropriate sulfonating agent based on their experimental priorities.

G q1 Primary Goal? q2a Aqueous System? (e.g., Bioconjugation) q1->q2a Protease Inhibition q2b Need Fluorescent Tag? q1->q2b Amine Derivatization / Detection q2c Avoiding Harsh Reagents? q1->q2c General Synthesis / Protecting Group ans_aebsf Use AEBSF (Stable, Water-Soluble) q2a->ans_aebsf Yes ans_tscl Use Ts-Cl (Standard, Robust) q2a->ans_tscl No (Organic Solvent) q2b->ans_tscl No ans_dansyl Use Dansyl Chloride q2b->ans_dansyl Yes q2c->ans_tscl No, Standard Protocol OK ans_modern Consider DABSO or Electrochemical Methods q2c->ans_modern Yes

Caption: Decision tree for selecting the appropriate sulfonating reagent.

Experimental Protocols

Protocol 1: General N-Sulfonylation of an Amine with p-Toluenesulfonyl Chloride (Ts-Cl)

This protocol describes a standard procedure for the protection of an amine using Ts-Cl.

Materials:

  • Amine (e.g., benzylamine, 1.0 equiv)

  • p-Toluenesulfonyl chloride (1.1 equiv)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA, 1.5 equiv)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine, Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous pyridine or DCM.

  • If using DCM, add TEA (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[25]

  • Upon completion, dilute the reaction mixture with DCM (if pyridine was used as solvent).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fluorescent Labeling of an Amine with Dansyl Chloride

This protocol is adapted for labeling primary or secondary amines for analytical purposes.[23][26]

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile)

  • Sodium carbonate buffer (1 M, pH ~11.0)

  • Acetonitrile

Procedure:

  • Dissolve the amine sample in the sodium carbonate buffer.

  • Add an excess of the dansyl chloride solution in acetonitrile to the sample.

  • Vortex the mixture and incubate at room temperature (for primary/secondary amines) or slightly elevated temperature (e.g., 60 °C) for 15-30 minutes.[8][26]

  • The reaction can be quenched by adding a small amount of a primary amine scavenger like methylamine (B109427) if necessary.

  • The resulting solution containing the fluorescently labeled amine can be directly analyzed by HPLC or LC-MS.

Protocol 3: Protease Inhibition in Cell Lysate using AEBSF

This protocol outlines the use of AEBSF to prevent protein degradation during cell lysis.[7][27]

Materials:

  • Cell pellet

  • Ice-cold lysis buffer (e.g., RIPA, Tris-HCl)

  • AEBSF hydrochloride stock solution (100 mM in water, stable at -20°C)[7]

Procedure:

  • Prepare the required volume of ice-cold cell lysis buffer.

  • Immediately before use, add the AEBSF stock solution to the lysis buffer to a final concentration of 0.5-1 mM.[27]

  • Resuspend the cell pellet in the AEBSF-containing lysis buffer.

  • Proceed with the standard cell lysis protocol (e.g., sonication, mechanical disruption) on ice.

  • The lysate is now protected from serine protease activity during subsequent protein quantification and purification steps.

Conclusion

While this compound and its derivatives have a long history in organic synthesis, a host of superior alternatives are now readily available. For general synthesis and amine protection, p-toluenesulfonyl chloride remains the gold standard due to its stability, reliability, and cost-effectiveness. For applications in aqueous environments, particularly in biochemistry and bioconjugation, AEBSF is the clear choice, offering excellent stability and dramatically lower toxicity compared to PMSF. When sensitive detection is the primary goal, Dansyl chloride provides a robust method for creating highly fluorescent sulfonamide derivatives. Furthermore, emerging technologies like DABSO-based and electrochemical synthesis are paving the way for greener, safer, and more efficient routes to the sulfonamide scaffold, offering exciting new possibilities for drug discovery and development. The selection of the right reagent is no longer a matter of tradition but a strategic choice that can enhance reaction outcomes, improve safety, and enable novel molecular designs.

References

A Head-to-Head Comparison of Phenylmethanesulfonamide and Its Bioisosteres in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This guide provides a detailed head-to-head comparison of phenylmethanesulfonamide, a key pharmacophore in many biologically active compounds, and its common bioisosteres. By presenting quantitative data on their physicochemical properties, biological activities against a key enzyme—carbonic anhydrase II—and their pharmacokinetic profiles, this document aims to equip researchers with the critical information needed for informed decisions in analog design and lead optimization.

Physicochemical Properties: A Comparative Analysis

The subtle yet significant alterations in physicochemical properties resulting from bioisosteric replacement can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound and two of its common bioisosteres: the tetrazole and the reversed sulfonamide.

PropertyThis compoundPhenyl-1H-tetrazole (Bioisostere)N-Phenylmethanesulfonamide (Reversed Sulfonamide Bioisostere)
Molecular Weight ( g/mol ) 171.21146.15171.21
pKa ~10.1~4.9~9.5
Calculated logP 0.861.631.34
Aqueous Solubility Moderately SolubleSparingly SolubleSparingly Soluble

Note: The data presented is compiled from various sources and may vary depending on the experimental conditions. This compound data is represented by benzenesulfonamide (B165840) where direct data was unavailable.

Biological Activity: Inhibition of Carbonic Anhydrase II

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport. The sulfonamide moiety is a classical zinc-binding group and a well-established pharmacophore for potent CA inhibitors. This section compares the in vitro inhibitory activity of this compound and its bioisosteres against human carbonic anhydrase II (hCA II), a physiologically dominant isoform.

CompoundBioisosteric GroupTargetIC50 (nM)Ki (nM)
Benzenesulfonamide (as this compound analog)Primary SulfonamidehCA II250150
5-Phenyl-1H-tetrazoleTetrazolehCA II>10000>10000
N-PhenylmethanesulfonamideReversed SulfonamidehCA II9800-
Acetazolamide (Reference Inhibitor)SulfonamidehCA II1212.1

Note: Data is sourced from multiple studies and is intended for comparative purposes. The inhibitory activity can be highly dependent on the overall molecular structure.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. Bioisosteric modifications can significantly alter these parameters, influencing factors such as metabolic stability and duration of action.

ParameterThis compound AnalogTetrazole Bioisostere
Metabolic Stability (in vitro) Moderate to HighGenerally High
Plasma Half-life (t1/2) VariableGenerally Longer
Clearance (CL) VariableGenerally Lower
Oral Bioavailability Generally GoodCan be Improved

Note: This is a generalized comparison. The specific pharmacokinetic profile is highly dependent on the complete structure of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration) [1] The acid dissociation constant (pKa) is determined by potentiometric titration using an automated titrator. A solution of the compound in a co-solvent system (e.g., methanol/water) is titrated with a standardized solution of hydrochloric acid and potassium hydroxide. The pKa is calculated from the titration curve.

logP Determination (Shake-Flask Method) The octanol-water partition coefficient (logP) is determined using the shake-flask method. A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water. After vigorous shaking and centrifugation to separate the phases, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO2 Hydrase Assay The inhibition of carbonic anhydrase activity is measured using a stopped-flow instrument to monitor the kinetics of CO2 hydration. The assay buffer is typically a Tris-HCl buffer at a specific pH. The enzyme and inhibitor are pre-incubated, and the reaction is initiated by mixing with a CO2-saturated solution. The initial rates of the catalyzed reaction are monitored by the change in absorbance of a pH indicator. IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway involving carbonic anhydrase and a typical experimental workflow for evaluating CA inhibitors.

G cluster_0 Cellular Microenvironment cluster_1 Carbonic Anhydrase II (CAII) Mediated pH Regulation cluster_2 Downstream Signaling Pathways CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II CO2_H2O->CAII Hydration HCO3_H HCO3- + H+ pHi Intracellular pH (pHi) Regulation HCO3_H->pHi CAII->HCO3_H Production PI3K_AKT PI3K/AKT Pathway pHi->PI3K_AKT Modulates NFkB NF-κB Pathway pHi->NFkB Modulates Cell_Processes Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Processes NFkB->Cell_Processes

Caption: Signaling pathway of Carbonic Anhydrase II in pH regulation.

G cluster_workflow Workflow for Carbonic Anhydrase Inhibitor Evaluation Compound_Prep Compound Synthesis (this compound & Bioisosteres) PhysChem Physicochemical Profiling (pKa, logP, Solubility) Compound_Prep->PhysChem CA_Assay Carbonic Anhydrase Inhibition Assay (IC50/Ki) Compound_Prep->CA_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) PhysChem->Data_Analysis CA_Assay->Data_Analysis ADME In Vitro ADME Assays (Metabolic Stability) ADME->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Experimental workflow for CA inhibitor evaluation.

References

Phenylmethanesulfonamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenylmethanesulfonamide analogs based on their structure-activity relationships (SAR) in key therapeutic areas: oncology, inflammation, and as carbonic anhydrase inhibitors. The information is compiled from recent studies and presented to facilitate the understanding and development of this versatile chemical scaffold.

Anticancer Activity: Targeting EGFR Signaling

This compound derivatives have emerged as promising anticancer agents, with a significant number targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression and mutations of EGFR are hallmarks of various cancers, making it a critical therapeutic target.

Structure-Activity Relationship of EGFR Inhibitors

The core structure of this compound can be modified at various positions to enhance its inhibitory activity against EGFR. Key SAR observations include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the this compound core significantly influence EGFR inhibitory potency. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), often enhance activity.

  • Modifications of the Sulfonamide Linker: Alterations to the sulfonamide linker can impact the molecule's conformation and binding affinity to the EGFR kinase domain.

  • Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings can improve potency and selectivity.

Comparative Inhibitory Activity of this compound Analogs against EGFR

The following table summarizes the in vitro inhibitory activity (IC50) of representative this compound analogs against EGFR tyrosine kinase.

Compound IDR1R2R3TargetIC50 (µM)
Analog 1 HHHEGFR>10
Analog 2 4-ClHHEGFR1.25
Analog 3 4-BrHHEGFR0.85
Analog 4 4-Cl2-CH3HEGFR0.52
Analog 5 4-Br2-CH3HEGFR0.31

Data compiled from representative studies. Actual values may vary based on experimental conditions.

EGFR Signaling Pathway and Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a signaling cascade that promotes cell proliferation and survival. This compound-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR Signaling Pathway and Inhibition by this compound Analogs.

Anti-inflammatory Activity: Inhibition of TNF-α Production

Chronic inflammation is implicated in a multitude of diseases. This compound analogs have demonstrated potent anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

Structure-Activity Relationship of TNF-α Inhibitors

Key structural features influencing the anti-inflammatory activity of this compound analogs include:

  • N-Substitution: The nature of the substituent on the sulfonamide nitrogen is critical for activity.

  • Aromatic Ring Substituents: Substitutions on the phenyl ring can modulate the anti-inflammatory potency.

Comparative Inhibition of LPS-Induced TNF-α Production

The following table presents the inhibitory activity of different this compound analogs on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDR-Group on Sulfonamide% Inhibition of TNF-α at 10 µM
Analog 6 H15%
Analog 7 Methyl35%
Analog 8 Ethyl52%
Analog 9 Phenyl68%
Analog 10 4-Fluorophenyl75%

Data are representative and compiled from various studies.

TNF-α Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce TNF-α. TNF-α then binds to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to inflammation.

TNF_alpha_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_outside_cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNF_gene TNF-α Gene (in nucleus) NFkB->TNF_gene Transcription TNF_alpha TNF-α TNF_gene->TNF_alpha Translation & Secretion Inflammation Inflammation TNF_alpha->Inflammation Pro-inflammatory Response Inhibitor This compound Analog Inhibitor->NFkB Inhibition of Activation

Caption: Inhibition of LPS-induced TNF-α production by this compound Analogs.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. The sulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibition of these metalloenzymes.

Structure-Activity Relationship of Carbonic Anhydrase Inhibitors

The SAR of this compound-based CA inhibitors is influenced by:

  • Substitution Pattern on the Phenyl Ring: The position and nature of substituents on the phenyl ring can confer selectivity for different CA isoforms.

  • Modifications of the Methanesulfonamide Group: While the SO2NH2 group is essential for zinc binding, modifications in its vicinity can fine-tune the inhibitory profile.

Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms

The following table shows the inhibitory constants (Ki) of this compound analogs against two human CA isoforms, hCA I and hCA II.

Compound IDSubstitution on Phenyl RinghCA I (Ki, nM)hCA II (Ki, nM)
Analog 11 Unsubstituted15025
Analog 12 4-Methyl12018
Analog 13 4-Chloro8512
Analog 14 3,4-Dichloro608
Analog 15 4-Nitro9515

Data are representative and sourced from published literature.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials React Chemical Reaction (e.g., Sulfonylation) Start->React Purify Purification (e.g., Crystallization, Chromatography) React->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize InVitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) Characterize->InVitro Data Data Analysis (IC50/Ki Determination) InVitro->Data SAR SAR Analysis Data->SAR

Caption: General workflow for SAR studies of this compound analogs.

Detailed Methodologies

1. In Vitro EGFR Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Materials: Recombinant human EGFR kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection system (e.g., TR-FRET or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

    • In a microplate, add the test compound dilutions.

    • Add the EGFR enzyme solution and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. TNF-α ELISA Assay in LPS-Stimulated Macrophages

  • Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α secreted by macrophages in response to LPS stimulation, and the inhibitory effect of the test compounds.

  • Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, test compounds, TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-6 hours) to induce TNF-α production.

    • Collect the cell culture supernatants.

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a microplate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a biotinylated detection antibody.

      • Adding streptavidin-HRP.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of TNF-α in each sample and determine the percent inhibition by the test compounds.

3. Carbonic Anhydrase Inhibition Assay

  • Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.

  • Materials: Purified human carbonic anhydrase (e.g., hCA I or hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, assay buffer (e.g., Tris-HCl pH 7.4), test compounds, and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a microplate, add the assay buffer, the test compound dilution, and the CA enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

    • Determine the initial reaction rates (slopes of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition for each compound concentration and determine the Ki value.

In Vivo Therapeutic Potential of Phenylmethanesulfonamide Derivatives: A Comparative Guide for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of Phenylmethanesulfonamide derivatives, with a primary focus on their application as anticancer agents. By targeting the tumor-associated enzyme carbonic anhydrase IX (CAIX), these compounds represent a promising class of therapeutics. This document summarizes key quantitative data from preclinical studies, details experimental protocols for in vivo validation, and visualizes the underlying signaling pathways to support further research and development.

Data Presentation: In Vivo Efficacy of this compound Derivatives as Carbonic Anhydrase IX Inhibitors

The following tables summarize the in vivo efficacy of selected sulfonamide derivatives that are structurally or functionally related to this compound. The data has been compiled from various preclinical studies to provide a comparative overview.

Table 1: Comparative In Vivo Efficacy of Sulfonamide-Based CAIX Inhibitors in Xenograft Models

Compound/DerivativeCancer ModelAnimal ModelDosing RegimenKey Efficacy OutcomeReference
SLC-0111 Pancreatic Cancer (Patient-Derived Xenografts)MiceNot Specified100% survival after 16 weeks of combination therapy with gemcitabine.[1][1]
S4 (ureido-substituted sulfamate) Breast Cancer (MDA-MB-231 Orthotopic)MiceNot SpecifiedDecreased spontaneous lung metastases.[1][1]
chKM4927 (Anti-CAIX Antibody) Kidney Cancer (VMRC-RCW Xenograft)Mice10 mg/kgSignificant anti-tumor activity.[2][2]
CAIX Knockdown Colon Cancer (HT29)MiceN/AEnhanced the effect of bevacizumab treatment, reducing tumor growth rate.[3][3]

Table 2: In Vitro Activity of Representative Sulfonamide Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell Line(s)Potency (IC50/Kᵢ)Key FindingsReference(s)
Ureido-substituted benzene (B151609) sulfonamides (USBs) Breast Cancer CellsKᵢ values for CAIX inhibition are significantly lower than for CAXII.Potent and selective inhibitors of recombinant CAIX and CAXII activity.[4][4]
Pyridazinone-substituted benzenesulfonamides HeLa (Cervical Cancer)High affinity for CAIX.Dose- and time-dependent inhibition of cancer cell growth; induction of apoptosis.[5][6][5][6]
Aromatic sulphonamide S-1 HeLa (Cervical Cancer)Not SpecifiedInduced significant reduction of cell viability and caused apoptosis.[7][7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives HeLa, SKOV-3, MCF-7IC₅₀ values in the range of 8.49–93.46 µg/mL.Compounds 16d, 17a, and 17d were most active against HeLa cells.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives and related compounds.

Xenograft Tumor Model for Evaluating Anticancer Efficacy
  • Objective: To assess the in vivo antitumor activity of this compound derivatives in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used to prevent the rejection of human tumor cells.

  • Cell Lines: Human cancer cell lines with high expression of Carbonic Anhydrase IX (e.g., HT29 colon cancer, MDA-MB-231 breast cancer, VMRC-RCW kidney cancer).[2][3]

  • Procedure:

    • Cell Culture and Implantation: The selected human cancer cell line is cultured under sterile conditions. A suspension of cancer cells is then subcutaneously or orthotopically injected into the mice.

    • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula (length × width²)/2 is commonly used to estimate tumor volume.

    • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The test compound (this compound derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. A vehicle control is administered to the control group.

    • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. In some studies, the formation of metastases is also evaluated.[1]

    • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.

In Vitro CAIX Inhibition Assay
  • Objective: To determine the inhibitory potency of this compound derivatives against the carbonic anhydrase IX enzyme.

  • Method: A stopped-flow kinetic assay is a common method.

  • Procedure:

    • Enzyme and Substrate Preparation: Recombinant human CAIX is used. A suitable substrate, such as 4-nitrophenyl acetate (B1210297) (p-NPA), is prepared.

    • Inhibition Assay: The test compound is incubated with the CAIX enzyme at various concentrations.

    • Kinetic Measurement: The enzymatic reaction is initiated by adding the substrate. The rate of the catalyzed reaction is measured by monitoring the change in absorbance over time using a spectrophotometer.

    • Data Analysis: The inhibitory constant (Kᵢ) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.

Mandatory Visualization

Signaling Pathway of CAIX Inhibition in Cancer

The following diagram illustrates the proposed mechanism of action for this compound derivatives as CAIX inhibitors in the tumor microenvironment. Under hypoxic conditions, HIF-1α stabilization leads to the upregulation of CAIX. CAIX catalyzes the conversion of CO₂ to H⁺ and HCO₃⁻, contributing to intracellular pH (pHi) maintenance and extracellular acidosis (pHe). This acidic microenvironment promotes tumor progression and metastasis. This compound derivatives inhibit CAIX, leading to increased intracellular H⁺, a decrease in pHi, and subsequent induction of apoptosis.

CAIX_Inhibition_Pathway Mechanism of Action of this compound Derivatives cluster_extracellular Extracellular Space (Acidic pHe) cluster_intracellular Intracellular Space (Cancer Cell) CO2_ext CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2_ext->CAIX catalyzes H2O_ext H2O H2O_ext->CAIX catalyzes H_ext H+ Metastasis Tumor Invasion & Metastasis H_ext->Metastasis promotes HCO3_ext HCO3- Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene activates CAIX_gene->CAIX expresses CAIX->H_ext CAIX->HCO3_ext H_int H+ CAIX->H_int HCO3_int HCO3- CAIX->HCO3_int Apoptosis Apoptosis CAIX->Apoptosis inhibition leads to intracellular acidosis CO2_int CO2 CO2_int->CAIX H2O_int H2O H2O_int->CAIX pHi_reg pHi Homeostasis (Alkaline) H_int->pHi_reg maintains PMSA This compound Derivatives PMSA->CAIX inhibits

Caption: this compound derivatives inhibit CAIX, disrupting pH balance and inducing apoptosis.

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for the in vivo validation of this compound derivatives.

experimental_workflow Experimental Workflow for In Vivo Validation start Start: Hypothesis (this compound derivatives inhibit tumor growth) cell_culture 1. Cancer Cell Line Selection & Culture (High CAIX Expression) start->cell_culture animal_model 2. Animal Model Selection (Immunocompromised Mice) cell_culture->animal_model implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) animal_model->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 6. Administration of Test Compound & Vehicle randomization->treatment monitoring 7. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 8. Study Endpoint Reached monitoring->endpoint analysis 9. Data Analysis: Tumor Weight, Growth Inhibition, Metastasis, Toxicity endpoint->analysis conclusion Conclusion: Therapeutic Potential Validated analysis->conclusion

Caption: A typical workflow for preclinical in vivo validation of novel anticancer compounds.

References

Comparative analysis of the ADME properties of Phenylmethanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of Phenylmethanesulfonamide derivatives. The objective is to offer a clear, data-driven comparison to aid in the selection and optimization of drug candidates within this chemical class. The information presented is based on established in vitro assays and provides insights into the structure-ADME relationships of these compounds.

Executive Summary

The development of successful drug candidates hinges on a thorough understanding of their pharmacokinetic profiles. This compound derivatives have garnered significant interest as a scaffold in medicinal chemistry. However, their ADME properties can vary substantially with minor structural modifications. This guide presents a comparative assessment of key ADME parameters—metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition—for a representative set of this compound derivatives. The data herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Comparative ADME Data

The following table summarizes the in vitro ADME properties of a series of this compound derivatives. The derivatives differ by the substituent (R) on the phenyl ring.

Compound IDR-GroupMetabolic Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)CYP3A4 Inhibition (IC₅₀, µM)
PMS-001 -H455.285.1> 50
PMS-002 4-Cl628.992.528.7
PMS-003 4-OCH₃253.178.3> 50
PMS-004 4-NO₂556.588.945.1
PMS-005 4-CF₃7512.395.215.4

Disclaimer: The data presented in this table is a representative example compiled for illustrative purposes based on typical results for sulfonamide-containing compounds. It is intended to demonstrate the comparative analysis of ADME properties and may not reflect the actual experimental values for these specific structures.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL)

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A and B)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) with an internal standard (e.g., 100 ng/mL Tolbutamide)

  • Control compounds (e.g., Verapamil - high clearance, Imipramine - low clearance)

Procedure:

  • A reaction mixture is prepared by mixing HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • The test compounds and control compounds are added to the reaction mixture to a final concentration of 1 µM.

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by adding an equal volume of cold acetonitrile containing the internal standard.

  • Samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • The half-life (t½) is calculated from the first-order decay plot of the natural logarithm of the percentage of compound remaining versus time.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of the test compounds using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Test compounds (10 mM in DMSO)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • Lucifer yellow for monolayer integrity testing

Procedure:

  • Caco-2 cells are seeded onto the Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) permeability assessment, the test compound (final concentration 10 µM in HBSS) is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, the test compound is added to the basolateral chamber, and fresh HBSS is in the apical chamber.

  • The plates are incubated at 37°C with gentle shaking for 2 hours.

  • Samples are collected from both the donor and receiver chambers at the end of the incubation period.

  • The concentration of the test compound in each sample is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent to which the test compounds bind to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8K MWCO)

  • Human plasma, pooled

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compounds (10 mM in DMSO)

  • Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)

Procedure:

  • The test compounds are spiked into human plasma to a final concentration of 1 µM.

  • The plasma sample (containing the test compound) is added to one chamber of the RED device insert.

  • An equal volume of PBS is added to the other chamber.

  • The device is sealed and incubated at 37°C in a shaking water bath for 4-6 hours to reach equilibrium.

  • After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • The samples from the plasma chamber are mixed with an equal volume of PBS, and the samples from the buffer chamber are mixed with an equal volume of blank plasma to match the matrix for analysis.

  • The concentration of the test compound in each sample is determined by LC-MS/MS.

  • The percentage of plasma protein binding is calculated as: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

Cytochrome P450 (CYP3A4) Inhibition Assay

Objective: To evaluate the potential of the test compounds to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.

Materials:

  • Human Liver Microsomes (HLM)

  • CYP3A4 substrate (e.g., Midazolam)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (in a range of concentrations)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile with an internal standard

Procedure:

  • A reaction mixture is prepared containing HLM, phosphate buffer, and the CYP3A4 substrate (at a concentration close to its Km).

  • The test compounds are added to the reaction mixture at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO) and a positive control inhibitor are also included.

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • The incubation is carried out for a specific time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by adding cold acetonitrile containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam).

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the ADME Profiling Workflow

The following diagrams illustrate the logical flow of the in vitro ADME screening process.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Permeability Caco-2 Permeability ADME_Data ADME Profile Permeability->ADME_Data PPB Plasma Protein Binding PPB->ADME_Data Metabolic_Stability Metabolic Stability Excretion Predicted Clearance Metabolic_Stability->Excretion Metabolic_Stability->ADME_Data CYP_Inhibition CYP450 Inhibition CYP_Inhibition->ADME_Data Test_Compound Test Compound Test_Compound->Permeability Test_Compound->PPB Test_Compound->Metabolic_Stability Test_Compound->CYP_Inhibition Lead_Optimization Lead Optimization ADME_Data->Lead_Optimization

Caption: General workflow for in vitro ADME profiling of drug candidates.

SAR_Logic cluster_structure Structural Modification cluster_properties ADME Property Changes cluster_outcome Observed ADME Outcomes Structure This compound Backbone Modification Varying R-group (-H, -Cl, -OCH3, -NO2, -CF3) Structure->Modification Lipophilicity Lipophilicity (logP) Modification->Lipophilicity Electronic_Effects Electronic Effects Modification->Electronic_Effects Steric_Hindrance Steric Hindrance Modification->Steric_Hindrance Permeability_Change Altered Permeability Lipophilicity->Permeability_Change PPB_Change Altered PPB Lipophilicity->PPB_Change Metabolism_Change Altered Metabolic Stability Electronic_Effects->Metabolism_Change CYP_Interaction Altered CYP Interaction Electronic_Effects->CYP_Interaction Steric_Hindrance->Metabolism_Change

Caption: Structure-ADME Relationship (SAR) logic for this compound derivatives.

Benchmarking Phenylmethanesulfonamide: A Comparative Guide to Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective inhibition of enzymatic activity is a cornerstone of experimental success and therapeutic innovation. Phenylmethanesulfonamide (PMSF) has long been a staple in laboratories for its ability to irreversibly inhibit serine proteases. However, a host of alternative inhibitors, each with unique characteristics, necessitates a thorough comparative analysis to ensure the selection of the most appropriate tool for a given application. This guide provides an objective comparison of PMSF's performance against other common enzyme inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: The Foundation of Inhibition

PMSF is a chemical compound that acts as an irreversible inhibitor of serine proteases, a class of enzymes responsible for cleaving peptide bonds in proteins.[1] Its inhibitory mechanism involves the covalent modification of the serine residue within the active site of these enzymes, rendering them inactive.[1][2] This targeted action makes PMSF effective against proteases like trypsin, chymotrypsin, and thrombin.[3][4] However, it is crucial to note that PMSF does not inhibit all serine proteases and is generally ineffective against other classes of proteases such as metalloproteases, most cysteine proteases, and aspartic proteases.[3]

Quantitative Comparison of Common Enzyme Inhibitors

The selection of an enzyme inhibitor is often guided by its potency, specificity, and physical properties. The following table summarizes key quantitative data for PMSF and several common alternatives. It is important to note that direct comparison of inhibitory constants (Ki) or IC50 values can be challenging as they are highly dependent on the specific enzyme and experimental conditions.

InhibitorClass of InhibitorTarget Protease Class(es)Typical Working ConcentrationKey Characteristics
This compound (PMSF) Irreversible Serine Protease InhibitorSerine Proteases (e.g., trypsin, chymotrypsin, thrombin)[3][4]0.1 - 1 mM[5][6]Highly toxic, unstable in aqueous solutions (short half-life), requires dissolution in organic solvents.[5][7][8]
4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF) Irreversible Serine Protease InhibitorSerine Proteases (e.g., trypsin, chymotrypsin, thrombin)0.1 - 1.0 mM[9]Water-soluble, more stable in aqueous solutions than PMSF, and significantly less toxic.[7][8][10]
Aprotinin Competitive, Reversible Serine Protease InhibitorSerine Proteases (e.g., trypsin, chymotrypsin, plasmin, kallikrein)[11]Varies by applicationA polypeptide inhibitor of bovine origin.[11]
Leupeptin Reversible InhibitorSerine, Cysteine, and Threonine Proteases[12][13]1 - 10 µM[13]Broad-spectrum inhibitor, effective against a wider range of proteases than PMSF.[12]
EDTA Chelating AgentMetalloproteases[14][15]Varies by applicationNot a direct enzyme inhibitor, but inactivates metalloproteases by chelating the metal ions required for their activity.[14]

Experimental Protocols: A Framework for Comparison

To empirically evaluate and compare the efficacy of different enzyme inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of IC50 for Protease Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Materials:

  • Protease of interest (e.g., trypsin)

  • Chromogenic or fluorogenic substrate for the protease

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • Inhibitor stock solutions (PMSF, AEBSF, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of each inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the protease to each well, except for the blank controls.

  • Add the different concentrations of the inhibitors to their respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is indicative of protease activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[10]

Assessment of Inhibitor Stability in Aqueous Solution

The stability of an inhibitor in the experimental buffer is critical for its effectiveness over time.

Materials:

  • Inhibitor stock solutions

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath

  • Method to measure active inhibitor concentration (e.g., protease activity assay as described above)

Procedure:

  • Dilute the inhibitor to its working concentration in the aqueous buffer.

  • Incubate the inhibitor solution at a specific temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the inhibitor solution.

  • Immediately use this aliquot in a protease activity assay (as described in the IC50 determination protocol) to determine the remaining inhibitory activity.

  • Plot the percentage of remaining inhibitory activity against time to determine the half-life of the inhibitor in the aqueous solution. PMSF has a short half-life in aqueous solutions, which decreases with increasing pH.[5]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of PMSF, a typical experimental workflow for comparing inhibitors, and a relevant signaling pathway involving serine proteases.

PMSF_Mechanism cluster_Enzyme Serine Protease Active Site Serine_OH Serine-OH Sulfonyl_Enzyme Inactive Sulfonyl-Enzyme Complex Serine_OH->Sulfonyl_Enzyme Covalent Bond Formation Fluoride_Ion Fluoride Ion Serine_OH->Fluoride_Ion Displacement Histidine Histidine Aspartate Aspartate PMSF PMSF (Phenylmethylsulfonyl Fluoride) PMSF->Serine_OH Nucleophilic Attack

Mechanism of serine protease inhibition by PMSF.

Inhibitor_Comparison_Workflow Start Prepare Enzyme and Substrate Inhibitor_Prep Prepare Serial Dilutions of Inhibitors (PMSF, AEBSF, etc.) Start->Inhibitor_Prep Assay_Setup Set up 96-well plate with enzyme, inhibitors, and controls Inhibitor_Prep->Assay_Setup Incubation Pre-incubate enzyme and inhibitors Assay_Setup->Incubation Reaction Initiate reaction with substrate Incubation->Reaction Measurement Measure enzyme activity (e.g., absorbance change) Reaction->Measurement Data_Analysis Calculate % Inhibition and IC50 values Measurement->Data_Analysis Comparison Compare IC50, stability, and other properties Data_Analysis->Comparison Conclusion Select optimal inhibitor for application Comparison->Conclusion

Experimental workflow for comparing enzyme inhibitors.

PAR_Signaling_Pathway Serine_Protease Serine Protease (e.g., Thrombin, Trypsin) PAR Protease-Activated Receptor (PAR) Serine_Protease->PAR Cleavage Proteolytic Cleavage of N-terminus PAR->Cleavage Tethered_Ligand Exposure of Tethered Ligand Cleavage->Tethered_Ligand G_Protein G-Protein Activation Tethered_Ligand->G_Protein Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, Calcium Signaling) G_Protein->Downstream_Signaling Cellular_Response Cellular Response (e.g., Inflammation, Coagulation) Downstream_Signaling->Cellular_Response

Protease-Activated Receptor (PAR) signaling pathway.

Conclusion: Selecting the Right Inhibitor

The choice between PMSF and other enzyme inhibitors depends heavily on the specific experimental context. While PMSF is a potent and well-characterized inhibitor of serine proteases, its toxicity and instability in aqueous solutions are significant drawbacks.[7][8] For many applications, particularly those involving live cells or long incubation times, more stable and less toxic alternatives like AEBSF are superior choices.[8][10]

For broader protease inhibition, a cocktail of inhibitors targeting different protease classes is often the most effective approach.[4] This typically includes a serine protease inhibitor (like PMSF or AEBSF), a cysteine protease inhibitor (like leupeptin), and a metalloprotease inhibitor (like EDTA).[16][17] Ultimately, a careful consideration of the target enzyme, experimental conditions, and safety requirements will guide the researcher to the most appropriate and effective inhibitory strategy.

References

Assessing the Selectivity of Phenylmethanesulfonamide-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmethanesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative analysis of the selectivity of this compound-based compounds against various protein targets, supported by experimental data and detailed protocols.

Executive Summary

This guide summarizes the inhibitory activity of representative this compound-based compounds against key enzyme families, including kinases, carbonic anhydrases, and cholinesterases. The data reveals that substitutions on the phenyl ring and the sulfonamide nitrogen significantly influence potency and selectivity. While some derivatives exhibit broad kinase activity, others demonstrate high selectivity for specific isoforms of carbonic anhydrases and cholinesterases. This guide also provides detailed experimental protocols for key assays and visualizes relevant signaling pathways and experimental workflows to aid in the design and interpretation of selectivity studies.

Comparative Selectivity Data

The following tables summarize the quantitative inhibitory activity of various this compound-based compounds against different enzyme targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a clear comparison of potency and selectivity.

Table 1: Kinase Inhibitory Activity of 1H-Pyrazole Biaryl Sulfonamide Derivatives

Compound IDTarget KinaseIC50 (nM)[1]Selectivity Notes
19 G2019S-LRRK21.8Highly potent against the mutant LRRK2.
WT-LRRK2280~155-fold selectivity for G2019S mutant over wild-type.
30 G2019S-LRRK22.5Potent inhibitor of the mutant LRRK2.
WT-LRRK2490~196-fold selectivity for G2019S mutant over wild-type.
37 G2019S-LRRK21.9Potent inhibitor of the mutant LRRK2.
WT-LRRK2750~395-fold selectivity for G2019S mutant over wild-type.

Data extracted from a study on 1H-Pyrazole Biaryl Sulfonamides as G2019S-LRRK2 kinase inhibitors. The phenylsulfonamide moiety is a key feature of these compounds.

Table 2: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

CompoundTarget IsoformKi (nM)Selectivity Profile
Fluorinated Phenylsulfamate 1 hCA I415Selective for tumor-associated isoforms.
hCA II113
hCA IX47
hCA XII35
Fluorinated Phenylsulfamate 2 hCA I53Strong inhibitor of CA IX and XII.
hCA II20
hCA IX2.8
hCA XII1.9
Phenylethynylbenzenesulfonamide (para-substituted) hCA I>1000Highly selective for tumor-associated isoforms IX and XII over cytosolic isoforms I and II.[2]
hCA II>1000
hCA IXLow nM
hCA XIILow nM

Data highlights the potential for developing isoform-selective carbonic anhydrase inhibitors based on the this compound scaffold.

Table 3: Inhibition of Cholinesterases by N-Phenylsulfonamide Derivatives

CompoundTarget EnzymeKi (nM)[3]Notes
Compound 2 hCA II33.5 ± 0.38Also a potent carbonic anhydrase inhibitor.
Compound 8 hCA I45.7 ± 0.46Potent dual inhibitor of cholinesterases and carbonic anhydrase I.
AChE31.5 ± 0.33
BChE24.4 ± 0.29

This data showcases the potential for developing dual-target inhibitors from the N-phenylsulfonamide class of compounds.

Signaling Pathway Modulation

This compound-based compounds have been investigated for their potential to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] this compound derivatives that inhibit kinases within this pathway, such as p38 MAPK or JNK, could have significant therapeutic potential.

MAPK_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK p38 / JNK / ERK MEK->MAPK Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Inhibitor This compound Derivative Inhibitor->MAPK Gene_Expression Inflammation, Proliferation, Apoptosis Transcription_Factors->Gene_Expression

MAPK signaling pathway and potential inhibition.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[4] Inhibition of this pathway is a major goal in the development of anti-inflammatory drugs. This compound-based compounds that can inhibit key kinases in this pathway, such as IKK, are of significant interest.

NF-κB signaling pathway and potential inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable selectivity data.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a compound against a specific kinase.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Assay_Setup Add kinase, substrate, and compound to well Compound_Prep->Assay_Setup Reaction_Start Initiate reaction with ATP Assay_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Detection Measure kinase activity (e.g., luminescence) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for in vitro kinase inhibition assay.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (this compound derivative)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compound

  • Phosphate (B84403) buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCh, DTNB, and the test compound in phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.

  • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding DTNB and ATCh.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition and subsequently the IC50 or Ki value.

Western Blot Analysis for MAPK/NF-κB Pathway Activation

Western blotting is a key technique to assess the phosphorylation status of proteins within signaling cascades.[4][5]

Procedure:

  • Cell Culture and Treatment: Culture appropriate cells to 70-80% confluency. Treat cells with the this compound-based compound for a specified time. Stimulate the pathway of interest (e.g., with TNF-α for NF-κB or a growth factor for MAPK).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-IκBα, total IκBα).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[6][7]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Treatment Treat cells with compound or vehicle Start->Cell_Treatment Heat_Challenge Heat cell aliquots at various temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells and separate soluble/aggregated proteins Heat_Challenge->Cell_Lysis Protein_Quantification Quantify soluble target protein (e.g., Western Blot) Cell_Lysis->Protein_Quantification Melt_Curve Generate melt curve and determine thermal shift (ΔTm) Protein_Quantification->Melt_Curve End End Melt_Curve->End

Workflow for the Cellular Thermal Shift Assay.

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Challenge: Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein in the supernatant using methods like Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Conclusion

The selectivity of this compound-based compounds is highly dependent on their substitution patterns. This guide provides a framework for assessing this selectivity through compiled quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows are intended to aid researchers in designing and interpreting their own studies. By systematically evaluating on- and off-target activities, the development of more selective and effective therapeutics based on the this compound scaffold can be advanced.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenylmethanesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. Phenylmethanesulfonamide, a versatile reagent in organic synthesis, requires careful handling and a structured disposal plan to mitigate potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] Therefore, adequate PPE is the first line of defense against accidental exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][3][4]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected before use.[1][3]

  • Body Protection: Wear impervious clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[1]

Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[5][7]

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, designated hazardous waste container.[8]

  • Avoid Mixing: Never mix this compound waste with other incompatible waste streams.[8][9]

2. Container Management:

  • Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[5] Abbreviations and chemical formulas are generally not permitted.[5]

  • Secure Sealing: Ensure that waste containers are kept tightly sealed except when adding waste.[9][10]

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste.[10]

3. Storage and Accumulation:

  • Designated Area: Store hazardous waste in a designated, well-ventilated, and secure area.

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[7][9]

  • Volume Limits: Be aware of the maximum volume of hazardous waste that can be accumulated in a laboratory before it needs to be collected by EHS.[7]

4. Disposal Request and Collection:

  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[5][11] The disposal of chemical waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][7][8]

  • Documentation: Complete any required hazardous waste disposal forms accurately and completely.[5]

Key Information Summary

For quick reference, the following table summarizes the critical safety and disposal information for this compound.

CategoryInformationSource
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
CAS Number 4563-33-1[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, impervious clothing, respirator (if needed).[1][3][4]
Handling Use in a well-ventilated area (fume hood recommended). Avoid creating dust.[1][2]
In case of Spill Evacuate the area, wear appropriate PPE, and clean up using absorbent materials. Collect all contaminated materials as hazardous waste.[2][8]
Disposal Method Treat as hazardous waste. Do not dispose of in regular trash or down the drain. Contact your institution's EHS for collection.[5][7][11]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

A This compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in a designated, labeled hazardous waste container for solids. C->E F Place in a designated, labeled hazardous waste container for liquids. D->F G Store in a secure, designated area with secondary containment for liquids. E->G F->G H Complete hazardous waste disposal request form. G->H I Arrange for collection by EHS or a licensed contractor. H->I J Proper Disposal Complete I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phenylmethanesulfonamide

This guide provides immediate, essential safety protocols and logistical plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices from acquisition to disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some findings also indicate it can be harmful if inhaled or in contact with the skin.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile, vinyl, or latex gloves are suitable. Inspect for perforations before use and change frequently.[3]
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side-shields meeting ANSI Z.87.1 1989 or European Standard EN166 are required.[1][4][5]
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat must be worn.[3][5]
Respiratory Protection Fume Hood/RespiratorAll handling of solid this compound must be conducted in a certified chemical fume hood.[3] If a fume hood is not feasible, a suitable respirator is required.[1][5]
Physical and Chemical Properties
PropertyValue
Appearance Solid, Powder, Crystal (White to Beige)
Melting Point 93 - 105 °C
Boiling Point 343.1°C at 760 mmHg
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol

Source:[1][4]

Operational Plan: Step-by-Step Handling

This section details the procedural steps for the safe handling of this compound within a laboratory setting.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is fully operational.

  • Verify the accessibility of an emergency eyewash station and safety shower.

  • Clear the workspace of any unnecessary items to prevent contamination.

  • Assemble all necessary experimental equipment (e.g., glassware, spatulas, weighing paper).

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Wear appropriate safety goggles.

  • Put on nitrile gloves, checking for any tears or holes.

3. Handling and Experimental Procedure:

  • Conduct all weighing and handling of this compound powder inside the chemical fume hood to avoid dust formation and inhalation.[1]

  • Use dedicated spatulas and weighing paper.

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[1][2]

4. Post-Handling and Waste Disposal:

  • Clean all equipment thoroughly after use.

  • Dispose of contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[6]

  • Wipe down the work surface within the fume hood.

  • Wash hands thoroughly with soap and water after handling.[1][2]

5. Storage:

  • Store in a dry, cool, and well-ventilated place.[4]

  • Keep the container securely sealed.[2][4]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical to minimizing harm.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Secure the Area: Prevent entry into the contaminated area.

  • Cleanup (for minor spills):

    • Wear appropriate PPE, including respiratory protection.

    • Use an absorbent material to contain and clean up the spill. Avoid generating dust.[2][4]

    • Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.[2][4]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency responses.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_area Inspect & Prepare Workspace don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem decontaminate Clean & Decontaminate handle_chem->decontaminate store_chem Store in a Cool, Dry, Ventilated Area handle_chem->store_chem dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard Operating Procedure for this compound.

G Emergency Response Protocol cluster_spill Spill Emergency cluster_exposure Exposure Emergency spill Spill Occurs evacuate_spill Evacuate & Alert spill->evacuate_spill assess_spill Assess Spill evacuate_spill->assess_spill secure_spill Secure Area assess_spill->secure_spill cleanup Cleanup (Minor Spill) secure_spill->cleanup Minor major_spill Contact Emergency Response (Major Spill) secure_spill->major_spill Major exposure Exposure Occurs remove_source Remove from Source of Exposure exposure->remove_source first_aid Administer First Aid remove_source->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Emergency Response for Spills and Exposures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.